molecular formula CH3(CH2)9SH<br>C10H21SH<br>C10H22S B086614 1-Decanethiol CAS No. 143-10-2

1-Decanethiol

Número de catálogo: B086614
Número CAS: 143-10-2
Peso molecular: 174.35 g/mol
Clave InChI: VTXVGVNLYGSIAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Decanethiol is a fundamental building block in surface science, renowned for its ability to form highly organized self-assembled monolayers (SAMs) on noble metal substrates, particularly gold . The molecular structure, featuring a thiol (S-H) head group and a ten-carbon alkyl chain, enables spontaneous organization into stable, dense monolayers on surfaces like Au(111) and Au(001) . The strong gold-sulfur chemisorption anchors the molecules, while interchain van der Waals forces drive the organization of the carbon tails, resulting in a closely packed film with the terminal group pointing outwards from the surface . This makes this compound an exceptional model system for studying the physics of two-dimensional soft matter, organic-inorganic interfaces, and complex biological systems like membranes . Research with this compound has been pivotal for understanding SAM growth kinetics, where studies using techniques like low-energy atom diffraction (LEAD) have detailed the evolution from low-coverage "striped" phases to the high-coverage, crystalline c(4×2) superstructure on Au(111) . The compound is equally valuable for investigating SAM formation on other crystallographic facets, such as Au(001), where it can form distinct planar and striped phases, providing insights into how substrate symmetry influences molecular packing . These well-defined monolayers are instrumental in diverse technological applications. They serve as corrosion inhibitors, lubricants, and templates for the nanofabrication of electronic components and biosensing devices . By functionalizing the tail group, researchers can precisely engineer surface properties, making this compound SAMs a versatile platform for controlling wetting, adhesion, and biocompatibility at the molecular level.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

decane-1-thiol
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InChI

InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3
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InChI Key

VTXVGVNLYGSIAR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCS
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Molecular Formula

CH3(CH2)9SH, C10H21SH, C10H22S
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DSSTOX Substance ID

DTXSID7059727
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Molecular Weight

174.35 g/mol
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Physical Description

1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor.
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Boiling Point

465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F
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Flash Point

209 °F (NIOSH, 2023), 98 °C, 209 °F
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84
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Vapor Density

Relative vapor density (air = 1): 6.0
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Vapor Pressure

0.03 [mmHg], Vapor pressure, Pa at 20 °C:
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CAS No.

143-10-2, 30174-58-4
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Melting Point

-15 °F (NIOSH, 2023), -26 °C, -15 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Decanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanethiol, also known as decyl mercaptan, is a straight-chain alkyl thiol with the chemical formula C₁₀H₂₂S.[1] It is a versatile compound utilized in various fields, including as a chain transfer agent in polymer production and in materials science for modifying surface properties.[2] Its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, makes it a subject of interest in nanotechnology and electronics.[3] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a strong and unpleasant odor.[4][5] It is sensitive to air and is known for its stench.[3][6]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₂₂S[1][3]
Molecular Weight 174.35 g/mol [3][4][7][8]
CAS Number 143-10-2[1][4][5]
Appearance Colorless liquid[4][5][6]
Odor Strong, characteristic, unpleasant[4][5][9]
Density 0.824 g/mL at 25 °C[3][6][7]
0.84 g/mL[4][5]
Boiling Point 465 °F (240.6 °C) at 760 mmHg[4][5]
114 °C at 13 mmHg[3][6][7]
237 °C[10]
Melting Point -15 °F (-26.1 °C)[4][5]
-26 °C[3][6][7]
Flash Point 209 °F (98.3 °C)[3][4][5]
98 °C (closed cup)[11]
Vapor Pressure 0.03 mmHg[4]
0.0367 mmHg[12]
23 hPa at 20 °C
Solubility Insoluble in water[3][4][5][6]
Refractive Index 1.458 at 20°C/D[3][6]
1.457 at 20°C/D[7]
pKa 10.50 ± 0.10 (Predicted)[3]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.

  • Distillation Method: This is a common method when a relatively large sample is available. The liquid is heated in a distillation apparatus, and the temperature at which the liquid actively boils and condenses is recorded as the boiling point. For accuracy, the thermometer bulb should be positioned just below the side arm of the distillation flask to measure the temperature of the vapor in equilibrium with the boiling liquid.[13][14]

  • Thiele Tube Method: This micro method is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13][15]

  • Dynamic Method: This method involves measuring the boiling temperature at various controlled pressures. It is particularly useful for obtaining vapor pressure data as well.[16]

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a crucial physical property. Since this compound has a low melting point, this determination would need to be performed at sub-ambient temperatures.

  • Capillary Method: A small, powdered sample of the solidified compound is packed into a capillary tube. The tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting range. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Density Determination

Density is the mass per unit volume of a substance.

  • Digital Density Meter (Oscillating U-tube Method): This is a modern and precise method. A small sample of the liquid is introduced into a U-shaped tube that is electronically oscillated. The frequency of oscillation is dependent on the mass of the sample. The instrument calibrates this frequency to a highly accurate density value. This method is described in ASTM D4052 and ASTM D7777.[3][4]

  • Pycnometer Method: A pycnometer is a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is detailed in ASTM D1480 for viscous materials.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Closed-Cup Method (e.g., Pensky-Martens): The liquid is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point. This method, described in ASTM D93, is generally preferred as it gives lower and more conservative values.[6][7]

  • Open-Cup Method (e.g., Cleveland Open Cup): The liquid is heated in an open cup, and an ignition source is passed over the surface. The temperature at which the vapors flash is recorded. This method is outlined in ASTM D92.[6]

Solubility Determination

Solubility is the ability of a substance to dissolve in a solvent.

  • Qualitative Method: To determine solubility in a specific solvent, a small, measured amount of this compound is added to a test tube containing a measured volume of the solvent. The mixture is agitated, and observations are made to see if the thiol dissolves completely. This can be done at various temperatures to assess the temperature-dependence of solubility.[11][17]

  • Quantitative Method: A saturated solution of this compound in a given solvent is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute (this compound) is measured. This allows for the calculation of solubility in terms of g/100 mL or other units.

Visualization of this compound Properties

The following diagram illustrates the logical relationship between the fundamental properties of this compound and their implications.

G Logical Flow of this compound Properties cluster_identity Chemical Identity cluster_physical Physical State & Properties cluster_application Application & Safety Implications Molecular_Formula Molecular Formula (C10H22S) Molecular_Weight Molecular Weight (174.35 g/mol) Density Density (~0.84 g/mL) Molecular_Weight->Density Influences Boiling_Point Boiling Point (~241 °C) Molecular_Weight->Boiling_Point Influences CAS_Number CAS Number (143-10-2) Appearance Appearance (Colorless Liquid) Odor Odor (Strong, Unpleasant) Safety_Handling Safety & Handling (Air Sensitive, Stench) Odor->Safety_Handling Dictates Vapor_Pressure Vapor Pressure (Low) Boiling_Point->Vapor_Pressure Related to Melting_Point Melting Point (~-26 °C) Flash_Point Flash Point (~98 °C) Vapor_Pressure->Flash_Point Affects Solubility Solubility (Insoluble in Water) Reactivity Reactivity (Forms SAMs) Solubility->Reactivity Affects application in aqueous systems Flash_Point->Safety_Handling Informs

Caption: Logical relationships of this compound's properties.

References

Synthesis routes for 1-decanethiol in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Synthesis of 1-Decanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary and effective laboratory-scale synthesis routes for this compound (C₁₀H₂₂S), a long-chain alkanethiol with applications in the formation of self-assembled monolayers, as a corrosion inhibitor, and in the synthesis of various organic compounds. The following sections detail two distinct and reliable synthetic methodologies: the reaction of 1-bromodecane with thiourea followed by hydrolysis, and the anti-Markovnikov radical addition of thioacetic acid to 1-decene with subsequent hydrolysis. Each method is presented with detailed experimental protocols, a comparative summary of quantitative data, and graphical representations of the reaction pathways to assist researchers in selecting and implementing the most suitable procedure for their specific laboratory needs.

Comparative Overview of Synthesis Routes

The choice of a synthetic route for this compound in a research laboratory setting is influenced by factors such as the availability of starting materials, desired purity, scalability, and safety considerations. The two methods presented here offer different advantages and disadvantages. The thiourea-based method is a classic and robust one-pot procedure, while the radical addition of thioacetic acid provides an alternative approach starting from an alkene.

Table 1: Quantitative Comparison of this compound Synthesis Routes

ParameterRoute 1: From 1-Bromodecane via Thiourea Route 2: From 1-Decene via Thioacetic Acid
Starting Materials 1-Bromodecane, Thiourea1-Decene, Thioacetic Acid
Key Reagents Sodium Hydroxide, EthanolAIBN (Azobisisobutyronitrile), Sodium Hydroxide, Ethanol
Reaction Steps 2 (in one pot)2
Typical Yield 70-85%75-90% (overall)
Reaction Time 4-6 hours4-6 hours (total)
Reaction Temperature Reflux (Ethanol)Reflux (Toluene/Alkene), then Reflux (Ethanol)
Key Advantages Well-established, one-pot procedure.Avoids the use of alkyl halides, good for functional group tolerance in more complex molecules.
Key Disadvantages Requires handling of a lachrymatory alkyl bromide.Requires a radical initiator and handling of volatile and odorous thioacetic acid.

Synthesis Route 1: From 1-Bromodecane and Thiourea

This method involves the formation of an S-decyl isothiouronium bromide intermediate from 1-bromodecane and thiourea, followed by in-situ alkaline hydrolysis to yield this compound. This is a widely used and reliable method for the preparation of primary alkanethiols.

Reaction Pathway

G cluster_0 cluster_1 cluster_2 1-Bromodecane 1-Bromodecane Intermediate S-Decyl isothiouronium bromide 1-Bromodecane->Intermediate Thiourea Thiourea Thiourea->Intermediate Product This compound Intermediate->Product Hydrolysis Reagent1 Ethanol, Reflux Reagent2 NaOH, H₂O, Reflux

Caption: Synthesis of this compound from 1-bromodecane via a thiourea intermediate.
Experimental Protocol

Materials:

  • 1-Bromodecane

  • Thiourea

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Formation of S-Decyl isothiouronium bromide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromodecane (e.g., 0.1 mol), thiourea (e.g., 0.11 mol), and 95% ethanol (e.g., 50 mL).

    • Heat the mixture to reflux and maintain for 3-4 hours. The reaction mixture will become homogeneous.

  • Hydrolysis:

    • After the reflux period, allow the mixture to cool slightly.

    • Prepare a solution of sodium hydroxide (e.g., 0.2 mol) in water (e.g., 50 mL) and add it to the reaction mixture.

    • Heat the mixture back to reflux and continue for an additional 1-2 hours. During this time, the this compound will form and may separate as an oily layer.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The this compound layer (upper layer) will separate from the aqueous layer.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to protonate any remaining thiolate.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers (the initial thiol layer and the ether extracts).

    • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to obtain the final product.

Synthesis Route 2: From 1-Decene and Thioacetic Acid

This two-step synthesis involves the anti-Markovnikov radical addition of thioacetic acid to 1-decene to form S-decyl thioacetate, followed by hydrolysis to yield this compound. This method is particularly useful when starting from an alkene precursor.

Reaction Pathway

G cluster_0 cluster_1 cluster_2 1-Decene 1-Decene Intermediate S-Decyl thioacetate 1-Decene->Intermediate ThioaceticAcid Thioacetic Acid ThioaceticAcid->Intermediate Product This compound Intermediate->Product Hydrolysis Reagent1 AIBN, Toluene, Reflux Reagent2 NaOH, Ethanol, H₂O, Reflux

Caption: Synthesis of this compound from 1-decene via a thioacetate intermediate.
Experimental Protocol

Materials:

  • 1-Decene

  • Thioacetic acid

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl, dilute)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Radical Addition of Thioacetic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-decene (e.g., 0.1 mol) and thioacetic acid (e.g., 0.12 mol) in toluene (e.g., 50 mL).

    • Add a catalytic amount of AIBN (e.g., 1-2 mol%).

    • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain crude S-decyl thioacetate. This intermediate can be used in the next step without further purification.

  • Hydrolysis of S-Decyl thioacetate:

    • To the crude S-decyl thioacetate in a round-bottom flask, add ethanol (e.g., 50 mL) and a solution of sodium hydroxide (e.g., 0.15 mol) in water (e.g., 10 mL).

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the resulting crude this compound by vacuum distillation.

An In-Depth Technical Guide to 1-Decanethiol (CAS 143-10-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanethiol, also known as decyl mercaptan, is a long-chain alkanethiol with the chemical formula C₁₀H₂₂S. Its unique properties, stemming from a ten-carbon alkyl chain and a terminal thiol (-SH) group, make it a versatile molecule in various scientific and industrial fields. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, applications, and safety considerations. While its use in materials science is well-documented, its direct role in drug development and biological signaling pathways is an emerging area with limited current research.

Chemical and Physical Properties

This compound is a colorless liquid with a strong, characteristic odor.[1] It is insoluble in water but soluble in many organic solvents. Key quantitative data are summarized in the tables below.

Table 1: General Chemical Properties

PropertyValue
CAS Number 143-10-2
Molecular Formula C₁₀H₂₂S
Molecular Weight 174.35 g/mol [2][3][4][5]
Synonyms Decyl mercaptan, 1-Mercaptodecane

Table 2: Physical Properties

PropertyValue
Appearance Colorless liquid[1]
Odor Strong, unpleasant[3]
Boiling Point 237 °C (458.6 °F)
Melting Point -26 °C (-14.8 °F)[4]
Density 0.824 g/mL at 25 °C[4][6][7]
Vapor Pressure 0.0367 mmHg[1]
Flash Point 98 °C (208.4 °F) (closed cup)
Solubility Insoluble in water; soluble in alcohols and diethyl ether[3]

Synthesis and Reactions

While various methods exist for the synthesis of thiols, a common laboratory-scale preparation involves the reaction of an alkyl halide with thiourea.

Experimental Protocol: Synthesis of this compound from 1-Bromodecane

This protocol is adapted from a general procedure for the synthesis of n-dodecyl mercaptan.[1]

Materials:

  • 1-Bromodecane

  • Thiourea

  • 95% Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Benzene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dilute sulfuric acid (H₂SO₄)

Procedure:

  • A mixture of 1-bromodecane (0.5 mole), thiourea (0.5 mole), and 250 mL of 95% ethanol is refluxed for 3 hours.

  • A solution of sodium hydroxide (0.75 mole) in 300 mL of water is added to the mixture.

  • The resulting mixture is refluxed for an additional 2 hours, during which the this compound will separate as an oil.

  • The layers are separated. The aqueous layer is acidified with dilute sulfuric acid and then extracted with benzene.

  • The benzene extract is combined with the crude this compound layer, washed twice with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the residual oil is distilled under reduced pressure to yield pure this compound.

Logical Relationship for this compound Synthesis

G Synthesis of this compound 1-Bromodecane 1-Bromodecane Reflux1 Reflux (3h) 1-Bromodecane->Reflux1 Thiourea Thiourea Thiourea->Reflux1 Ethanol Ethanol Ethanol->Reflux1 Intermediate S-Decyl-isothiouronium bromide Reflux1->Intermediate Reflux2 Reflux (2h) Intermediate->Reflux2 NaOH NaOH NaOH->Reflux2 Water Water Water->Reflux2 Crude_Product Crude this compound Reflux2->Crude_Product Purification Purification (Extraction, Drying, Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

A flowchart illustrating the synthesis of this compound.

Applications

Self-Assembled Monolayers (SAMs)

This compound is extensively used to form highly ordered self-assembled monolayers on gold surfaces.[6] These SAMs are valuable in various fields, including nanoscience, electronics, and biomaterials, for modifying surface properties.

This protocol provides a general guideline for the solution-based self-assembly of this compound on a gold surface.[8][9]

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a gold film)

  • This compound

  • 200 proof ethanol (solvent)

  • Tweezers

  • Clean glass or polypropylene containers

  • Dry nitrogen gas

Procedure:

  • Cleaning the Substrate: Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by rinsing with ethanol and drying with a stream of nitrogen. For more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution.

  • Solution Preparation: Prepare a dilute solution of this compound in ethanol. A typical concentration is 1 mM.

  • Immersion: Immerse the clean gold substrate in the thiol solution. To minimize oxidation, the container can be backfilled with dry nitrogen.

  • Self-Assembly: Allow the self-assembly to proceed for 24-48 hours. Longer immersion times generally lead to more ordered monolayers.

  • Rinsing: After the desired immersion time, remove the substrate from the solution with tweezers and rinse thoroughly with fresh ethanol to remove any non-chemisorbed thiols.

  • Drying: Dry the substrate with a gentle stream of dry nitrogen gas.

  • Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or under nitrogen.

Experimental Workflow for SAM Preparation

G Workflow for this compound SAM Preparation cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean_Substrate Clean Gold Substrate Immerse Immerse Substrate in Thiol Solution Clean_Substrate->Immerse Prepare_Solution Prepare 1 mM This compound in Ethanol Prepare_Solution->Immerse Incubate Incubate for 24-48h (under Nitrogen) Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry Store Store in Desiccator Dry->Store

A workflow diagram for the preparation of this compound SAMs.
Nanotechnology

This compound is utilized as a capping agent in the synthesis of nanoparticles, particularly gold nanoparticles. The thiol group strongly binds to the nanoparticle surface, providing stability and preventing aggregation.

This is a general one-step synthesis protocol.[10][11]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene (or another organic solvent)

  • Sodium borohydride (NaBH₄) or tert-butylamine borane complex (reducing agent)

Procedure:

  • Dissolve the gold precursor and this compound in the organic solvent in a reaction flask.

  • Heat the mixture to a specific temperature (e.g., 55 °C) with vigorous stirring.

  • Rapidly add a solution of the reducing agent to the heated mixture.

  • Continue stirring at the elevated temperature for a couple of hours, then at room temperature for several hours.

  • The formation of gold nanoparticles is often indicated by a color change in the solution.

  • The nanoparticles can be isolated by precipitation with a non-solvent (e.g., ethanol) and centrifugation.

Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor for various metals, including carbon steel.[12][13][14][15][16] It forms a protective monolayer on the metal surface, which acts as a barrier to corrosive agents.

Experimental Setup:

  • A three-electrode electrochemical cell is used, consisting of a working electrode (the metal to be tested, e.g., carbon steel), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

  • The corrosive medium is typically a saline solution saturated with a corrosive gas like CO₂.

  • A potentiostat/galvanostat is used to perform the electrochemical measurements.

Procedure:

  • The working electrode is polished and cleaned before immersion in the corrosive solution.

  • The solution contains a specific concentration of this compound as the inhibitor.

  • The open-circuit potential (OCP) is monitored until it stabilizes.

  • EIS measurements are performed by applying a small amplitude AC potential at a range of frequencies.

  • The impedance data is plotted in Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance, which is inversely proportional to the corrosion rate.

Experimental Setup for Corrosion Inhibition Study

G Electrochemical Cell for Corrosion Inhibition Study Potentiostat Potentiostat WE Working Electrode (Carbon Steel) Potentiostat->WE RE Reference Electrode (e.g., SCE) Potentiostat->RE CE Counter Electrode (e.g., Platinum) Potentiostat->CE Cell Electrochemical Cell (Corrosive Medium + this compound) WE->Cell RE->Cell CE->Cell

A diagram of the experimental setup for corrosion inhibition studies.

Relevance to Drug Development and Biological Systems

The direct application of this compound in drug development is not well-established in current scientific literature. However, the thiol group is present in several approved drugs and plays a crucial role in their mechanism of action.[12][17] Thiol-containing compounds can act as antioxidants by scavenging reactive oxygen species, and as chelating agents for heavy metals.[2][12][17]

Hypothetical Signaling Pathway Interaction

While no specific signaling pathways have been identified for this compound, its hydrophobic nature suggests it could interact with cell membranes. Alkanethiols can potentially modulate the function of membrane proteins and ion channels.[6][18][19] This interaction could, in theory, lead to downstream effects on intracellular signaling cascades. However, this remains a speculative area requiring further research.

G Hypothetical Interaction of this compound with a Cell Decanethiol This compound Cell_Membrane Cell Membrane Decanethiol->Cell_Membrane Partitioning Membrane_Protein Membrane Protein (e.g., Ion Channel) Cell_Membrane->Membrane_Protein Modulation Signaling_Cascade Intracellular Signaling Cascade Membrane_Protein->Signaling_Cascade Activation/ Inhibition Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

References

Solubility of 1-Decanethiol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-decanethiol in a range of common organic solvents. Understanding the solubility of this long-chain alkanethiol is critical for its application in various fields, including the development of self-assembled monolayers, nanoparticle functionalization, and as a reagent in organic synthesis. This document outlines the theoretical principles governing its solubility, presents available solubility data, details a robust experimental protocol for solubility determination, and provides a visual representation of the key intermolecular interactions.

Theoretical Principles of Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." This principle is dictated by the intermolecular forces between the solute (this compound) and the solvent molecules. The molecular structure of this compound, CH₃(CH₂)₉SH, features a long, nonpolar decyl chain and a weakly polar thiol (-SH) group.

The dominant intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar decyl chains of this compound molecules and nonpolar solvent molecules. The large surface area of the C10 chain leads to significant London dispersion forces.

  • Dipole-Dipole Interactions: The thiol group possesses a weak dipole moment, allowing for weak dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: The hydrogen atom of the thiol group can act as a very weak hydrogen bond donor, and the sulfur atom can act as a weak hydrogen bond acceptor. However, these interactions are significantly weaker than those involving oxygen or nitrogen.

Consequently, this compound is expected to be readily soluble in nonpolar, aliphatic, and aromatic hydrocarbon solvents due to strong van der Waals interactions. Its solubility in polar solvents is generally lower. While it may show some solubility in moderately polar solvents that can engage in dipole-dipole interactions, its long nonpolar chain limits its miscibility with highly polar solvents. As expected, it is practically insoluble in water[1][2][3][4].

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the principles of solubility, a qualitative and semi-quantitative assessment can be made. The following table summarizes the expected solubility of this compound in various common organic solvents.

Solvent ClassSolventChemical FormulaExpected SolubilityPrimary Intermolecular Forces with this compound
Alkanes HexaneC₆H₁₄Highly Soluble/MiscibleVan der Waals (London Dispersion)
HeptaneC₇H₁₆Highly Soluble/MiscibleVan der Waals (London Dispersion)
Aromatics TolueneC₇H₈Highly Soluble/MiscibleVan der Waals (London Dispersion), π-stacking
BenzeneC₆H₆Highly Soluble/MiscibleVan der Waals (London Dispersion), π-stacking
Ethers Diethyl Ether(C₂H₅)₂OSolubleVan der Waals, Weak Dipole-Dipole
Tetrahydrofuran (THF)C₄H₈OSolubleVan der Waals, Dipole-Dipole
Ketones Acetone(CH₃)₂COModerately SolubleVan der Waals, Dipole-Dipole
Alcohols EthanolC₂H₅OHSparingly SolubleVan der Waals, Weak Hydrogen Bonding, Dipole-Dipole
MethanolCH₃OHSparingly SolubleVan der Waals, Weak Hydrogen Bonding, Dipole-Dipole
Halogenated ChloroformCHCl₃SolubleVan der Waals, Dipole-Dipole
DichloromethaneCH₂Cl₂SolubleVan der Waals, Dipole-Dipole

Note: "Highly Soluble/Miscible" implies that this compound is likely to dissolve in all proportions. "Soluble" indicates significant, but not necessarily unlimited, solubility. "Moderately Soluble" and "Sparingly Soluble" indicate progressively lower levels of solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the static equilibrium "shake-flask" method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data[5][6][7][8].

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatically controlled orbital shaker or water bath

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • Evaporating dishes or pre-weighed beakers

  • Drying oven

  • Desiccator

Experimental Workflow

G prep Preparation of Supersaturated Solution equil Equilibration prep->equil Shake at constant temperature sep Phase Separation equil->sep Centrifuge and filter quant Quantification sep->quant Gravimetric analysis calc Calculation quant->calc Determine mass of solute

Caption: Workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh a known amount of the chosen organic solvent (e.g., 10.00 g) into a series of glass vials.

    • Add an excess amount of this compound to each vial. The exact amount should be sufficient to ensure that a separate liquid phase of undissolved this compound is visible after equilibration.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 12 hours to allow for the separation of the two liquid phases.

    • Carefully draw a known volume of the supernatant (the solvent phase saturated with this compound) using a pipette, avoiding any of the undissolved this compound phase.

    • Filter the collected supernatant through a 0.22 µm PTFE syringe filter to remove any micro-droplets of the undissolved solute.

  • Quantification (Gravimetric Analysis):

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume or mass of the clear, filtered saturated solution into the pre-weighed evaporating dish and record the exact mass of the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is volatile, but care must be taken to avoid loss of the less volatile this compound.

    • Once the solvent is removed, place the evaporating dish containing the this compound residue in a drying oven at a temperature below the boiling point of this compound (e.g., 80-100 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator and re-weigh it.

  • Calculation:

    • The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

    • The mass of the solvent in the analyzed sample is the total mass of the saturated solution minus the mass of the dissolved this compound.

    • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.

Visualization of Intermolecular Forces

The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in a nonpolar solvent (hexane) and a polar protic solvent (ethanol).

G cluster_nonpolar Solubility in Nonpolar Solvent (Hexane) cluster_polar Solubility in Polar Protic Solvent (Ethanol) decanethiol1 This compound hexane Hexane decanethiol1->hexane Strong Van der Waals Forces hexane->decanethiol1 Strong Van der Waals Forces decanethiol2 This compound ethanol Ethanol decanethiol2->ethanol Weak Dipole-Dipole & H-Bonding decanethiol_chain Decyl Chain decanethiol_chain->ethanol Dominant Unfavorable Interaction (Hydrophobic Effect) ethanol_oh Hydroxyl Group ethanol_oh->ethanol_oh Strong H-Bonding (Solvent-Solvent) conclusion Conclusion: Strong solute-solvent interactions favor high solubility in nonpolar solvents. Weak solute-solvent interactions and strong solvent-solvent interactions lead to low solubility in polar protic solvents.

Caption: Intermolecular forces in solubility.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents. For drug development and other sensitive applications, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems of interest using a robust protocol such as the one detailed herein.

References

1-decanethiol safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Safe Handling of 1-Decanethiol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 143-10-2). The information is compiled from various Safety Data Sheets (SDS) and chemical safety resources to ensure a high standard of accuracy and relevance for laboratory and industrial settings.

Chemical Identification and Physical Properties

This compound, also known as decyl mercaptan, is a colorless liquid with a strong, characteristic unpleasant odor.[1][2] It is primarily used in scientific research and development, particularly in the study of self-assembled monolayers and to modify gold electrode surfaces in field-effect transistors (FETs).[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂S or CH₃(CH₂)₉SH[1][5]
Molecular Weight 174.35 g/mol [1][5]
Appearance Colorless liquid[2][6]
Odor Strong, characteristic, unpleasant[1][2][6]
Melting Point -26 °C / -14.8 °F[5][6]
Boiling Point 237 - 241 °C / 458.6 - 465 °F[2][6][7]
Flash Point 98 - 109.4 °C / 208.4 - 229 °F (Closed Cup)[1][2][6]
Density 0.824 - 0.843 g/cm³ at 20-25 °C[5][6]
Vapor Pressure 0.03 mmHg - 23 hPa at 20 °C[1][6]
Vapor Density 6.0 (Air = 1)[1][8]
Solubility Insoluble in water[1][2][8]
Autoignition Temp. Not available[8]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards include serious eye damage, skin corrosion/irritation, and potential respiratory irritation.[3][6] It is also noted to be very toxic to aquatic life.[9]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1C / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][3]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.[1]

Note: The final classification may vary between suppliers.

NFPA 704 Rating (Estimated):

  • Health: 3 (Indicates serious or permanent injury)

  • Flammability: 2 (Must be moderately heated before ignition can occur)

  • Instability: 0 (Normally stable)

Handling Precautions and Storage

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably under a properly operating chemical fume hood.[3][10]

  • Avoid breathing vapor or mist.[10][11]

  • Avoid contact with eyes, skin, and clothing.[10][11]

  • All equipment used when handling the product must be grounded to prevent static discharge.[1][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][12]

  • Handle under a dry, inert gas as the product is air-sensitive.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Keep containers tightly sealed to prevent leakage and exposure to air.[3][11]

  • Store separately from strong oxidants, strong bases, alkali metals, and nitric acid.[1][2][12]

  • Store locked up.[6]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Table 3: Occupational Exposure Limits

OrganizationLimitValue
NIOSH (REL) Ceiling (15-min)C 0.5 ppm (3.6 mg/m³)[2]
OSHA (PEL) None establishednone[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[3][6]

  • Skin Protection: Wear impervious gloves (check manufacturer data for compatibility) and protective work clothing to prevent skin contact.[3][6]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges. A risk assessment is necessary to determine the appropriate level of respiratory protection.[2][3]

Emergency Procedures and First Aid

A clear and practiced emergency plan is crucial. The following diagram outlines the general workflow for responding to incidents involving this compound.

G cluster_incident Incident Response cluster_spill Spill or Leak cluster_exposure Personal Exposure cluster_fire Fire start Incident Occurs spill_1 Isolate Area (min. 50 meters) start->spill_1 exp_type Route of Exposure? start->exp_type fire_1 Use CO2, Dry Powder, or Alcohol-Resistant Foam start->fire_1 spill_2 Wear Full PPE (Gloves, Goggles, Respirator) spill_1->spill_2 spill_3 Eliminate Ignition Sources spill_2->spill_3 spill_4 Absorb with Inert Material (Sand, Earth) spill_3->spill_4 spill_5 Collect in Sealed Containers (Use non-sparking tools) spill_4->spill_5 spill_6 Dispose of Waste (Follow Regulations) spill_5->spill_6 inhale Inhalation: Move to Fresh Air. Provide Respiratory Support. exp_type->inhale Inhalation skin Skin Contact: Remove Contaminated Clothing. Wash with Soap & Water. exp_type->skin Skin eye Eye Contact: Rinse with Water (15+ min). Remove Contact Lenses. exp_type->eye Eyes ingest Ingestion: Rinse Mouth. Drink 1-2 glasses of water. exp_type->ingest Ingestion medical Seek Immediate Medical Attention inhale->medical skin->medical eye->medical ingest->medical fire_3 Water spray may be inefficient fire_1->fire_3 fire_2 Wear Full Protective Gear & SCBA

Workflow for Emergency Response to this compound Incidents.

First-Aid Measures:

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the contaminated skin with soap and plenty of water for at least 15 minutes.[1][6] Remove contaminated clothing. If irritation persists, call a physician.[6]

  • Eye Contact: Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[1][6] Remove contact lenses if possible. Get medical attention immediately.[1][6]

  • Ingestion: Rinse mouth with water and then drink plenty of water.[6][7] Do not induce vomiting. Seek immediate medical attention.[1][2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry powder, water spray, or alcohol-resistant foam.[3][6][9]

  • Specific Hazards: The substance is combustible.[7] Above 98°C, explosive vapor/air mixtures may be formed.[1][7] Burning may produce toxic gases, including sulfur oxides (SOx) and hydrogen sulfide (H₂S).[3][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[6] Eliminate all ignition sources.[1][12]

  • Environmental Precautions: Prevent entry into waterways, sewers, or confined areas.[1][12]

  • Containment: For small spills, absorb with earth, sand, or other non-combustible material.[1][12] For large spills, dike the area far ahead of the liquid spill for later disposal.[1] Use clean, non-sparking tools to collect the absorbed material.[1][12]

Toxicological and Ecological Information

Health Effects:

  • Routes of Exposure: Inhalation, skin absorption, ingestion, and eye/skin contact.[2][12]

  • Symptoms of Exposure: Can cause irritation to the eyes, skin, and respiratory system.[2][8] May cause effects on the central nervous system, leading to symptoms such as confusion, dizziness, headache, drowsiness, nausea, and weakness.[2][7][12] The substance is corrosive to the eyes.[1][7]

  • Target Organs: Eyes, skin, respiratory system, and central nervous system.[2][12]

Ecological Effects:

  • This compound is classified as very toxic to aquatic life, with long-lasting effects.[9] It should not be released into the environment.[6]

Note on Experimental Protocols

The quantitative data presented in this guide and in Safety Data Sheets are derived from standardized experimental methods, often following guidelines set by organizations like the Organisation for Economic Co-operation and Development (OECD) or ASTM International. While the specific reports for this compound are not publicly available, the methodologies are well-established.

  • Flash Point: Typically determined using a method like the ASTM D93 Pensky-Martens Closed Cup Test . In this procedure, a sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space until a flash is observed, which is recorded as the flash point.[6][9][13]

  • Acute Dermal/Eye Irritation/Corrosion: These are assessed using protocols such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .[1][10][11][12] These tests involve applying the substance to the skin or eye of an animal (typically a rabbit) and scoring the resulting lesions (e.g., erythema, edema, corneal opacity) over a set observation period to determine the severity and reversibility of the effects.[2][14]

  • Acute Toxicity: Dermal toxicity can be evaluated via OECD Test Guideline 402 . This involves applying the substance to the skin of animals at various dose levels to determine the concentration that causes mortality (LD50) or other toxic effects.[15][16][17]

  • Aquatic Toxicity: Ecotoxicity is often measured with tests like OECD Test Guideline 202 (Daphnia sp., Acute Immobilisation Test) , which determines the concentration of a substance that immobilizes 50% of the test organisms (EC50) over a 48-hour period.[7][8][18]

References

An In-depth Technical Guide on the Thermodynamic Properties of 1-Decanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1-decanethiol, a compound of interest in various scientific and pharmaceutical applications. The following sections detail quantitative data, experimental methodologies for their determination, and a logical workflow for these experimental processes.

Core Thermodynamic Properties of this compound

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₂₂S[N/A]
Molecular Weight174.35 g/mol [N/A]
AppearanceColorless liquid with a strong odor[N/A]
Melting Point-26 °C (-14.8 °F)[N/A]
Boiling Point237 °C (458.6 °F) at 101.325 kPa[N/A]
Density0.843 g/cm³ at 20 °C[N/A]
Solubility in WaterInsoluble[N/A]

Table 2: Thermodynamic Properties of this compound

PropertyValueTemperature (K)MethodSource
Vapor Pressure
23 hPa (2.3 kPa)293.15Not Specified[N/A]
Enthalpy of Vaporization (ΔvapH)
65.48 ± 0.54 kJ/molStandard ConditionsCalorimetry[N/A]
64.5 ± 0.4 kJ/molNot SpecifiedEbulliometric[N/A]
58.6 kJ/mol288Not Specified[N/A]
56.4 kJ/mol405Not Specified[N/A]
54.6 kJ/mol428Not Specified[N/A]
Enthalpy of Fusion (ΔfusH)
33.317 kJ/mol247.86Adiabatic Calorimetry[N/A]
Heat Capacity (Cp)
Data available from 10 K to 370 K10 - 370Adiabatic Calorimetry[1]
Viscosity
No experimental data availableN/AN/AN/A

Experimental Protocols

Detailed methodologies for the determination of key thermodynamic properties of this compound are outlined below. These protocols are based on established experimental techniques for alkanethiols and similar organic liquids.

Vapor Pressure Determination

The vapor pressure of this compound can be determined using a static or dynamic method. A common approach is the static method, which involves the following steps:

  • Sample Preparation: A purified sample of this compound is degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

  • Apparatus: A static apparatus consists of a temperature-controlled sample cell connected to a pressure measuring device (e.g., a capacitance manometer). The system is evacuated to a high vacuum.

  • Measurement: The degassed sample is introduced into the sample cell. The cell is then immersed in a thermostat maintained at a constant temperature. The system is allowed to reach equilibrium, at which point the pressure reading from the manometer corresponds to the vapor pressure of the sample at that temperature.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Enthalpy of Vaporization (ΔvapH) Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the enthalpy of vaporization.[2] The protocol is as follows:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically a few milligrams) is placed in a volatile sample pan. The pan has a pinhole lid to allow for vapor to escape during the experiment.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An empty, sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The temperature is ramped up at a constant rate. As the sample reaches its boiling point, it starts to vaporize, resulting in an endothermic heat flow that is detected by the instrument.

  • Data Analysis: The enthalpy of vaporization is determined by integrating the area of the endothermic peak on the heat flow versus temperature curve.[2]

Heat Capacity (Cp) Determination by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for determining the heat capacity of liquids over a wide range of temperatures.[1]

  • Calorimeter Preparation: The adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings, is cooled to the starting temperature (e.g., 10 K).

  • Sample Loading: A known mass of this compound is hermetically sealed in the sample vessel of the calorimeter.

  • Measurement: A measured amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is carefully measured. The system is allowed to reach thermal equilibrium after each energy input.

  • Calculation: The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise, after correcting for the heat capacity of the sample vessel. This process is repeated incrementally over the desired temperature range.

Density Determination

The density of liquid this compound can be measured using a pycnometer or a vibrating tube densimeter.

  • Pycnometer Method:

    • The mass of a clean, dry pycnometer of a known volume is determined.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present, and its mass is measured again.

    • The temperature of the sample is recorded.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

  • Vibrating Tube Densitometer:

    • The instrument is calibrated using fluids of known density.

    • A small sample of this compound is introduced into the U-shaped vibrating tube.

    • The instrument measures the oscillation frequency of the tube, which is related to the density of the sample. The density is then automatically calculated and displayed.

Viscosity Determination using a Rotational Viscometer
  • Instrument and Spindle Selection: A rotational viscometer is chosen, and a spindle appropriate for the expected viscosity of the liquid is selected.

  • Sample Preparation: A sufficient volume of this compound is placed in a temperature-controlled sample container.

  • Measurement: The spindle is immersed in the liquid to a specified depth. The viscometer is set to a specific rotational speed, and the torque required to rotate the spindle is measured.

  • Calculation: The instrument's software or calibration charts are used to convert the torque reading into a dynamic viscosity value in units such as mPa·s or cP. Measurements can be repeated at different temperatures to determine the temperature dependence of viscosity.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of this compound.

ThermodynamicPropertiesWorkflow cluster_sample Sample Preparation cluster_experiments Thermodynamic Property Measurement cluster_data Data Analysis and Application Sample This compound Sample Purification Purification (e.g., Distillation) Sample->Purification Degassing Degassing (Freeze-Pump-Thaw) Purification->Degassing VaporPressure Vapor Pressure (Static/Dynamic Method) Degassing->VaporPressure Characterized Sample EnthalpyVap Enthalpy of Vaporization (DSC) Degassing->EnthalpyVap Characterized Sample HeatCapacity Heat Capacity (Adiabatic Calorimetry) Degassing->HeatCapacity Characterized Sample Density Density (Pycnometer/Densitometer) Degassing->Density Characterized Sample Viscosity Viscosity (Rotational Viscometer) Degassing->Viscosity Characterized Sample DataAnalysis Data Analysis and Model Fitting VaporPressure->DataAnalysis EnthalpyVap->DataAnalysis HeatCapacity->DataAnalysis Density->DataAnalysis Viscosity->DataAnalysis ThermoModels Thermodynamic Models (e.g., Equation of State) DataAnalysis->ThermoModels DrugDev Application in Drug Development (e.g., Formulation, Stability) ThermoModels->DrugDev

Caption: Workflow for the determination and application of this compound's thermodynamic properties.

References

1-decanethiol self-assembly on different metal substrates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Decanethiol Self-Assembly on Metal Substrates

For researchers, scientists, and drug development professionals, the controlled formation of self-assembled monolayers (SAMs) is a cornerstone of surface functionalization. Among the various molecules utilized for this purpose, this compound (CH₃(CH₂)₉SH) has emerged as a model alkanethiol for creating well-defined organic thin films on a variety of metal surfaces. This technical guide provides a comprehensive overview of the self-assembly of this compound on gold, silver, copper, and platinum substrates, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Concepts of this compound Self-Assembly

The formation of a this compound SAM is a spontaneous process driven by the strong affinity of the sulfur headgroup for the metal surface, resulting in the formation of a metal-thiolate bond. The van der Waals interactions between the decyl chains promote a high degree of order, leading to a densely packed, quasi-crystalline monolayer. The final structure and properties of the SAM are intricately linked to the nature of the metal substrate, the cleanliness of its surface, and the specific conditions of the assembly process.

Comparative Data on this compound SAMs

The choice of metal substrate significantly influences the structural characteristics of the this compound monolayer. The following table summarizes key quantitative parameters for SAMs formed on gold, silver, copper, and platinum.

ParameterGold (Au)Silver (Ag)Copper (Cu)Platinum (Pt)
Monolayer Thickness ~12-16 Å~13 ÅVariable, prone to oxidationNot consistently reported
Alkyl Chain Tilt Angle (from surface normal) ~30°~13°Variable, less orderedNot consistently reported
Surface Coverage High, forms well-ordered domainsHigh, but can be less uniformCan be high, but susceptible to defectsGenerally lower than on Au
Metal-Sulfur Bond Strength ~45 kcal/molStrongStrongStrong
Oxidation Stability Relatively stable, but can oxidize over time in air, especially under UV light.[1][2][3][4]Prone to rapid oxidation in ambient air, forming sulfonates.[1][3]Highly susceptible to oxidation, which can be retarded by the SAM.[5][6][7][8]Can exhibit multiple sulfur oxidation states upon SAM formation.[9]

Experimental Protocols

The successful formation of a high-quality this compound SAM is critically dependent on meticulous experimental procedures. The following sections outline the key steps.

Substrate Preparation

A clean, smooth, and well-defined metal surface is paramount for the formation of a uniform SAM.

  • Gold (Au): Gold substrates, often in the form of thin films evaporated onto silicon or mica, are typically cleaned by hydrogen flame annealing immediately before use to ensure a pristine Au(111) surface.[2] An alternative method involves cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. UV/ozone cleaning is also an effective method.[9] For Au(001) single crystals, cleaning is achieved through cycles of Ar⁺ sputtering followed by annealing in a quartz tube under a nitrogen flow.[10][11][12]

  • Silver (Ag): Silver surfaces are mechanically polished and then electrochemically cleaned to remove surface contaminants and oxides.[1]

  • Copper (Cu): Copper substrates require pretreatment to reduce the native oxide layer. This can involve acid etching (e.g., with H₃PO₄) followed by rinsing and drying.[5] Sputter-annealing in a high vacuum can also produce a clean surface.[13]

  • Platinum (Pt): Platinum surfaces are often cleaned using piranha solution or UV/ozone treatment.[9]

Self-Assembly Process

The most common method for forming this compound SAMs is through solution deposition.

  • Solution Preparation: A dilute solution of this compound is prepared, typically at a concentration of 1 mM in a high-purity solvent. Ethanol is the most commonly used solvent due to its ability to dissolve the alkanethiol and its relatively low reactivity with the metal substrates (though it can show some reactivity with copper).[10][11][12][14][15]

  • Immersion: The cleaned metal substrate is immersed in the this compound solution. The immersion time can vary, but a period of 12 to 24 hours is generally sufficient to achieve a well-ordered monolayer.[14][15] Initial monolayer formation is rapid, occurring within minutes, but the ordering and packing of the alkyl chains is a slower process.[15]

  • Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent (e.g., ethanol) to remove any non-chemisorbed molecules.[10][11][12]

  • Drying: The rinsed substrate is then dried under a gentle stream of inert gas, such as nitrogen.[10][11][12]

Characterization Techniques

A suite of surface-sensitive analytical techniques is employed to characterize the structure, composition, and quality of the this compound SAMs.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and the chemical state of the sulfur headgroup. The S 2p peak at a binding energy of around 162 eV is characteristic of a thiolate species bonded to the metal surface.[1] The presence of higher binding energy peaks can indicate the oxidation of sulfur to sulfinates or sulfonates.[1]

  • Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution imaging techniques provide direct visualization of the monolayer structure, including the packing of the alkyl chains and the presence of domains and defects.[16][17]

  • Ellipsometry: This optical technique is used to measure the thickness of the SAM, which can be related to the tilt angle of the alkyl chains.[18]

  • Contact Angle Measurements: The measurement of the contact angle of a liquid (typically water) on the SAM surface provides information about the surface energy and the degree of order and hydrophobicity of the monolayer.

  • Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS provides information about the orientation and conformational order of the alkyl chains within the SAM.[9]

Visualizing the Self-Assembly Workflow

The following diagrams illustrate the key processes involved in the formation and characterization of this compound SAMs.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Start: Metal Substrate (Au, Ag, Cu, Pt) cleaning Surface Cleaning (e.g., Piranha, Sputtering, Annealing) start->cleaning rinsing_drying1 Rinsing & Drying cleaning->rinsing_drying1 immersion Immerse Substrate (12-24 hours) rinsing_drying1->immersion solution Prepare 1mM this compound in Ethanol solution->immersion rinsing_drying2 Rinsing & Drying immersion->rinsing_drying2 xps XPS rinsing_drying2->xps afm_stm AFM/STM rinsing_drying2->afm_stm ellipsometry Ellipsometry rinsing_drying2->ellipsometry contact_angle Contact Angle rinsing_drying2->contact_angle rairs RAIRS rinsing_drying2->rairs

Caption: Experimental workflow for this compound SAM formation.

sam_formation_pathway cluster_process Self-Assembly Process cluster_driving_forces Driving Forces initial_adsorption Initial Rapid Adsorption (Disordered Phase) surface_diffusion Surface Diffusion & Reorganization initial_adsorption->surface_diffusion ordered_monolayer Formation of Ordered Domains (Crystalline-like Structure) surface_diffusion->ordered_monolayer metal_thiolate Metal-Thiolate Bond Formation metal_thiolate->initial_adsorption vdw_interaction Van der Waals Interactions (Inter-chain) vdw_interaction->ordered_monolayer

Caption: Key stages in the this compound self-assembly process.

Conclusion

The self-assembly of this compound on metal substrates provides a versatile platform for the creation of well-defined organic surfaces. While gold remains the most studied and reliable substrate for forming highly ordered monolayers, understanding the nuances of SAM formation on silver, copper, and platinum is crucial for expanding the applications of this technology. The stability of the resulting monolayer, particularly against oxidation, is a key consideration that is highly dependent on the choice of metal. By following rigorous experimental protocols and employing a comprehensive suite of characterization techniques, researchers can effectively tailor the properties of this compound SAMs for a wide range of scientific and technological endeavors, including biosensing, corrosion inhibition, and molecular electronics.

References

Theoretical models of 1-decanethiol monolayer formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Theoretical Models of 1-Decanethiol Monolayer Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models governing the formation of this compound self-assembled monolayers (SAMs) on gold substrates. It delves into the thermodynamics and kinetics of the self-assembly process, summarizes key quantitative data from computational and experimental studies, and provides detailed experimental protocols for the preparation and characterization of these highly ordered molecular films.

Theoretical Models of Monolayer Formation

The formation of this compound monolayers on gold is a complex process involving the chemisorption of the thiol headgroup and the self-organization of the alkyl chains. Several theoretical models have been proposed to describe this phenomenon, ranging from classical thermodynamic descriptions to sophisticated computational simulations.

1.1. Langmuir Adsorption Model

The Langmuir model provides a foundational, albeit simplified, description of the adsorption process. It assumes that adsorption occurs at specific, localized sites on the surface and is limited to a monolayer. The kinetics of adsorption are often described as Langmuir-type, where the rate of adsorption is proportional to the concentration of the adsorbate and the number of available sites.[1][2] While this model can describe the initial stages of monolayer formation, it does not fully capture the complex structural rearrangements and phase transitions that occur.[2]

1.2. Self-Assembly and Phase Behavior

A more comprehensive understanding of this compound monolayer formation comes from the concept of self-assembly, which considers the intermolecular interactions between the alkyl chains and the dynamic nature of the gold substrate. The formation process is not a simple adsorption event but rather a complex series of phase transitions.

Scanning tunneling microscopy (STM) studies have revealed the existence of several distinct phases during the growth of decanethiol monolayers on Au(111).[3] These include:

  • Disordered (ε) Phase: At very low coverages, the molecules lie flat on the surface in a disordered, gas-like phase.[3][4]

  • Striped Phases (β, δ, χ*): As the surface coverage increases, the molecules begin to align in ordered, striped phases where the alkyl chains are still largely parallel to the surface.[3][5]

  • Standing-Up Phase (φ): At higher coverages, a phase transition occurs to a densely packed, ordered phase where the alkyl chains are tilted with respect to the surface normal.[3][6] This is the final, stable configuration of the monolayer.

Molecular dynamics and density functional theory (DFT) simulations have been instrumental in elucidating the energetics and dynamics of these phases.[3][7] These computational approaches allow for the calculation of binding energies, interaction energies, and the simulation of the dynamic behavior of the molecules on the surface.[8][9]

1.3. Role of the Substrate

The gold substrate plays a crucial role in the self-assembly process. The interaction between the sulfur headgroup and the gold atoms is a strong, covalent-like bond.[10] Furthermore, the formation of the monolayer can lead to the restructuring of the gold surface, including the formation of etch pits and the lifting of the Au(111) surface reconstruction.[6][11] It has been shown that diffusing Au-adatom-thiolate complexes are important species in the formation of the monolayer.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on this compound monolayers.

Table 1: Structural Parameters of Decanethiol Monolayer Phases on Au(111)

PhaseUnit CellMolecular Coverage (θ)Alkyl Chain Tilt Angle
Striped (β)c(2 x 8) on a missing row reconstructed surface~0.33Lying down
Standing-up (φ)(√3 × √3)R30° and c(4 × 2) superlattice~0.216 molecules/Ų~30° from surface normal

Data synthesized from multiple sources.[11][14]

Table 2: Energetics of this compound on Gold

ParameterValueMethod
Activation Barrier for Au-SR Complex Diffusion285 meVDFT
Recombinative Desorption Barrier~30 kcal/molExperimental

Data is indicative and can vary based on the specific computational or experimental setup.[10][12]

Experimental Protocols

The following section details the methodologies for the preparation and characterization of this compound self-assembled monolayers.

3.1. Substrate Preparation

The quality of the self-assembled monolayer is highly dependent on the cleanliness and atomic flatness of the gold substrate. A typical procedure for preparing Au(111) on mica or single-crystal Au(111) is as follows:

  • Cleaning: The gold substrate is cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV-ozone treatment to remove organic contaminants.

  • Annealing: The cleaned substrate is annealed to produce large, atomically flat terraces. This can be done in a tube furnace under an inert atmosphere or by flame annealing with a hydrogen flame.[15] For Au(001) single crystals, cycles of Ar+ sputtering and ex-situ annealing are often employed.[15]

3.2. Monolayer Formation

The most common method for forming this compound SAMs is through solution-phase deposition:

  • Solution Preparation: A dilute solution of this compound (typically 1 mM) is prepared in a high-purity solvent, most commonly ethanol.[1][16] The solution should be sonicated to ensure complete dissolution.

  • Immersion: The freshly prepared gold substrate is immersed in the thiol solution. The immersion time can vary from minutes to several days, with longer immersion times generally leading to more ordered monolayers.[16] A typical immersion time is 12-24 hours.[1][16]

  • Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of dry nitrogen.[15]

3.3. Characterization Techniques

A variety of surface-sensitive techniques are used to characterize the structure, composition, and properties of the this compound monolayer:

  • Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer with atomic or molecular resolution, allowing for the direct visualization of the different phases and defects.[11][17]

  • Atomic Force Microscopy (AFM): Can be used to measure the thickness and morphology of the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the monolayer and the underlying substrate.[5]

  • Thermal Desorption Spectroscopy (TDS): Used to study the thermal stability and binding energy of the molecules to the surface.[18]

  • Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the orientation and conformation of the alkyl chains.[19]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the formation of this compound monolayers.

Self_Assembly_Process cluster_solution Solution Phase cluster_surface Gold Surface Decanethiol Decanethiol Disordered_Phase Disordered Phase (ε) Decanethiol->Disordered_Phase Adsorption Striped_Phase Striped Phases (β, δ, χ*) Disordered_Phase->Striped_Phase Increased Coverage Standing_Up_Phase Standing-Up Phase (φ) Striped_Phase->Standing_Up_Phase Phase Transition Monolayer_Phase_Transitions A Lying-Down (Disordered) B Striped Phases A->B Increasing Coverage B->A Decreasing Coverage C Standing-Up (Ordered) B->C Reorganization Experimental_Workflow cluster_prep Preparation cluster_formation Monolayer Formation cluster_char Characterization A Substrate Cleaning (Piranha/UV-Ozone) B Substrate Annealing (Furnace/Flame) A->B C Prepare 1 mM Decanethiol in Ethanol Solution B->C D Immerse Substrate (12-24 hours) C->D E Rinse and Dry D->E F STM/AFM E->F G XPS/TDS E->G

References

Methodological & Application

Protocol for the Formation of 1-Decanethiol Self-Assembled Monolayers on Au(111)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the preparation of high-quality self-assembled monolayers (SAMs) of 1-decanethiol on Au(111) surfaces. This procedure is critical for researchers in materials science, nanotechnology, and drug development who require well-defined, reproducible organic thin films for applications such as surface functionalization, biosensing, and molecular electronics. The protocol details the substrate preparation, solution formulation, and monolayer assembly, along with a summary of expected characterization results.

Quantitative Data Summary

The following table summarizes key quantitative parameters and expected outcomes for the formation of this compound SAMs on Au(111), compiled from various studies.

Parameter CategoryParameterValueReference
Au(111) Substrate Preparation Gold Deposition Thickness200 nm[1]
Mica Pre-heating Temperature350 °C[1]
Gold Deposition Rate0.3 nm/s[1]
Post-deposition Annealing Temperature350 °C[1]
Post-deposition Annealing Time30 minutes[1]
Resulting Au(111) Terrace Sizeup to 200 nm x 200 nm[1]
This compound Solution Concentration1 µM - 1 mM in ethanol[2][3]
Self-Assembly Process Immersion Time10 seconds to 24 hours[2][3]
TemperatureRoom Temperature[3]
Monolayer Characterization Domain Structure(√3 × √3)R30°[1][2]
Superlattice Structurec(4√3 × 2√3)R30° or c(4 x 2)[1]
Alkyl Chain Tilt Angle~30° from surface normal[4]
Vacancy Island Diameter2 - 5 nm[1]
Vacancy Island Depth0.24 nm (one Au atomic layer)[1][3]
Advancing Contact Angle (Water)92°[3]
Receding Contact Angle (Water)80°[3]
Ellipsometric ThicknessApprox. 1.5 Å per CH2 group[5]

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Monolayer Characterization sub_prep_1 Mica Cleavage sub_prep_2 Gold Deposition (200 nm) sub_prep_1->sub_prep_2 sub_prep_3 Annealing (350 °C, 30 min) sub_prep_2->sub_prep_3 sub_prep_4 Characterize Bare Au(111) sub_prep_3->sub_prep_4 sam_prep_2 Immerse Au(111) Substrate (e.g., 24 hours, Room Temp) sub_prep_4->sam_prep_2 Proceed if substrate is of high quality sam_prep_1 Prepare this compound Solution (e.g., 1 mM in Ethanol) sam_prep_1->sam_prep_2 sam_prep_3 Rinse with Ethanol sam_prep_2->sam_prep_3 sam_prep_4 Dry with Nitrogen Stream sam_prep_3->sam_prep_4 char_1 Scanning Tunneling Microscopy (STM) sam_prep_4->char_1 char_2 Contact Angle Goniometry sam_prep_4->char_2 char_3 Ellipsometry sam_prep_4->char_3 char_4 X-ray Photoelectron Spectroscopy (XPS) sam_prep_4->char_4

Figure 1: Experimental workflow for this compound SAM formation.

Detailed Experimental Protocol

This protocol describes the step-by-step procedure for forming a this compound self-assembled monolayer on a Au(111) surface.

Au(111) Substrate Preparation

High-quality, atomically flat Au(111) surfaces are crucial for the formation of well-ordered SAMs. A common method involves the thermal evaporation of gold onto a mica substrate.

  • Mica Cleavage: Freshly cleave a mica sheet to expose an atomically flat surface.

  • Substrate Heating: Place the cleaved mica in a high-vacuum evaporator and pre-heat to 350 °C.[1]

  • Gold Deposition: Deposit a 200 nm thick layer of gold onto the heated mica at a rate of approximately 0.3 nm/s.[1]

  • Annealing: Following deposition, anneal the gold-coated mica at 350 °C for 30 minutes within the high-vacuum chamber to promote the formation of large Au(111) terraces.[1]

  • Cooling: Allow the substrate to cool to room temperature slowly before removal from the vacuum chamber.

  • Characterization (Optional but Recommended): Before SAM formation, characterize the bare Au(111) surface using techniques like Scanning Tunneling Microscopy (STM) to ensure the presence of large, atomically flat terraces.

Preparation of this compound Solution
  • Solvent Selection: Use absolute ethanol as the solvent for the this compound.

  • Concentration: Prepare a 1 mM solution of this compound in ethanol. For studying the kinetics of SAM formation, lower concentrations (e.g., 1 µM) can be used.[2][3]

  • Sonication: Briefly sonicate the solution to ensure complete dissolution of the this compound.

Self-Assembled Monolayer Formation
  • Immersion: Immerse the freshly prepared Au(111) substrate into the this compound solution. Ensure the entire gold surface is in contact with the solution.

  • Incubation: Allow the self-assembly process to proceed for a desired duration. For the formation of a densely packed, well-ordered monolayer, an immersion time of 24 hours at room temperature is commonly used.[3] Shorter immersion times can be used to study the initial stages of monolayer formation.[2]

  • Rinsing: After the incubation period, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the substrate with a gentle stream of high-purity nitrogen gas.

Characterization of the this compound SAM

A variety of surface-sensitive techniques can be employed to characterize the structure and quality of the formed SAM.

  • Scanning Tunneling Microscopy (STM): STM is a powerful technique to visualize the molecular arrangement of the SAM at the atomic level. It allows for the identification of ordered domains, domain boundaries, and surface defects such as vacancy islands.[1][2] For decanethiol SAMs on Au(111), a characteristic (√3 × √3)R30° packing structure is expected.[1][2]

  • Contact Angle Goniometry: The hydrophobicity of the SAM-modified surface can be assessed by measuring the contact angle of a water droplet. A well-formed this compound SAM should exhibit a hydrophobic surface, with a water contact angle of approximately 92° (advancing) and 80° (receding).[3]

  • Ellipsometry: This optical technique can be used to determine the thickness of the organic monolayer. The thickness of a this compound SAM is consistent with a model of tilted alkyl chains.[5]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the chemical composition of the surface and the binding of the thiol to the gold substrate through the analysis of the S 2p core level spectrum.

References

Application Notes and Protocols: A Step-by-Step Guide to Functionalizing Gold Nanoparticles with 1-Decanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functionalization of gold nanoparticles (AuNPs) with 1-decanethiol. This process is critical for rendering AuNPs hydrophobic and enabling their use in a variety of applications, including drug delivery, sensing, and nanoelectronics. The formation of a self-assembled monolayer (SAM) of this compound on the gold surface provides stability and a versatile platform for further modification.

Overview of the Functionalization Process

The functionalization of gold nanoparticles with this compound is typically achieved through a ligand exchange reaction. In this process, the existing capping agent on the AuNP surface, often citrate from the initial synthesis, is replaced by this compound. The strong affinity of the sulfur atom in the thiol group for gold drives the formation of a stable Au-S bond, leading to the self-assembly of a dense monolayer on the nanoparticle surface.

Experimental Protocols

This section details the necessary protocols for the synthesis of citrate-capped AuNPs and their subsequent functionalization with this compound.

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles

This protocol is based on the well-established Turkevich method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[1]

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)[1]

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)[1]

  • Ultrapure water (18.2 MΩ·cm)[1]

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)[1]

  • Stirring hotplate[1]

  • Magnetic stir bar[1]

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[1]

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[1]

  • Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[1]

  • Continue boiling and stirring for an additional 10-15 minutes.[1]

  • Remove the flask from the heat and allow it to cool to room temperature.[1]

  • Store the synthesized citrate-capped AuNPs at 4°C for future use.[1]

Part 2: Functionalization with this compound via Ligand Exchange

This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound. This method is adapted from procedures for similar alkanethiols.

Materials:

  • Citrate-capped AuNP solution (from Part 1)

  • This compound

  • Ethanol or a similar solvent to dissolve the thiol

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in ethanol. A typical concentration would be in the range of 1-10 mM.

  • In a microcentrifuge tube, mix a specific volume of the citrate-capped AuNP solution with the this compound stock solution. A molar excess of the thiol ligand is generally used to ensure complete surface coverage.

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange process.[1]

  • Following incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The speed and duration of centrifugation will depend on the size of the AuNPs.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in a suitable solvent, such as ethanol or toluene.

  • Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of unbound ligands.

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired solvent for storage at 4°C.

Data Presentation

Successful functionalization can be confirmed by various characterization techniques that assess the changes in the physicochemical properties of the nanoparticles. The following tables summarize the expected data before and after functionalization with this compound.

Table 1: UV-Vis Spectroscopy Data

Nanoparticle SampleSurface Plasmon Resonance (SPR) Peak (nm)Color of Solution
Citrate-Capped AuNPs~520Red/Wine
This compound Functionalized AuNPsSlight red-shift to ~525-530Red/Purple

Note: The exact position of the SPR peak is sensitive to particle size. A slight red-shift upon functionalization is expected due to the change in the local refractive index at the nanoparticle surface.[2][3]

Table 2: Transmission Electron Microscopy (TEM) Data

Nanoparticle SampleAverage Core Size (nm)Size DistributionMorphology
Citrate-Capped AuNPs10-20 (synthesis dependent)MonodisperseSpherical
This compound Functionalized AuNPs10-20 (core size should not change)MonodisperseSpherical

Note: TEM analysis confirms that the core size and morphology of the nanoparticles are preserved during the ligand exchange process.[4][5]

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Nanoparticle SampleKey Vibrational Bands (cm⁻¹)Interpretation
This compound (Pure)~2550 (S-H stretch), ~2920 & ~2850 (C-H stretches)Presence of thiol and alkane groups
This compound Functionalized AuNPsAbsence of ~2550 (S-H stretch), Presence of ~2920 & ~2850 (C-H stretches), ~720 (C-S stretch)Indicates covalent bonding of the thiol to the gold surface via the sulfur atom and the presence of the decyl chains.[2][3]

Visualization of Workflow and Molecular Assembly

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the self-assembly of this compound on the gold nanoparticle surface.

G cluster_0 Part 1: Synthesis of Citrate-Capped AuNPs cluster_1 Part 2: Functionalization with this compound Boil HAuCl4 solution Boil HAuCl4 solution Inject Sodium Citrate Inject Sodium Citrate Boil HAuCl4 solution->Inject Sodium Citrate Vigorous Stirring Color Change (Yellow to Red) Color Change (Yellow to Red) Inject Sodium Citrate->Color Change (Yellow to Red) Nucleation & Growth Cool to Room Temp Cool to Room Temp Color Change (Yellow to Red)->Cool to Room Temp Stabilization Citrate-Capped AuNPs Citrate-Capped AuNPs Cool to Room Temp->Citrate-Capped AuNPs Mix AuNPs with this compound Mix AuNPs with this compound Citrate-Capped AuNPs->Mix AuNPs with this compound Input for Functionalization Incubate (12-24h) Incubate (12-24h) Mix AuNPs with this compound->Incubate (12-24h) Ligand Exchange Centrifuge & Wash Centrifuge & Wash Incubate (12-24h)->Centrifuge & Wash Purification Resuspend in Solvent Resuspend in Solvent Centrifuge & Wash->Resuspend in Solvent Final Product Functionalized AuNPs Functionalized AuNPs Resuspend in Solvent->Functionalized AuNPs

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.

G cluster_0 Gold Nanoparticle Surface Au Au S S Au->S Au-S Bond Formation Chain -(CH2)9-CH3 S->Chain

Caption: Self-assembly of this compound on the gold nanoparticle surface.

References

Application Notes and Protocols for 1-Decanethiol as a Copper Corrosion Inhibitor in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-decanethiol as a corrosion inhibitor for copper surfaces in acidic environments. The information is intended to guide researchers in setting up and conducting experiments to evaluate the efficacy of this compound and similar long-chain alkanethiols for metal protection.

Introduction

Copper and its alloys are widely used in various industrial and scientific applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, particularly in acidic media, which can lead to material degradation and failure. This compound (C10H21SH) is a long-chain alkanethiol that can form a dense, well-ordered self-assembled monolayer (SAM) on copper surfaces. This monolayer acts as a physical barrier, effectively isolating the metal from the corrosive environment and significantly reducing the corrosion rate. The hydrophobic nature of the decanethiol SAM repels aqueous acidic solutions, while the strong sulfur-copper bond ensures the stability and durability of the protective film.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound is the formation of a self-assembled monolayer on the copper surface. This process involves the chemisorption of the thiol headgroup (-SH) onto the copper, forming a strong copper-thiolate (Cu-S) bond. The long alkyl chains (C10) then orient themselves away from the surface, packing tightly together through van der Waals interactions to create a dense, hydrophobic barrier. This barrier effectively blocks the diffusion of corrosive species, such as hydronium ions (H₃O⁺) and other aggressive anions present in acidic media, to the copper surface. The adsorption of this compound on the copper surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from electrochemical and gravimetric analyses of copper corrosion in acidic media, both with and without the presence of an alkanethiol inhibitor. While specific data for this compound may vary depending on the exact experimental conditions, the data presented for a similar long-chain alkanethiol (dodecanethiol) provides a representative example of the expected performance.

Table 1: Potentiodynamic Polarization Data for Copper in Simulated Acid Rain (pH 4.5)

InhibitorCorrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (None)-15015.8-
1-Octanethiol-1354.969.0
1-Dodecanethiol-1201.888.6
1-Octadecanethiol-1101.491.1

Note: Data is illustrative and based on studies with similar alkanethiols. Inhibition efficiency is calculated as IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in Acidic Media

InhibitorCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank (None)250150-
This compound (1 mM)50001595.0

Note: Data is illustrative. Inhibition efficiency is calculated as IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100.

Table 3: Weight Loss Data for Copper in 1 M HCl

InhibitorWeight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank (None)501.2-
This compound (1 mM)30.0794.0

Note: Data is for a 24-hour immersion period and is illustrative. Inhibition efficiency is calculated as IE% = [(W_blank - W_inh) / W_blank] x 100.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of Copper Specimens and Inhibitor Solution

Materials:

  • Copper coupons (e.g., 99.9% purity, 1 cm x 1 cm x 0.1 cm)

  • Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit)

  • Acetone

  • Ethanol

  • Deionized (DI) water

  • This compound

  • Acidic medium (e.g., 1 M HCl, 0.5 M H₂SO₄, or simulated acid rain)

Procedure:

  • Mechanically polish the copper coupons using successive grades of SiC abrasive paper, starting from 240 grit and finishing with 1200 grit.

  • Rinse the polished coupons with DI water.

  • Degrease the coupons by sonicating in acetone for 5 minutes, followed by ethanol for 5 minutes.

  • Rinse thoroughly with DI water and dry under a stream of nitrogen gas.

  • Prepare the inhibitor solution by dissolving the desired concentration of this compound (e.g., 1 mM) in ethanol.

  • Immerse the cleaned copper coupons in the this compound solution for a specified period (e.g., 12-24 hours) to allow for the formation of the self-assembled monolayer.

  • After immersion, rinse the coupons with ethanol to remove any physisorbed inhibitor molecules and then dry with nitrogen gas.

Potentiodynamic Polarization Measurements

Objective: To determine the corrosion current density (icorr) and corrosion potential (Ecorr) and to evaluate the inhibition efficiency.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode: Prepared copper coupon

  • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter electrode: Platinum or graphite rod

  • Acidic corrosive medium

Procedure:

  • Assemble the three-electrode cell with the prepared copper coupon as the working electrode, the reference electrode, and the counter electrode.

  • Fill the cell with the acidic corrosive medium.

  • Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).[1]

  • Record the resulting current as a function of the applied potential.

  • Extrapolate the Tafel plots of the polarization curve to determine the corrosion current density (icorr) and corrosion potential (Ecorr).

  • Repeat the measurement for both the uninhibited (blank) and the this compound-inhibited copper coupons.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrochemical processes at the copper/electrolyte interface and to determine the charge transfer resistance (Rct).

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • Three-electrode electrochemical cell (as described above)

Procedure:

  • Set up the electrochemical cell as for the potentiodynamic polarization measurement.

  • Allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Plot the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Perform the measurements for both the blank and the inhibited copper samples.

Weight Loss Measurements

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of the copper coupon over time.

Apparatus:

  • Analytical balance (accurate to 0.1 mg)

  • Beakers or immersion cells

  • Thermostatic water bath (optional, for temperature control)

Procedure:

  • Clean and weigh the copper coupons accurately (W_initial).

  • Immerse the coupons in the acidic corrosive medium, both with and without the this compound inhibitor, for a predetermined period (e.g., 24, 48, 72 hours).

  • After the immersion period, remove the coupons from the solution.

  • Gently clean the coupons to remove any corrosion products (e.g., using a soft brush and a suitable cleaning solution, followed by rinsing with DI water and acetone).

  • Dry the coupons thoroughly and reweigh them (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate and the inhibition efficiency using the appropriate formulas.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Corrosion Testing cluster_analysis Data Analysis p1 Polish Copper Coupon p2 Degrease (Acetone, Ethanol) p1->p2 p3 Dry with Nitrogen p2->p3 p4 Immerse in this compound Solution p3->p4 p5 Rinse and Dry p4->p5 e1 Potentiodynamic Polarization p5->e1 e2 Electrochemical Impedance Spectroscopy p5->e2 e3 Weight Loss Measurement p5->e3 a1 Determine Ecorr, icorr e1->a1 a2 Determine Rct, Cdl e2->a2 a3 Calculate Corrosion Rate e3->a3 a4 Calculate Inhibition Efficiency a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for evaluating this compound.

inhibition_mechanism cluster_surface Copper Surface in Acidic Media cluster_inhibitor Introduction of this compound cluster_sam Formation of Self-Assembled Monolayer (SAM) cluster_protection Corrosion Inhibition cu Copper (Cu) h2o H₂O h3o H₃O⁺ h3o->cu Corrosion Attack anion Aggressive Anions (e.g., Cl⁻, SO₄²⁻) anion->cu Corrosion Attack dt This compound Molecules adsorption Chemisorption of Thiol Headgroup (Cu-S Bond Formation) dt->adsorption packing Van der Waals Interactions between Alkyl Chains adsorption->packing barrier Formation of Dense, Hydrophobic Barrier packing->barrier block Blocking of Active Corrosion Sites barrier->block repel Repulsion of Aqueous Corrosive Species barrier->repel result Reduced Corrosion Rate block->result repel->result

Caption: Mechanism of corrosion inhibition by this compound.

References

Application of 1-decanethiol in Organic Field-Effect Transistors (OFETs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-decanethiol as a self-assembled monolayer (SAM) to enhance the performance of organic field-effect transistors (OFETs). The information is intended for researchers in materials science, organic electronics, and related fields.

Application Notes

Introduction to this compound in OFETs

Organic field-effect transistors (OFETs) are key components in the development of flexible, low-cost, and large-area electronics. The performance of these devices is critically dependent on the interface between the different materials, particularly the interface between the metal electrodes (typically gold) and the organic semiconductor. A poorly controlled interface can lead to high contact resistance, which impedes charge injection and extraction, thereby limiting the device's performance.

This compound (CH₃(CH₂)₉SH) is an alkanethiol that readily forms a dense, well-ordered self-assembled monolayer (SAM) on gold surfaces. This SAM acts as an effective surface modifier, significantly improving the performance of OFETs.

Mechanism of Performance Enhancement

The application of a this compound SAM on the source and drain electrodes of an OFET enhances device performance through several mechanisms:

  • Reduction of Work Function: The thiol group of this compound forms a strong covalent bond with the gold surface. The alkyl chain of the molecule creates a dipole moment at the gold surface, which can alter the work function of the electrode. This modification of the work function can lead to a more favorable energy level alignment between the electrode and the highest occupied molecular orbital (HOMO) of a p-type organic semiconductor or the lowest unoccupied molecular orbital (LUMO) of an n-type semiconductor. This improved alignment reduces the energy barrier for charge injection.

  • Improved Interfacial Ordering: The hydrophobic surface created by the this compound SAM promotes better ordering of the organic semiconductor molecules at the electrode interface during deposition. This enhanced molecular ordering reduces the number of charge traps and improves the charge transport properties in the vicinity of the contacts.

  • Passivation of the Electrode Surface: The SAM passivates the gold surface, preventing unwanted chemical interactions and contamination that can occur during subsequent processing steps. This leads to a more stable and reproducible device performance.

  • Reduced Contact Resistance: By improving charge injection and the morphology of the organic semiconductor at the interface, the this compound SAM effectively reduces the contact resistance between the electrodes and the organic semiconductor layer.

Impact on OFET Performance Metrics

The use of this compound SAMs leads to significant improvements in key OFET performance parameters:

  • Increased Field-Effect Mobility (μ): Mobility, a measure of how quickly charge carriers move through the semiconductor, is often significantly increased due to the reduced contact resistance and improved molecular ordering.

  • Higher On/Off Current Ratio (I_on/I_off): The on/off ratio, which is crucial for the switching performance of the transistor, is typically enhanced. This is a result of an increased "on" current due to better charge injection and potentially a reduced "off" current due to the passivation of the interface.

  • Lowered Threshold Voltage (V_th): The threshold voltage, the gate voltage required to turn the transistor "on," can be shifted to lower absolute values, enabling low-power operation.

Quantitative Data Presentation

While direct quantitative data for this compound was not explicitly found in a single comparative study, the following table presents representative data from a study on a similar alkanethiol, decyltrichlorosilane (DTS), which forms a SAM on a SiO₂ dielectric surface. This data illustrates the typical performance enhancements observed when using an alkyl-based SAM in OFETs. The organic semiconductor used in this example is pentacene.[1]

TreatmentField-Effect Mobility (μ) [cm²/Vs]On/Off Current RatioThreshold Voltage (V_th) [V]
No SAM Treatment0.10~10⁵-15
Decyltrichlorosilane (DTS) SAM0.20>10⁶-8

Note: This data is for decyltrichlorosilane (DTS) on a SiO₂ dielectric and is intended to be representative of the improvements seen with alkanethiol SAMs. The exact performance enhancement with this compound on gold electrodes will depend on the specific OFET architecture, organic semiconductor, and fabrication conditions.

Experimental Protocols

This section provides a detailed protocol for the fabrication of a bottom-gate, top-contact (BGTC) pentacene OFET with this compound modified gold electrodes.

Materials and Reagents
  • Substrate: Highly doped n-type silicon wafer with a 200 nm thermally grown silicon dioxide (SiO₂) layer.

  • Electrodes: Gold (Au, 99.99%) and a chromium (Cr) or titanium (Ti) adhesion layer.

  • Self-Assembled Monolayer: this compound (≥96%).

  • Solvent for SAM: Anhydrous ethanol.

  • Organic Semiconductor: Pentacene (sublimed grade, ≥99.9%).

  • Cleaning Solvents: Acetone, isopropanol (IPA), deionized (DI) water.

Protocol 1: Substrate Cleaning and Electrode Fabrication
  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired substrate size (e.g., 1.5 cm x 1.5 cm).

    • Ultrasonically clean the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Perform an oxygen plasma or UV-ozone treatment for 10 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface.

  • Photolithography and Electrode Deposition (BGTC Architecture):

    • Spin-coat a layer of photoresist onto the SiO₂ surface.

    • Use a photomask with the desired source and drain electrode pattern to expose the photoresist to UV light.

    • Develop the photoresist to create the electrode pattern.

    • Deposit a thin adhesion layer (e.g., 5 nm of Cr or Ti) followed by 40-50 nm of gold using thermal or e-beam evaporation.

    • Perform a lift-off process by dissolving the remaining photoresist in a suitable solvent (e.g., acetone) to leave the patterned gold electrodes on the SiO₂ surface.

    • Rinse thoroughly with isopropanol and dry with nitrogen.

Protocol 2: Formation of this compound Self-Assembled Monolayer
  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • SAM Deposition:

    • Immerse the cleaned substrates with patterned gold electrodes into the this compound solution.

    • Leave the substrates in the solution for at least 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer on the gold surfaces.

    • After immersion, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrates with a stream of high-purity nitrogen gas.

Protocol 3: Organic Semiconductor Deposition
  • Pentacene Deposition:

    • Place the substrates with the this compound treated electrodes into a high-vacuum thermal evaporation system.

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

    • Deposit a 50 nm thick film of pentacene onto the substrates. The deposition rate should be maintained at a slow and constant rate, typically 0.1-0.2 Å/s, to promote the growth of a well-ordered crystalline film.

    • The substrate can be held at room temperature or slightly elevated temperatures (e.g., 60-70 °C) to improve the crystallinity of the pentacene film.

Protocol 4: OFET Characterization
  • Device Measurement:

    • Transfer the fabricated OFETs to a probe station for electrical characterization. The measurements should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic semiconductor.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.

    • Output Characteristics (I_d vs. V_d): Sweep the drain-source voltage (V_d) at different constant gate-source voltages (V_g).

    • Transfer Characteristics (I_d vs. V_g): Sweep the gate-source voltage (V_g) at a constant, high drain-source voltage (in the saturation regime).

  • Parameter Extraction:

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ_sat) using the following equation: I_d = (μ_sat * C_i * W) / (2 * L) * (V_g - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

    • Determine the threshold voltage (V_th) by extrapolating the linear portion of the √(I_d) vs. V_g plot to I_d = 0.

    • Calculate the on/off current ratio from the transfer curve.

Visualizations

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_electrode Electrode Fabrication (BGTC) cluster_sam SAM Formation cluster_semi Semiconductor Deposition cluster_char Characterization sub_clean Substrate Cleaning (Acetone, IPA, DI Water) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone photolitho Photolithography uv_ozone->photolitho metal_dep Metal Deposition (Cr/Au) photolitho->metal_dep liftoff Lift-off metal_dep->liftoff sam_dip Immerse Substrate (12-24h) liftoff->sam_dip sam_sol Prepare 1mM this compound in Ethanol sam_sol->sam_dip sam_rinse Rinse and Dry sam_dip->sam_rinse penta_dep Thermal Evaporation of Pentacene (50 nm) sam_rinse->penta_dep elec_meas Electrical Measurement (Probe Station) penta_dep->elec_meas param_ext Parameter Extraction (μ, V_th, I_on/I_off) elec_meas->param_ext

Caption: Experimental workflow for the fabrication of a bottom-gate, top-contact OFET.

SAM_Mechanism cluster_before Before this compound Treatment cluster_after After this compound Treatment Au_bare Bare Gold Electrode OSC_disordered Disordered Organic Semiconductor high_barrier High Injection Barrier Au_bare->high_barrier OSC_disordered->high_barrier high_Rc High Contact Resistance high_barrier->high_Rc improvement Performance Enhancement high_Rc->improvement Au_SAM Gold Electrode with This compound SAM OSC_ordered Ordered Organic Semiconductor low_barrier Lowered Injection Barrier Au_SAM->low_barrier OSC_ordered->low_barrier low_Rc Low Contact Resistance low_barrier->low_Rc low_Rc->improvement

Caption: Mechanism of OFET performance enhancement by this compound SAM.

References

Characterization of 1-Decanethiol Self-Assembled Monolayers using Atomic Force Microscopy (AFM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of 1-decanethiol self-assembled monolayers (SAMs) on gold substrates using atomic force microscopy (AFM). These protocols are intended to guide researchers in obtaining high-quality, reproducible data on the morphological, nanomechanical, and nanopatterning properties of this compound SAMs.

Application Notes

This compound [CH₃(CH₂)₉SH] is an alkanethiol that readily forms a well-ordered self-assembled monolayer on gold surfaces.[1] The resulting SAM is hydrophobic and serves as an excellent model system for studying surface modification, molecular electronics, and biomolecular interactions. AFM is a powerful technique for characterizing these monolayers at the nanoscale, providing insights into their structure, properties, and manipulation.

Key applications of AFM in the characterization of this compound SAMs include:

  • Topographical Imaging: Visualizing the surface morphology, including the observation of domains, etch pits (vacancy islands), and the overall packing of the monolayer.[2][3]

  • Nanomechanical Property Measurement: Quantifying local friction, adhesion, and elasticity using techniques such as Lateral Force Microscopy (LFM) and Force Spectroscopy.

  • Nanopatterning: Creating nanoscale patterns through AFM-based lithography techniques like nanoshaving and nanografting, which involve the controlled removal or replacement of thiol molecules.[4][5]

Experimental Protocols

Preparation of this compound SAMs on Au(111)

This protocol outlines the steps for preparing high-quality this compound SAMs on gold-coated mica substrates. A clean environment is crucial to prevent contamination that can affect the quality of the SAM.

Materials:

  • Gold-coated mica substrates

  • This compound (96% or higher purity)[1]

  • 200 proof ethanol (HPLC grade)

  • Tweezers for sample handling

  • Glass vials with sealable caps

  • Dry nitrogen gas

  • Sonicator

Procedure:

  • Substrate Preparation:

    • Thermally evaporate a gold film (approximately 100-200 nm) onto a freshly cleaved mica substrate in a high-vacuum evaporator.[2]

    • To obtain large, flat Au(111) terraces, preheat the mica to around 350°C and anneal the gold film at the same temperature after deposition.[2]

    • Alternatively, commercially available gold-coated mica slides can be used.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. This is a commonly used concentration for forming well-ordered monolayers.

  • Self-Assembly:

    • Using clean tweezers, immerse the gold substrate into the this compound solution in a sealed glass vial.

    • To minimize oxygen exposure, the headspace above the solution can be purged with dry nitrogen gas before sealing.

    • Allow the self-assembly to proceed for at least 24 hours to ensure the formation of a well-ordered and densely packed monolayer.[2]

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution with tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bonded molecules.

    • Dry the sample gently under a stream of dry nitrogen gas.

    • Store the prepared SAMs in a clean, dry environment until AFM characterization.

SAM_Preparation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_final Finalization Evaporation Thermal Evaporation of Gold on Mica Annealing Annealing of Gold Film Evaporation->Annealing Immersion Immerse Gold Substrate in Thiol Solution Annealing->Immersion PrepareThiol Prepare 1 mM this compound in Ethanol PrepareThiol->Immersion Incubation Incubate for 24 hours Immersion->Incubation Rinsing Rinse with Ethanol Incubation->Rinsing Drying Dry with Nitrogen Rinsing->Drying Characterization Characterization Drying->Characterization Ready for AFM Characterization

Caption: Workflow for the preparation of this compound SAMs on gold substrates.

AFM Characterization Protocols

The following protocols describe standard AFM techniques for characterizing this compound SAMs. The specific imaging parameters should be optimized for the instrument being used.

Objective: To visualize the surface morphology of the SAM.

Procedure:

  • Mount the SAM sample on the AFM stage.

  • Engage the AFM tip with the sample surface in contact mode.

  • Set the scan size (e.g., 1 µm x 1 µm) and scan rate (e.g., 1 Hz).

  • Adjust the setpoint force to the minimum value required for stable imaging to minimize sample damage.

  • Acquire height and deflection images simultaneously. The height image provides quantitative topographical information, while the deflection image highlights fine surface features.

Objective: To map the frictional characteristics of the SAM surface.

Procedure:

  • While imaging in contact mode, enable the LFM channel.

  • Scan the surface perpendicular to the long axis of the cantilever to maximize the lateral signal.

  • Acquire trace and retrace LFM images. The difference between these images provides a measure of the friction force.

  • Areas with different chemical terminations or packing densities will exhibit different frictional responses.

Objective: To measure the adhesion force between the AFM tip and the SAM surface.

Procedure:

  • Disable scanning and select a point of interest on the sample.

  • Perform a force-distance curve measurement. The tip approaches the surface, makes contact, and then retracts.

  • The pull-off force observed in the retraction part of the curve corresponds to the adhesion force.

  • Repeat the measurement at multiple locations to obtain a statistical distribution of adhesion forces.

Objective: To selectively remove a region of the this compound SAM to expose the underlying gold substrate.

Procedure:

  • Image the SAM in contact mode to identify a target area.

  • Increase the applied force (setpoint) significantly above the imaging force.[5]

  • Scan the desired pattern (e.g., a square) at a slow scan rate. The high force will cause the tip to "shave" away the thiol molecules.[4]

  • After shaving, reduce the applied force back to the imaging setpoint and scan a larger area to visualize the created pattern.

AFM_Characterization_Workflow cluster_imaging Topographical Imaging cluster_spectroscopy Nanomechanical Analysis cluster_lithography Nanopatterning Start Prepared this compound SAM ContactMode Contact Mode AFM Start->ContactMode ForceSpectroscopy Force Spectroscopy Start->ForceSpectroscopy Nanoshaving Nanoshaving Start->Nanoshaving LFM Lateral Force Microscopy (LFM) ContactMode->LFM Simultaneous Acquisition Topography Topography ContactMode->Topography Topography & Friction Maps Adhesion Adhesion ForceSpectroscopy->Adhesion Adhesion Force Data Patterns Patterns Nanoshaving->Patterns Nanoscale Patterns

Caption: Workflow for the AFM characterization of this compound SAMs.

Data Presentation

The following tables summarize typical quantitative data obtained from the AFM characterization of this compound SAMs on Au(111).

ParameterTypical ValueAFM TechniqueReference
Monolayer Thickness ~1.34 nmAFM Nanoshaving[5]
Etch Pit Depth ~0.24 nm (single Au(111) step)Contact Mode AFM[2][5]
Etch Pit Diameter 2 - 5 nmContact Mode AFM[2]
Domain Size 5 - 25 nmContact Mode AFM[6]
Lattice Structure (√3 × √3)R30°STM (AFM can resolve periodicity)[2][7]
ParameterConditionTypical ValueAFM TechniqueReference
Adhesion Force SAM-modified tip and substrateVaries with conditionsForce Spectroscopy[8]
Friction Coefficient Hydrophobic SAM in waterVaries with load and sliding directionLFM[9]
Nanoshaving Force To displace thiols5 - 10 nNAFM Lithography[5]

Note: The values presented in these tables are indicative and can vary depending on the specific experimental conditions, including substrate preparation, SAM quality, AFM tip properties, and environmental factors.

References

Application Notes and Protocols for XPS Analysis of 1-Decanethiol on Silver

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the X-ray Photoelectron Spectroscopy (XPS) analysis of self-assembled monolayers (SAMs) of 1-decanethiol on a silver surface. This technique is crucial for characterizing the chemical composition, thickness, and purity of the organic monolayer, which is of significant interest in fields ranging from materials science to the development of advanced drug delivery systems and biocompatible coatings.

Application and Significance

X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound SAMs on silver, XPS is used to:

  • Confirm the formation of the self-assembled monolayer: By detecting the presence of sulfur and carbon from the this compound and silver from the underlying substrate.

  • Determine the chemical nature of the sulfur-silver bond: The binding energy of the S 2p peak indicates the formation of a silver-thiolate bond.

  • Assess the purity and integrity of the monolayer: By identifying the presence of contaminants or oxidized sulfur species.

  • Estimate the relative thickness and coverage of the SAM: Through analysis of the attenuation of the Ag 3d signal from the substrate by the overlying organic layer.

The stability and structure of these monolayers are critical, and exposure to ambient conditions can lead to oxidation. XPS can effectively identify such degradation, where the thiolate sulfur (at ~162 eV) is oxidized to sulfonate species, appearing at higher binding energies around 168 eV.

Experimental Workflow

The overall process for the preparation and analysis of a this compound SAM on a silver substrate is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_xps XPS Analysis cluster_data Data Analysis Ag_Substrate Silver Substrate Cleaning Substrate Cleaning Ag_Substrate->Cleaning e.g., Ethanol, HNO3 SAM_Formation SAM Formation in This compound Solution Cleaning->SAM_Formation Immersion Rinsing_Drying Rinsing and Drying SAM_Formation->Rinsing_Drying Remove excess thiol Intro Sample Introduction into UHV Rinsing_Drying->Intro Survey Survey Scan Intro->Survey Identify elements HighRes High-Resolution Scans (Ag 3d, C 1s, S 2p, O 1s) Survey->HighRes Detailed chemical state Peak_Fitting Peak Fitting and Background Subtraction HighRes->Peak_Fitting Quantification Quantification (Atomic Concentrations) Peak_Fitting->Quantification Interpretation Interpretation of Chemical States Quantification->Interpretation

Caption: Experimental workflow for XPS analysis of this compound on silver.

Detailed Experimental Protocols

The formation of high-quality alkanethiolate monolayers on silver can be more complex and less reproducible than on gold substrates. Careful attention to the cleaning procedure and handling is paramount.[1]

Silver Substrate Preparation

Various cleaning procedures can be employed, with their effectiveness being critical for the subsequent SAM formation.

  • Materials:

    • Silver-coated substrates (e.g., evaporated silver films on mica or silicon wafers)

    • Ethanol (reagent grade)

    • Chloroform (reagent grade)

    • Hydrogen peroxide (H₂O₂) (30%)

    • Nitric acid (HNO₃) (10% v/v)

    • Deionized water

    • High-purity argon or nitrogen gas

  • Protocol (Example using Nitric Acid):

    • Immerse the silver substrate in a 10% nitric acid solution for 1-2 minutes to remove surface oxides.

    • Rinse the substrate thoroughly with copious amounts of deionized water.

    • Rinse the substrate with ethanol.

    • Dry the substrate under a stream of high-purity argon or nitrogen gas.

    • Use the cleaned substrate immediately for SAM formation to minimize re-oxidation.

Self-Assembled Monolayer (SAM) Formation
  • Materials:

    • This compound (≥96%)

    • Ethanol (absolute, degassed)

    • Cleaned silver substrate

    • Glass reaction vessel with an inert atmosphere inlet

  • Protocol:

    • Prepare a 1 mM solution of this compound in degassed absolute ethanol.

    • Place the freshly cleaned silver substrate in the glass reaction vessel.

    • Introduce the this compound solution into the vessel under an inert atmosphere (e.g., argon) to prevent oxidation of the thiol.[1]

    • Immerse the substrate in the solution for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • After immersion, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed multilayers.

    • Dry the SAM-coated substrate under a stream of high-purity argon or nitrogen gas.

XPS Data Acquisition
  • Instrumentation:

    • X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).

    • Ultra-high vacuum (UHV) chamber.

  • Protocol:

    • Mount the prepared sample on a sample holder and introduce it into the XPS instrument's UHV chamber immediately to minimize atmospheric contamination.

    • Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

      • Typical Parameters: Pass energy of 100-200 eV.

    • High-Resolution Scans: Acquire high-resolution spectra for the regions of interest: Ag 3d, S 2p, C 1s, and O 1s.

      • Typical Parameters: Pass energy of 20-50 eV to achieve good energy resolution.

    • Charge Neutralization: Use a low-energy electron flood gun to compensate for any surface charging, if necessary.

    • Binding Energy Calibration: Calibrate the binding energy scale by setting the C 1s peak corresponding to adventitious carbon (C-C, C-H) to 284.8 eV or 285.0 eV.[1][2]

Data Presentation and Analysis

Quantitative Data Summary

The following table presents representative XPS data for an alkanethiol monolayer on a silver surface. Note that this data is for an 11-mercapto-1-undecanol (MUO) SAM on silver cleaned with 10% HNO₃ and serves as a close approximation for this compound.[1] The key difference will be the higher C/S and C/Ag atomic ratios for this compound due to its longer alkyl chain relative to the single sulfur atom.

Element & Core LevelBinding Energy (eV)ComponentRelative Surface Concentration (%)*
Ag 3d 368.6Ag 3d₅/₂22.4
374.8Ag 3d₃/₂15.5
S 2p 161.8S 2p₃/₂ (Thiolate)1.3
163.0S 2p₁/₂ (Thiolate)0.8
C 1s 285.0C-C, C-H31.9
286.4C-O (from MUO)7.8
289.3O-C=O (Adventitious)3.6
O 1s 531.3C-O (from MUO)2.3
532.8Contamination10.2

*Calculated directly based on atomic composition from the study by Majid et al. (2003).[1]

Data Analysis Protocol
  • Software: Utilize XPS data analysis software (e.g., CasaXPS, Thermo Avantage).

  • Background Subtraction: Apply a suitable background model (e.g., Shirley or Tougaard) to the high-resolution spectra.

  • Peak Fitting:

    • Fit the high-resolution spectra with synthetic peaks using appropriate lineshapes (typically a mix of Gaussian and Lorentzian functions, i.e., Voigt profiles).

    • Ag 3d: Fit with a doublet (Ag 3d₅/₂ and Ag 3d₃/₂) with a spin-orbit splitting of approximately 6.0 eV and an area ratio of 3:2.[3]

    • S 2p: Fit with a doublet (S 2p₃/₂ and S 2p₁/₂) with a spin-orbit splitting of ~1.2 eV and an area ratio of 2:1. The main peak for the thiolate should be around 162 eV. Additional peaks at higher binding energies (~168 eV) indicate the presence of oxidized sulfur species (sulfonates).[1]

    • C 1s: The main peak around 285.0 eV corresponds to the methylene carbons of the decanethiol chain. A smaller component at a slightly higher binding energy may be present due to the carbon atom adjacent to the sulfur. Additional peaks at higher binding energies are indicative of adventitious carbon contamination (e.g., C-O, O-C=O).

  • Quantification: Calculate the atomic concentrations of the elements using the peak areas from the fitted high-resolution spectra and the appropriate relative sensitivity factors (RSFs) provided by the instrument manufacturer.

Logical Relationships in Data Interpretation

The relationships between the experimental steps and the interpreted results can be visualized as follows:

logical_relationship cluster_input Experimental Data cluster_analysis Data Processing cluster_output Interpretation Ag_3d Ag 3d Spectrum Ag_BE Ag 3d Binding Energy & Intensity Ag_3d->Ag_BE S_2p S 2p Spectrum S_BE S 2p Binding Energy (Thiolate vs. Oxidized) S_2p->S_BE C_1s C 1s Spectrum C_BE C 1s Binding Energy & C/S Ratio C_1s->C_BE O_1s O 1s Spectrum O_presence O 1s Intensity O_1s->O_presence Substrate_Confirmation Substrate Confirmation & Signal Attenuation Ag_BE->Substrate_Confirmation Bonding_Confirmation Ag-S Thiolate Bond Formation Confirmed S_BE->Bonding_Confirmation Oxidation_Assessment Assessment of Oxidation/Contamination S_BE->Oxidation_Assessment Monolayer_Purity Monolayer Purity & Alkyl Chain Presence C_BE->Monolayer_Purity O_presence->Oxidation_Assessment

Caption: Logical flow from XPS data to chemical state interpretation.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of 1-Decanethiol Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of 1-decanethiol self-assembled monolayers (SAMs) on gold electrodes using Electrochemical Impedance Spectroscopy (EIS). EIS is a powerful non-destructive technique used to probe the interfacial properties of modified electrodes, offering insights into the formation, packing, and defectiveness of the monolayer.[1][2][3]

Introduction to this compound SAMs and EIS

This compound is an alkanethiol that readily forms a well-ordered self-assembled monolayer on gold surfaces. This process involves the chemisorption of the thiol group onto the gold substrate, with the alkyl chains orienting away from the surface, creating a dense, hydrophobic barrier.[4] These SAMs are utilized in various applications, including biosensors, corrosion inhibition, and fundamental studies of electron transfer.

Electrochemical Impedance Spectroscopy is a highly sensitive technique for characterizing these SAM-modified electrodes.[1] By applying a small sinusoidal potential perturbation and measuring the resulting current response over a range of frequencies, EIS can provide quantitative information about the electrical properties of the electrode-electrolyte interface.[2][3][5][6]

The primary parameters obtained from EIS analysis of this compound modified electrodes are:

  • Charge Transfer Resistance (Rct): This represents the resistance to the transfer of electrons from a redox probe in the solution to the electrode surface. A high Rct value indicates a well-packed, insulating monolayer that effectively blocks the redox probe from reaching the electrode.

  • Double-Layer Capacitance (Cdl): This describes the capacitance of the electrical double layer formed at the electrode-electrolyte interface. The formation of a dense SAM displaces water and ions from the surface, leading to a decrease in Cdl compared to a bare electrode.[4]

  • Solution Resistance (Rs): This is the resistance of the electrolyte solution between the working and reference electrodes.

  • Constant Phase Element (CPE): Due to surface roughness and inhomogeneities in the monolayer, the double-layer capacitance often behaves non-ideally. A Constant Phase Element is used in equivalent circuit modeling to account for this deviation from pure capacitive behavior.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for preparing this compound modified gold electrodes and performing EIS measurements.

Materials and Reagents
  • Gold working electrodes (e.g., gold disk electrode, gold-coated slides)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • This compound

  • Ethanol (absolute)

  • Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium chloride (KCl) or other suitable supporting electrolyte

  • Deionized water (Milli-Q or equivalent)

  • Nitrogen gas for deaeration

Protocol for Electrode Modification
  • Gold Electrode Cleaning:

    • Mechanically polish the gold electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate in deionized water for 5 minutes.

    • Further clean the electrode electrochemically by cycling the potential in 0.5 M H₂SO₄ until a characteristic gold cyclic voltammogram is obtained.

    • Rinse again with deionized water and then with absolute ethanol. Dry the electrode under a stream of nitrogen.

  • Formation of this compound SAM:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold electrode into the this compound solution.

    • Allow the self-assembly process to occur for a sufficient incubation time, typically 12-24 hours, to ensure the formation of a well-ordered monolayer.

    • After incubation, remove the electrode from the thiol solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the modified electrode under a gentle stream of nitrogen.

Protocol for Electrochemical Impedance Spectroscopy
  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell with the this compound modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte Preparation:

    • Prepare an electrolyte solution containing a redox probe and a supporting electrolyte. A common choice is a solution of 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 molar ratio) in 0.1 M KCl.[7]

    • Deaerate the electrolyte solution by bubbling with nitrogen gas for at least 15 minutes prior to the measurement to remove dissolved oxygen.

  • EIS Measurement:

    • Connect the electrochemical cell to a potentiostat equipped with a frequency response analyzer.

    • Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl).

    • Apply a small AC voltage perturbation, typically 5-10 mV in amplitude.

    • Scan a frequency range from high to low frequencies, for example, from 100 kHz to 0.1 Hz.

    • Record the impedance data (real and imaginary components or magnitude and phase angle) as a function of frequency.

Data Presentation and Analysis

The collected EIS data is typically visualized as a Nyquist plot (imaginary impedance vs. real impedance). For a this compound modified electrode, the Nyquist plot will show a large semicircle, indicative of a high charge transfer resistance.

Equivalent Circuit Modeling

To extract quantitative data, the impedance spectra are fitted to an equivalent electrical circuit model. A common model used for SAM-modified electrodes is the Randles circuit.

Randles_Circuit start Rs Rs start->Rs CPE CPE Rct Rct n1 n1 Rs->n1 end n2 n2 CPE->n2 Rct->n2 n1->CPE n1->Rct n2->end

Caption: Randles equivalent circuit model for a SAM-modified electrode.

This circuit consists of the solution resistance (Rs) in series with a parallel combination of the charge transfer resistance (Rct) and a constant phase element (CPE), which represents the non-ideal double-layer capacitance.

Quantitative Data Summary

The following table summarizes typical impedance parameters obtained for bare gold electrodes and those modified with a this compound SAM. The values are indicative and can vary based on the specific experimental conditions.

ElectrodeRs (Ω)Rct (kΩ)Cdl (µF/cm²)
Bare Gold~50-100~0.1-1.0~20-50
This compound on Gold~50-100>100~1-5

Note: The charge transfer resistance for a well-formed this compound SAM is often very high and may be difficult to determine accurately from the semicircle in the Nyquist plot.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship between the experimental steps and the resulting EIS parameters.

Experimental_Workflow cluster_prep Electrode Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis Clean_Au Clean Gold Electrode SAM_Formation This compound SAM Formation Clean_Au->SAM_Formation Cell_Setup Assemble 3-Electrode Cell SAM_Formation->Cell_Setup Electrolyte_Prep Prepare Electrolyte with Redox Probe Cell_Setup->Electrolyte_Prep EIS_Scan Perform EIS Scan Electrolyte_Prep->EIS_Scan Nyquist_Plot Generate Nyquist Plot EIS_Scan->Nyquist_Plot Equivalent_Circuit Fit to Equivalent Circuit Nyquist_Plot->Equivalent_Circuit Parameter_Extraction Extract Rs, Rct, CPE Equivalent_Circuit->Parameter_Extraction

Caption: Experimental workflow for EIS of this compound modified electrodes.

Logical_Relationship cluster_properties Monolayer Properties cluster_eis_params EIS Parameters cluster_interpretation Interpretation Packing_Density Packing Density Rct Charge Transfer Resistance (Rct) Packing_Density->Rct Increases Cdl Double-Layer Capacitance (Cdl) Packing_Density->Cdl Decreases Defects Presence of Defects/Pinholes Defects->Rct Decreases Defects->Cdl Increases High_Rct High Rct -> Good Insulation Rct->High_Rct Low_Rct Low Rct -> Poor Insulation Rct->Low_Rct Low_Cdl Low Cdl -> Dense Monolayer Cdl->Low_Cdl High_Cdl High Cdl -> Disordered/Incomplete Monolayer Cdl->High_Cdl

Caption: Logical relationship between monolayer properties and EIS parameters.

References

Application Notes and Protocols for Surface Modification of Quantum Dots with 1-Decanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique quantum mechanical properties, most notably size-tunable fluorescence.[1] Their high photostability and brightness make them ideal candidates for a wide range of applications, including bioimaging, biosensing, and targeted drug delivery.[2][3] However, pristine QDs are often synthesized in organic solvents and are capped with hydrophobic ligands, rendering them insoluble in aqueous biological environments.

This document provides detailed application notes and protocols for the surface modification of quantum dots using 1-decanethiol, a key step in preparing QDs for further functionalization in biological and drug development applications. This compound, a long-chain alkanethiol, serves as a stabilizing ligand during QD synthesis, controlling their size and preventing aggregation.[2] While not biocompatible on its own, the this compound layer provides a versatile platform for subsequent ligand exchange reactions, enabling the attachment of a wide array of functional groups to confer water solubility and target specificity.

Key Applications of this compound in Quantum Dot Surface Modification

  • Synthesis of High-Quality Quantum Dots: this compound acts as a capping agent during the synthesis of various quantum dots (e.g., CdSe, CdS), controlling nanocrystal growth and ensuring monodispersity.[2][4]

  • Solubilization in Organic Media: The hydrophobic decyl chains of this compound render the quantum dots highly soluble in non-polar organic solvents, facilitating their storage and processing.

  • Foundation for Biofunctionalization: The this compound-capped surface serves as an ideal substrate for ligand exchange, where the thiol ligands are replaced with bifunctional molecules. This process is crucial for rendering the QDs water-soluble and for conjugating them with biomolecules such as antibodies, peptides, or drugs for targeted delivery.[5][6]

Data Presentation: Properties of this compound Modified Quantum Dots

The following table summarizes the typical physicochemical properties of quantum dots before and after surface modification with this compound and subsequent ligand exchange for aqueous compatibility. The data is compiled from various sources and represents typical values.

PropertyBare Quantum Dots (in organic solvent)This compound Capped QDs (in organic solvent)After Ligand Exchange (e.g., with Mercaptopropionic Acid) in Aqueous Buffer
Core Diameter (nm) 2 - 102 - 102 - 10
Hydrodynamic Diameter (nm) Not Applicable5 - 1510 - 25
Quantum Yield (QY) Variable, often lowHigh (can be >50%)Generally lower than organic phase QDs, but can be optimized
Solubility Organic SolventsOrganic SolventsAqueous Buffers
Surface Charge (Zeta Potential, mV) Near NeutralNear NeutralTypically negative (e.g., -20 to -50 mV) due to carboxyl groups
Photostability ModerateHighHigh

Experimental Protocols

Protocol 1: Synthesis of this compound Capped Cadmium Selenide (CdSe) Quantum Dots

This protocol describes a typical hot-injection synthesis of CdSe quantum dots using this compound as a capping ligand.

Materials:

  • Cadmium oxide (CdO)

  • Myristic acid

  • 1-Octadecene (ODE)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • This compound

  • Argon or Nitrogen gas

  • Anhydrous Methanol

  • Anhydrous Toluene

Equipment:

  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line

  • Condenser

  • Thermocouple

  • Magnetic stirrer

  • Syringes and needles

  • Centrifuge

Procedure:

  • In a three-neck flask, combine CdO (0.128 g, 1 mmol), myristic acid (0.912 g, 4 mmol), and 1-octadecene (20 mL).

  • Heat the mixture to 150°C under a constant flow of argon while stirring. The solution should become clear and colorless, indicating the formation of the cadmium myristate precursor.

  • In a separate vial inside a glovebox, prepare the selenium precursor by dissolving selenium powder (0.079 g, 1 mmol) in 2 mL of trioctylphosphine (TOP).

  • Increase the temperature of the cadmium precursor solution to 240°C.

  • At 240°C, swiftly inject the TOP-Se solution into the hot reaction flask.

  • Immediately after injection, add this compound (2 mL) to the reaction mixture.

  • The growth of the CdSe nanocrystals will begin, and the color of the solution will change. Aliquots can be taken at different time points to obtain QDs of various sizes.

  • After the desired reaction time (typically 1-10 minutes), cool the reaction mixture to room temperature.

  • To purify the this compound capped QDs, add an excess of anhydrous methanol to precipitate the nanocrystals.

  • Centrifuge the mixture, discard the supernatant, and re-disperse the QD pellet in a minimal amount of toluene.

  • Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors.

  • The final product, this compound capped CdSe QDs, can be stored as a solution in an anhydrous organic solvent like toluene.

G cluster_synthesis Synthesis of this compound Capped QDs cluster_purification Purification precursors Cd and Se Precursors synthesis Hot-Injection Synthesis (e.g., 240°C) precursors->synthesis solvent High-Boiling Solvent (e.g., 1-Octadecene) solvent->synthesis decanethiol This compound (Capping Agent) decanethiol->synthesis precipitation Precipitation with Anti-solvent (e.g., Methanol) synthesis->precipitation Cooling centrifugation Centrifugation precipitation->centrifugation redispersion Re-dispersion in Organic Solvent (e.g., Toluene) centrifugation->redispersion product This compound Capped QDs (Soluble in Organic Solvents) redispersion->product

Workflow for the synthesis and purification of this compound capped quantum dots.
Protocol 2: Ligand Exchange for Water Solubilization

This protocol describes the exchange of this compound ligands with a hydrophilic thiol, such as 3-mercaptopropionic acid (MPA), to render the quantum dots water-soluble.

Materials:

  • This compound capped QDs in toluene

  • 3-Mercaptopropionic acid (MPA)

  • Tetramethylammonium hydroxide (TMAH) in methanol

  • Chloroform

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS)

Equipment:

  • Vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a vial, dissolve 10 mg of this compound capped QDs in 1 mL of chloroform.

  • In a separate vial, prepare the ligand exchange solution by mixing 1 mL of methanol, 100 µL of 3-mercaptopropionic acid, and 200 µL of tetramethylammonium hydroxide solution.

  • Add the ligand exchange solution to the QD solution and vortex vigorously for 5-10 minutes.

  • A phase transfer should be observed, with the QDs moving from the chloroform phase to the methanol/water phase.

  • Allow the phases to separate and carefully remove the top aqueous layer containing the water-soluble QDs.

  • To purify the MPA-capped QDs, precipitate them by adding a small amount of a non-solvent like acetone.

  • Centrifuge the mixture, discard the supernatant, and re-disperse the pellet in deionized water or a suitable buffer like PBS.

  • Repeat the precipitation and re-dispersion steps to remove excess ligands.

  • The final product is a stable aqueous solution of water-soluble QDs.

G cluster_purification Purification of Water-Soluble QDs start This compound Capped QDs (in Organic Solvent) ligand_mix Mix with Hydrophilic Ligand (e.g., MPA in Methanol/Base) start->ligand_mix phase_transfer Vortex to Induce Phase Transfer ligand_mix->phase_transfer separation Phase Separation phase_transfer->separation precipitation Precipitation separation->precipitation Collect Aqueous Phase centrifugation Centrifugation precipitation->centrifugation redispersion Re-dispersion in Aqueous Buffer centrifugation->redispersion end Water-Soluble QDs for Biological Applications redispersion->end

General workflow for the ligand exchange process to create water-soluble quantum dots.

Application in Drug Development and Cellular Interactions

Quantum dots capped solely with this compound are not directly applicable for in vivo drug delivery due to their hydrophobicity. However, they are a critical intermediate. The true potential for drug development is unlocked after a subsequent ligand exchange to introduce biocompatible and functional moieties.

Once made water-soluble, QDs can be conjugated to targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, and therapeutic agents can be attached to the QD surface. The inherent fluorescence of the QDs then allows for real-time tracking of the drug delivery vehicle, enabling studies on cellular uptake, intracellular trafficking, and drug release.

The interaction of functionalized QDs with cells typically occurs through endocytosis. The surface chemistry of the QD dictates the specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated).[7] Upon internalization, the QDs are often trafficked through the endo-lysosomal pathway. The design of the QD-drug conjugate can be engineered to release the therapeutic agent in response to the acidic environment of the lysosome.

It is important to note that the surface coating of the quantum dots is a critical determinant of their biological interactions and potential cytotoxicity.[8] While the core material of the QD can be toxic, a stable and biocompatible surface coating can mitigate these effects.

G cluster_extracellular Extracellular cluster_intracellular Intracellular qd Functionalized QD (with Targeting Ligand and Drug) receptor Cell Surface Receptor qd->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release pH-triggered target Intracellular Target drug_release->target effect Therapeutic Effect target->effect

A simplified signaling pathway for targeted drug delivery using functionalized quantum dots.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces Using 1-Decanethiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation and characterization of hydrophobic surfaces using self-assembled monolayers (SAMs) of 1-decanethiol.

Application Notes

Self-assembled monolayers (SAMs) of n-alkanethiols on noble metal substrates, particularly gold, are a cornerstone of surface science and nanotechnology. This compound (CH₃(CH₂)₉SH) is a common choice for these applications due to its simple, well-defined structure and its ability to form densely packed, ordered monolayers. The formation process involves the spontaneous organization of the thiol molecules onto a gold surface, with the sulfur headgroups chemisorbing to the gold and the alkyl chains extending away from the surface. This process results in a surface terminated by methyl (-CH₃) groups, rendering it highly hydrophobic.

1.1 Key Applications

  • Controlling Protein Adsorption and Cell Adhesion: The hydrophobic and bio-inert nature of this compound SAMs can be used to prevent or control the non-specific adsorption of proteins and the adhesion of cells. This is critical in the development of biocompatible materials, biosensors, and medical implants where minimizing biofouling is essential.[1]

  • Fundamental Studies in Wetting and Hydrophobicity: These well-defined surfaces serve as ideal models for fundamental research into wetting phenomena and the nature of hydrophobic interactions at the molecular level.[2][3]

  • Drug Development and High-Throughput Screening: Hydrophobic surfaces are utilized in various drug discovery platforms. For instance, they can be used to study hydrophobic drug interactions or as coatings in microplates and diagnostic devices to control sample interaction and prevent loss of precious biomolecules.[1][4] The value of hydrophobic interactions is well-recognized for improving the affinity and selectivity of drug candidates.[4]

  • Molecular Electronics and Nanotechnology: SAMs are integral structural elements for creating various biomolecular and electronic devices, acting as ultrathin insulating layers or as matrices for molecular components.[5]

  • Corrosion Inhibition: The densely packed monolayer acts as a physical barrier, protecting the underlying metal substrate from corrosive agents.[5]

1.2 Surface Properties and Stability

The final structure of the this compound monolayer on a gold surface is a densely packed, ordered film where the molecules are tilted with respect to the surface normal to allow for denser packing.[6] The quality and properties of the film are influenced by factors such as substrate cleanliness, solvent choice, thiol concentration, and immersion time.

  • Hydrophobicity: The primary characteristic of a this compound SAM is its hydrophobicity, quantified by the water contact angle. Well-formed monolayers typically exhibit static water contact angles in the range of 105° to 112°.[7]

  • Thermal Stability: Alkanethiol SAMs on gold have limited thermal stability. For this compound, the melting transition, where the ordered structure is lost, occurs at approximately 345 K (72 °C).[8] Longer chain alkanethiols, such as 1-octadecanethiol (ODT), are stable up to about 110 °C.[9]

  • Environmental Stability: The stability of SAMs can be compromised by exposure to air, UV light, and certain chemical environments.[10] Oxidation can occur, particularly affecting the sulfur-gold bond.[10] Furthermore, in biological environments such as mesenchymal stem cell culture, alkanethiol SAMs can undergo degradation.[11]

Experimental Protocols

2.1 Protocol for Preparation of this compound SAM on Gold

This protocol details the steps for creating a high-quality, hydrophobic surface by forming a this compound SAM on a gold-coated substrate. The procedure is adapted from established methods for SAM preparation.

2.1.1 Materials and Equipment

  • Gold-coated substrates (e.g., gold on mica, glass, or silicon)

  • This compound (HS(CH₂)₉CH₃)

  • 200-proof ethanol, anhydrous

  • Clean glass or polypropylene containers with sealable caps (e.g., scintillation vials)

  • Tweezers (non-magnetic, stainless steel)

  • Calibrated micropipettes

  • Sonicator

  • Dry nitrogen or argon gas source

  • Fume hood

2.1.2 Substrate Preparation (Cleaning) A clean substrate is critical for the formation of a well-ordered monolayer.

  • Rinse the gold substrate thoroughly with ethanol.

  • Dry the substrate with a gentle stream of dry nitrogen.

  • (Optional but recommended for highest quality) Clean the substrate using a UV-Ozone cleaner for 10-15 minutes to remove organic contaminants. Alternatively, the substrate can be cleaned with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood.

2.1.3 Solution Preparation

  • Work inside a fume hood.

  • Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to make 20 mL of solution, add the appropriate volume of this compound to 20 mL of ethanol in a clean, dedicated container.

  • Mix the solution thoroughly.

2.1.4 Self-Assembly Process

  • Place the clean, dry gold substrate into a clean container.

  • Completely immerse the substrate in the 1 mM this compound solution. Ensure the entire gold surface is covered.

  • To minimize oxidation, reduce the headspace above the solution and, if possible, backfill the container with an inert gas like nitrogen or argon.

  • Seal the container tightly.

  • Allow the self-assembly to proceed for 24 to 48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

2.1.5 Rinsing and Drying

  • After the immersion period, carefully remove the substrate from the thiol solution using clean tweezers.

  • Rinse the substrate thoroughly with a stream of fresh ethanol for 15-20 seconds to remove any physisorbed (non-chemically bonded) molecules.

  • (Optional) Sonicate the sample in a container of fresh ethanol for 1-3 minutes to ensure removal of loosely bound molecules, then perform a final rinse with ethanol.

  • Dry the substrate completely with a gentle stream of dry nitrogen gas.

  • Store the prepared hydrophobic substrate in a clean, dry, and sealed container (like a petri dish) to prevent contamination.

2.2 Protocol for Characterization by Contact Angle Goniometry

This protocol describes how to measure the static water contact angle to verify the hydrophobicity of the prepared surface.[12]

2.2.1 Equipment

  • Contact angle goniometer with a high-resolution camera and analysis software.

  • Microliter syringe or automated dispenser.

  • High-purity (e.g., Milli-Q) water.

2.2.2 Measurement Procedure

  • Place the this compound coated substrate on the sample stage of the goniometer.

  • Using the microliter syringe, carefully dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface.

  • Allow the droplet to equilibrate on the surface for approximately 15 seconds.[12]

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. This is the static contact angle.

  • Repeat the measurement at several different locations on the surface (at least 3-5 spots) to ensure uniformity and calculate an average value. A high contact angle (>90°) confirms the hydrophobic nature of the surface.

Data Presentation

The following table summarizes key quantitative data for alkanethiol monolayers, providing a reference for expected outcomes.

ParameterAlkanethiolSubstrateValueSource(s)
Static Water Contact Angle Dodecanethiol (C12)Gold~111°[13]
n-Alkanethiols (various)Smooth Gold (TS)105.8° - 112.1°[7]
This compound (C10)Gold> 90°[12][14]
Thermal Stability This compound (C10)Au(111)Melting at ~72 °C (345 K)[8]
1-Octadecanethiol (C18)GoldStable to ~110 °C[9]
Monolayer Formation Hexadecanethiol (C16)GoldFollows Langmuir kinetics[15]

Visualizations

4.1 Experimental Workflow Diagram

G cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Analysis sub_prep Substrate Cleaning (Ethanol, N2, UV-Ozone) sol_prep Solution Preparation (1 mM this compound in Ethanol) immersion Immersion in Solution (24-48 hours) sol_prep->immersion rinsing Rinsing & Drying (Ethanol, N2) immersion->rinsing characterization Characterization (Contact Angle Goniometry) rinsing->characterization

Caption: Workflow for SAM preparation and characterization.

4.2 Monolayer Formation Mechanism

G cluster_process Self-Assembly Process sub Clean Gold Substrate physisorption Initial Physisorption (Disordered, 'lying down' phase) thiol This compound in Solution thiol->physisorption Introduction to surface chemisorption Chemisorption & Organization (Ordered, 'standing up' phase) physisorption->chemisorption Reorganization over time final Hydrophobic Surface (Exposed -CH3 groups) chemisorption->final

Caption: Mechanism of hydrophobic monolayer formation.

References

Application Notes and Protocols for 1-Decanethiol as a Linker Molecule in Biosensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-decanethiol (HS(CH₂)₉CH₃) is a long-chain alkanethiol that readily forms a dense, well-ordered self-assembled monolayer (SAM) on gold surfaces. This property makes it an excellent candidate for use as a linker molecule in the fabrication of various biosensors. The hydrocarbon chain provides a stable and insulating layer, while the terminal methyl group can be functionalized for the covalent attachment of biorecognition elements such as antibodies, enzymes, or nucleic acids. These application notes provide detailed protocols and quantitative data for the use of this compound in constructing robust and sensitive biosensors.

Data Presentation

The following tables summarize key quantitative data associated with the use of this compound in biosensor fabrication.

Table 1: Physicochemical Properties of this compound SAMs on Gold

ParameterTypical ValueTechnique
Monolayer Thickness~1.5 nmEllipsometry, X-ray Photoelectron Spectroscopy (XPS)[1]
Water Contact Angle (Advancing)~110°Contact Angle Goniometry
Surface Coverage~4.6 x 10¹⁴ molecules/cm²Reductive Desorption, Quartz Crystal Microbalance (QCM)
Tilt Angle from Surface Normal~30°Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Table 2: Performance Characteristics of a Representative this compound-Based Immunosensor

ParameterTypical ValueMethod
Limit of Detection (LOD)1 - 10 pg/mLElectrochemical Impedance Spectroscopy (EIS)
Dynamic Range10 pg/mL - 100 ng/mLSurface Plasmon Resonance (SPR)
SensitivityVaries with analyte and detection methodVarious
SpecificityHigh (with appropriate blocking steps)Immunoassay

Experimental Protocols

Protocol 1: Preparation of Gold Substrate

A pristine gold surface is crucial for the formation of a high-quality this compound SAM.

Materials:

  • Gold-coated substrates (e.g., slides, electrodes)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Ethanol (absolute)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Cleaning: Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water, followed by a rinse with absolute ethanol.

  • Drying: Dry the substrates under a gentle stream of nitrogen gas.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

Materials:

  • Cleaned gold substrates

  • This compound

  • Absolute ethanol

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion: Immerse the cleaned gold substrates in the this compound solution.[2]

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[2]

  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-modified substrates under a gentle stream of nitrogen gas.

Protocol 3: Activation of Terminal Methyl Groups for Biomolecule Immobilization (via Carboxylic Acid Functionalization)

To immobilize biomolecules, the terminal methyl groups of the this compound SAM are often functionalized to create reactive groups, such as carboxylic acids. This is typically achieved by creating a mixed monolayer with a carboxyl-terminated thiol.

Materials:

  • Cleaned gold substrates

  • This compound

  • 11-Mercaptoundecanoic acid (MUA)

  • Absolute ethanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Mixed SAM Formation: Prepare a solution containing a mixture of this compound and MUA in absolute ethanol. A common molar ratio is 9:1 (this compound:MUA) to create a surface with reactive carboxyl groups interspersed within a stable decanethiol monolayer. Immerse the cleaned gold substrates in this solution for 18-24 hours.

  • Rinsing and Drying: Rinse the substrates with ethanol and dry under nitrogen as described in Protocol 2.

  • Carboxyl Group Activation:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in PBS.

    • Immerse the mixed SAM-modified substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming reactive NHS esters.

  • Rinsing: Gently rinse the substrates with PBS to remove excess EDC and NHS. The activated surface is now ready for biomolecule immobilization.

Protocol 4: Immobilization of Antibodies

This protocol describes the covalent attachment of antibodies to the activated carboxyl groups on the SAM surface.

Materials:

  • Activated SAM-modified substrates (from Protocol 3)

  • Antibody solution in PBS (e.g., 100 µg/mL)

  • Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • PBS

Procedure:

  • Antibody Incubation: Immediately after activation, immerse the substrates in the antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for covalent bond formation between the antibody's primary amine groups and the NHS esters on the surface.

  • Rinsing: Gently rinse the substrates with PBS to remove unbound antibodies.

  • Blocking: Immerse the substrates in the blocking solution (e.g., 1% BSA) for 30-60 minutes to block any remaining active sites on the surface and minimize non-specific binding in subsequent steps.[3]

  • Final Rinsing: Rinse the substrates thoroughly with PBS.

  • Storage: The antibody-functionalized biosensor is now ready for use. For short-term storage, keep the sensor hydrated in PBS at 4°C.

Visualizations

The following diagrams illustrate key workflows and signaling pathways involved in the fabrication and operation of a this compound-based biosensor.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_immob Biomolecule Immobilization cluster_detection Detection gold_substrate Gold Substrate cleaning Piranha Etching gold_substrate->cleaning 1. rinsing1 DI Water & Ethanol Rinse cleaning->rinsing1 2. drying1 N2 Drying rinsing1->drying1 3. immersion Immersion & Incubation (18-24h) drying1->immersion 4. decanethiol_solution This compound Solution decanethiol_solution->immersion rinsing2 Ethanol Rinse immersion->rinsing2 5. drying2 N2 Drying rinsing2->drying2 6. activation EDC/NHS Activation drying2->activation 7. incubation Incubation activation->incubation 8. antibody_solution Antibody Solution antibody_solution->incubation blocking Blocking (BSA) incubation->blocking 9. analyte_binding Analyte Binding blocking->analyte_binding 10. signal_transduction Signal Transduction analyte_binding->signal_transduction 11. readout Signal Readout signal_transduction->readout 12.

Caption: Experimental workflow for biosensor fabrication.

signaling_pathway cluster_surface Sensor Surface cluster_signal Electrochemical Signal gold_electrode Gold Electrode sam This compound SAM antibody Immobilized Antibody binding_event Analyte Binding antibody->binding_event 1. Specific Recognition analyte Target Analyte analyte->binding_event impedance_change Change in Interfacial Impedance binding_event->impedance_change 2. Alters Electron Transfer signal_output Measurable Signal (e.g., EIS) impedance_change->signal_output 3. Transduction

References

Troubleshooting & Optimization

How to prevent multilayer formation in 1-decanethiol SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing multilayer formation during the preparation of 1-decanethiol self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What causes multilayer formation in this compound SAMs?

Multilayer formation in this compound SAMs is primarily caused by the physisorption (physical adsorption) of additional thiol molecules on top of the initial, chemisorbed monolayer. This occurs when excess this compound molecules are not sufficiently removed after the self-assembly process. These physically adsorbed layers are not covalently bonded to the gold substrate and can lead to a disordered and unstable film.

Q2: How can I tell if I have multilayer formation on my SAM?

Directly observing multilayers often requires surface analysis techniques. Some indicators of multilayer formation include:

  • Ellipsometry: A measured film thickness significantly greater than the theoretical length of a single, tilted this compound molecule (~1.3-1.5 nm).

  • Atomic Force Microscopy (AFM): Surface morphology showing aggregates or loosely bound layers on top of a more uniform underlying layer.

  • X-ray Photoelectron Spectroscopy (XPS): An increased carbon-to-sulfur or carbon-to-gold atomic ratio compared to what is expected for a monolayer.

  • Contact Angle Goniometry: While less definitive, inconsistent or lower-than-expected water contact angles may suggest a disordered or contaminated surface, which could be due to multilayers.

Q3: My rinsing protocol doesn't seem to be effective. What can I do differently?

A thorough rinsing step is critical to remove physisorbed multilayers. If you suspect your rinsing protocol is inadequate, consider the following improvements:

  • Solvent Choice: Use a high-purity solvent in which this compound is highly soluble, such as 200-proof ethanol.

  • Rinsing Technique: Rinse the substrate with a steady stream of fresh solvent immediately after removing it from the thiol solution.[1]

  • Sonication: After the initial rinse, place the substrate in a container with fresh solvent and sonicate for 1-3 minutes.[1] This uses ultrasonic agitation to help dislodge and remove loosely bound molecules.

  • Final Rinse: Perform a final rinse with fresh solvent after sonication to remove any remaining dislodged molecules.[1]

Q4: Could the immersion time be contributing to multilayer formation?

While a sufficient immersion time (typically 18-24 hours) is necessary to form a well-ordered monolayer, excessively long immersion times in a concentrated solution are generally not the primary cause of stable multilayers, as the rinsing process should remove them. However, ensuring the correct immersion time is crucial for forming a high-quality initial monolayer. Shorter times may result in incomplete or disordered monolayers, while very long times (several days) can help to reduce defects in the monolayer itself.[2]

Q5: Does the concentration of the this compound solution matter?

Yes, the concentration of the this compound solution is an important parameter.

  • Typical Concentration: A 1 mM solution in ethanol is a widely used standard for forming high-quality SAMs.[2]

  • High Concentrations: Using significantly higher concentrations can increase the amount of physisorbed material that needs to be removed during rinsing, potentially making the removal of multilayers more challenging.

  • Low Concentrations: Very low concentrations (in the µM range) may require much longer immersion times to achieve a full, well-ordered monolayer.[2]

Experimental Protocols

Standard Protocol for High-Quality this compound SAM Preparation

This protocol is designed to produce a well-ordered monolayer of this compound on a gold substrate while minimizing the risk of multilayer formation.

Materials:

  • Gold-coated substrate

  • This compound (high purity)

  • 200-proof ethanol (ACS grade or higher)

  • Clean glass or polypropylene containers (e.g., scintillation vials)[1]

  • Tweezers for sample handling

  • Sonicator

  • Dry nitrogen gas source

Procedure:

  • Substrate Preparation:

    • Ensure the gold substrate is clean. If necessary, clean the substrate using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by plasma cleaning. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the cleaned substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate with a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200-proof ethanol in a clean container.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the this compound solution using clean tweezers.

    • To minimize oxidation, it is good practice to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.

    • Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.[2]

  • Termination of Self-Assembly and Removal of Multilayers:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Immediately rinse the substrate with a generous stream of fresh ethanol for 10-15 seconds.[1]

    • Place the substrate in a clean container filled with fresh ethanol and sonicate for 1-3 minutes.[1]

    • Perform a final rinse of the substrate with a stream of fresh ethanol for 10-15 seconds.[1]

  • Drying and Storage:

    • Dry the substrate thoroughly with a gentle stream of dry nitrogen gas.

    • Store the prepared SAM in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) to prevent contamination and oxidation.

Data Presentation

Table 1: Influence of Preparation Parameters on this compound SAM Quality

ParameterSub-optimal ConditionRecommended ConditionPotential Outcome of Sub-optimal Condition
Thiol Purity < 95%> 99%Disordered monolayer due to competitive adsorption of impurities.
Solvent Non-polar (e.g., hexane)High-purity ethanolFaster formation but potentially less ordered SAM.[2]
Concentration > 10 mM or < 10 µM1 mMHigh concentrations may lead to more physisorbed material; low concentrations require very long immersion times.[2]
Immersion Time < 12 hours18 - 24 hoursIncomplete monolayer formation with more defects.
Rinsing Brief rinse or no rinseThorough rinsing with sonicationHigh probability of multilayer formation.
Temperature Ambient (if ordering is poor)Elevated (e.g., 50-60 °C)Can promote the formation of larger, more ordered domains.

Visualizations

Troubleshooting Workflow for Multilayer Formation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Verification cluster_4 Outcome start Suspected Multilayer Formation (e.g., high thickness, poor consistency) check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality start->check_reagents optimize_rinsing Optimize Rinsing Protocol - Use fresh, high-purity solvent - Include sonication step - Perform final rinse check_protocol->optimize_rinsing Rinsing suspected adjust_concentration Adjust Thiol Concentration - Use 1 mM solution check_protocol->adjust_concentration Concentration incorrect verify_immersion Verify Immersion Time - Ensure 18-24 hours check_protocol->verify_immersion Immersion time incorrect check_reagents->optimize_rinsing Reagents are pure characterize Re-characterize SAM (Ellipsometry, AFM, etc.) optimize_rinsing->characterize adjust_concentration->characterize verify_immersion->characterize success Monolayer Achieved characterize->success Characterization confirms monolayer fail Problem Persists characterize->fail Characterization shows multilayers fail->check_protocol Re-evaluate protocol

Caption: Troubleshooting workflow for identifying and resolving multilayer formation in this compound SAMs.

References

Technical Support Center: 1-Decanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-decanethiol self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing pinhole defects in my this compound monolayer. What are the common causes?

A1: Pinhole defects in this compound SAMs can arise from several sources throughout the experimental process. The most common culprits include:

  • Substrate Contamination: The gold surface must be impeccably clean for a uniform monolayer to form. Organic residues, dust particles, or contaminants from the environment can inhibit the self-assembly process, leading to voids.[1]

  • Impure Reagents: The purity of the this compound and the solvent is critical. Contaminants within the thiol solution can be co-deposited or disrupt the ordered packing of the monolayer.

  • Solvent and Environmental Factors: Trapped solvent molecules can create defects.[2] Similarly, moisture or airborne particles in the deposition environment can settle on the substrate and cause pinholes.[3][4] High humidity is a known factor in creating defects in thin films.[4]

  • Incomplete Monolayer Formation: Insufficient immersion time or a thiol concentration that is too low may result in incomplete surface coverage. While initial monolayer formation is rapid, achieving a well-ordered, low-defect film requires time for the molecules to arrange themselves.[5]

  • Oxidative Degradation: Alkanethiol SAMs on gold can degrade when exposed to ambient laboratory conditions, particularly light and air.[6] Oxidation of the gold-thiolate bond can lead to the formation of defects over time.[6]

Q2: My SAM appears well-formed initially, but defects appear over time. What could be happening?

A2: The degradation of the SAM is a likely cause. The gold-thiolate bond is susceptible to oxidation, a process that can be accelerated by exposure to light and ozone in the ambient air.[6] This oxidation can disrupt the monolayer's structure and lead to the formation of pinholes.[6] To mitigate this, it is recommended to use freshly prepared SAMs for experiments and to store them in a dark, inert environment (e.g., in a desiccator backfilled with nitrogen) if short-term storage is necessary.[7]

Q3: How can I tell if my substrate is clean enough before SAM formation?

A3: While there is no single definitive test without surface analysis techniques, a common indicator is the wettability of the gold surface. A clean gold surface should be hydrophilic. You can test this by applying a small droplet of ultrapure water; it should spread out rather than bead up. For more quantitative analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to check for elemental contaminants, or Atomic Force Microscopy (AFM) can be used to visualize particulate contamination.

Q4: What is the optimal immersion time and concentration for forming a low-defect this compound SAM?

A4: While initial monolayer coverage is achieved within minutes, a longer immersion time is generally recommended to allow for the reorganization of the alkanethiol chains into a more ordered, crystalline-like structure with fewer defects. Typical immersion times range from 12 to 48 hours.[5][8] The most commonly used concentration for the thiol solution is 1 mM in ethanol.[5]

Q5: Can the solvent I use affect the quality of my monolayer?

A5: Absolutely. The choice of solvent can influence the quality of the resulting SAM. High-polarity solvents can improve the quality of alkanethiol SAMs due to strong hydrophobic interactions between the nonpolar alkyl chains, which promotes tighter packing.[9] Ethanol is a widely used and effective solvent for this purpose.[5] Studies have shown that an ethanol-water mixture can also produce highly dense and well-ordered SAMs.[5]

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing pinhole defects, follow this logical progression to identify and resolve the issue.

G start Pinhole Defects Observed substrate 1. Review Substrate Preparation Protocol start->substrate reagents 2. Verify Reagent and Solvent Purity substrate->reagents Cleaning protocol adequate? sub_details Implement rigorous cleaning. (e.g., Piranha solution, sonication) substrate->sub_details environment 3. Assess Deposition Environment reagents->environment Reagents high purity? reagent_details Use fresh, high-purity This compound and ethanol. reagents->reagent_details protocol 4. Optimize SAM Formation Protocol environment->protocol Environment clean & controlled? env_details Work in a clean hood. Minimize exposure to air/dust. environment->env_details characterize 5. Characterize Defects protocol->characterize Protocol optimized? protocol_details Adjust immersion time and concentration. Consider annealing. protocol->protocol_details characterize->substrate Contamination found solution Problem Resolved characterize->solution Monolayer uniform char_details Use AFM or EIS to analyze defect size and density. characterize->char_details

A troubleshooting decision tree for pinhole defects.

Data Summary Tables

Table 1: Recommended Gold Substrate Cleaning Protocols

MethodProtocolCaution
Piranha Solution Immerse substrate in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 1-2 minutes.[10] Rinse copiously with ultrapure water, then ethanol, and dry with N₂.Extremely corrosive and reactive. Handle with extreme care in a fume hood. Not recommended for thin gold layers.[10]
Solvent Cleaning Sonicate the substrate in acetone, followed by ethanol, each for 15 minutes.[10] Rinse with ultrapure water and dry with N₂.Ensure high-purity solvents are used.
Sulfuric Acid Dip electrodes in 1M H₂SO₄ for 3 minutes, then rinse with a generous amount of DI water.[11]Handle acid with appropriate personal protective equipment.
UV/Ozone Place substrate in a UV/Ozone cleaner for 5-15 minutes.[10]Effective for light organic contamination.[10]

Table 2: Standard Parameters for this compound SAM Formation

ParameterRecommended ValueNotes
Thiol Concentration 1 - 10 mM1 mM is the most commonly cited concentration.[1]
Solvent 200 proof EthanolHigh-purity ethanol is crucial.[8]
Immersion Time 12 - 48 hoursShorter times yield coverage, longer times improve order.[8]
Temperature Room TemperatureIncreasing temperature can lead to more ordered domains but may also result in different monolayer phases.[12]
Environment Inert atmosphere (e.g., N₂ or Ar)Minimizes oxidation during self-assembly.[8]

Key Experimental Protocols

Protocol 1: Gold Substrate Cleaning (Piranha Method)
  • Preparation: In a designated fume hood, prepare the piranha solution by carefully and slowly adding one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄) in a glass beaker. Caution: This solution is extremely energetic and reacts violently with organic materials.

  • Immersion: Using acid-resistant tweezers, immerse the gold substrate in the piranha solution for 1-2 minutes.[10] You should observe bubbling as it cleans the surface.

  • Rinsing: Remove the substrate and rinse it thoroughly with a copious amount of ultrapure water (18.2 MΩ·cm).

  • Final Rinse and Dry: Rinse the substrate with 200 proof ethanol and dry it under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent recontamination.

Protocol 2: this compound SAM Formation (Immersion)
  • Solution Preparation: Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean glass container.

  • Substrate Immersion: Fully immerse the freshly cleaned gold substrate into the thiol solution.[8] To minimize oxidation, it's best to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.[8]

  • Incubation: Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location.[8]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed thiols.

  • Drying: Dry the SAM-coated substrate with a gentle stream of nitrogen.

  • Storage: For short-term storage, place the sample in a clean, sealed container (like a petri dish) backfilled with nitrogen.[7]

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Piranha Piranha/Solvent Cleaning Rinse_Water Rinse with Ultrapure Water Piranha->Rinse_Water Rinse_EtOH Rinse with Ethanol Rinse_Water->Rinse_EtOH Dry_N2_1 Dry with N2 Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate (24-48h) Dry_N2_1->Immerse Thiol_Sol Prepare 1mM Decanethiol in EtOH Thiol_Sol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_N2_2 Dry with N2 Rinse_Final->Dry_N2_2 Characterize AFM / EIS Analysis Dry_N2_2->Characterize

A typical workflow for SAM preparation and characterization.
Protocol 3: Pinhole Characterization with Atomic Force Microscopy (AFM)

  • Instrument Setup: Use a high-quality AFM instrument with sharp tips suitable for high-resolution imaging.

  • Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic monolayers to minimize sample damage.

  • Scan Parameters:

    • Scan Size: Begin with larger scans (e.g., 5x5 µm) to get an overview of the surface and identify areas of interest. Then, zoom in to smaller scan sizes (e.g., 500x500 nm) for high-resolution images of defects.

    • Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.

    • Setpoint: Adjust the tapping setpoint to the lowest possible value that maintains stable imaging to minimize tip-sample forces.

  • Image Analysis: Pinhole defects will appear as dark, circular, or irregularly shaped depressions in the topography image, corresponding to areas where the underlying gold substrate is exposed. The depth of these depressions should correlate with the expected thickness of the this compound monolayer (approximately 1.5 nm). Specialized AFM modes like AFM-IR can provide chemical contrast to confirm the absence of the organic layer in the defect areas.[13]

References

Technical Support Center: Optimizing 1-Decanethiol Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-decanethiol self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for forming a well-ordered this compound SAM on a gold substrate?

A1: While initial adsorption of this compound is rapid, achieving a well-ordered, densely packed monolayer requires a longer incubation period for molecular reorganization.[1][2][3] A widely accepted practice is to immerse the clean gold substrate in a 1 mM ethanolic solution of this compound for 12 to 48 hours.[1][4] Shorter incubation times, from seconds to minutes, will result in monolayer coverage, but the film will likely be disordered.[3] For specific applications, a time-course experiment is recommended to determine the ideal incubation time for your experimental conditions.[4]

Q2: How does the concentration of the this compound solution affect SAM formation?

A2: The concentration of the thiol solution is a critical factor in the formation of the SAM. A standard and commonly used concentration is 1 mM.[1][4] Lower concentrations may require significantly longer immersion times to achieve full coverage, while higher concentrations can sometimes lead to the formation of less-ordered multilayers or bulk deposition on the surface. The initial growth rate of the monolayer is dependent on the ligand concentration.[5]

Q3: What is the best solvent for preparing a this compound solution?

A3: High-purity ethanol is the most commonly used and recommended solvent for preparing alkanethiol solutions for SAM formation.[1][6] It effectively dissolves this compound and is readily available in high purity. While other non-polar solvents like hexane or heptane can lead to faster initial SAM formation, the resulting monolayers may be less organized than those formed in ethanol.[1]

Q4: My this compound SAM appears disordered or has incomplete coverage. What are the possible causes and solutions?

A4: A disordered or incomplete SAM can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include substrate cleanliness, purity of the this compound, incubation time, and environmental contaminants.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Incomplete or No Monolayer Formation 1. Contaminated Substrate: The gold surface must be exceptionally clean for proper self-assembly. 2. Oxidized Thiol: The thiol group (-SH) can oxidize to form disulfides, which do not readily bind to the gold surface. 3. Incorrect pH (for functionalized thiols): While not directly applicable to this compound, the pH can affect the charge state of head groups in other thiols.1. Implement a rigorous substrate cleaning protocol. A common method is using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. 2. Use fresh, high-purity this compound from a reputable supplier. Consider storing it under an inert atmosphere. 3. For simple alkanethiols like this compound, pH adjustment is generally not necessary.
Disordered or Poorly Packed Monolayer 1. Suboptimal Incubation Time: The self-assembly process requires adequate time for the molecules to arrange into an ordered structure.[4] 2. Incorrect Thiol Concentration: The concentration of the thiol solution can influence the packing density of the monolayer.[4] 3. Solvent Effects: The choice of solvent can impact the interactions between the molecules during self-assembly.[1][4] 4. Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process.[4] 5. Presence of Impurities: Even small amounts of impurities in the thiol solution can be incorporated into the monolayer, creating defects.[2][4]1. While initial adsorption is rapid, achieving a well-ordered monolayer can take longer.[4] Typical incubation times range from 12 to 48 hours.[4] Perform a time-course experiment to determine the optimal incubation time for your specific conditions. 2. A standard concentration for SAM formation is 1 mM.[4] Test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the ideal balance between surface coverage and ordering. 3. Ethanol is the most common solvent for SAM formation. Consider experimenting with other high-purity solvents like isopropanol or methanol. 4. Incubate the SAMs at a constant and controlled temperature. Room temperature is typically sufficient. 5. Ensure the use of high-purity this compound.
Monolayer Delamination 1. Poor Adhesion of Gold Layer: The underlying adhesion layer (typically chromium or titanium) on the substrate may be insufficient or absent.1. Ensure that the gold-coated substrates have an appropriate adhesion layer. If the gold delaminates during sonication or rinsing, it is a strong indicator of a missing or inadequate adhesion layer.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Assembled Monolayer on Gold

Materials:

  • Gold-coated substrate (with a titanium or chromium adhesion layer)

  • This compound (high purity, >96%)

  • 200 proof ethanol (high purity)

  • Deionized water (18 MΩ·cm)

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% hydrogen peroxide (H₂O₂)

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning (Piranha Etch - EXTREME CAUTION ):

    • In a fume hood, prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

    • Using tweezers, carefully immerse the gold substrate in the piranha solution for 10-15 minutes.

    • Remove the substrate and rinse thoroughly with copious amounts of deionized water, followed by a rinse with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean glass vial.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • Self-Assembly:

    • Place the clean, dry gold substrate in the vial containing the this compound solution.

    • Minimize headspace above the solution and backfill the vial with nitrogen gas to reduce oxidation.

    • Seal the vial and allow it to incubate at room temperature for 12-24 hours. Longer incubation times generally lead to better-ordered monolayers.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator, until ready for use.

Visualizations

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_troubleshooting Troubleshooting Start Start Clean_Substrate Clean Gold Substrate (e.g., Piranha Etch) Start->Clean_Substrate Prepare_Solution Prepare 1 mM this compound in Ethanol Clean_Substrate->Prepare_Solution Incubate Incubate Substrate in Solution (12-24 hours) Prepare_Solution->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry Characterize Characterize SAM (e.g., Contact Angle, AFM, XPS) Dry->Characterize Check_Quality Well-ordered Monolayer? Characterize->Check_Quality End End Check_Quality->End Yes Re_evaluate Re-evaluate Parameters: - Substrate Cleanliness - Thiol Purity - Incubation Time Check_Quality->Re_evaluate No Re_evaluate->Clean_Substrate

Caption: Experimental workflow for this compound SAM formation and troubleshooting.

Self_Assembly_Process cluster_substrate Gold Substrate cluster_solution This compound Solution (Ethanol) cluster_sam Self-Assembled Monolayer Formation Au_Surface Au(111) Surface Thiol_Molecules Free this compound Molecules Initial_Adsorption Step 1: Rapid Physisorption & Chemisorption (Disordered Layer) Thiol_Molecules->Initial_Adsorption Diffusion to Surface Initial_Adsorption->Au_Surface S-Au Bond Formation Reorganization Step 2: Slow Reorganization (Formation of Ordered Domains) Initial_Adsorption->Reorganization van der Waals Interactions (Hours) Final_SAM Final Well-Ordered SAM (Tilted Alkyl Chains) Reorganization->Final_SAM

Caption: Two-step process of this compound self-assembly on a gold substrate.

References

Technical Support Center: 1-Decanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-decanethiol self-assembled monolayers (SAMs). A key focus is the critical role of solvent purity in achieving high-quality, reproducible SAMs.

Troubleshooting Guide: Common Issues Related to Solvent Purity

This guide provides a systematic approach to identifying and resolving common problems encountered during this compound SAM formation that can be attributed to solvent impurities.

Issue Symptom Potential Cause Related to Solvent Purity Troubleshooting Steps
Incomplete or Patchy Monolayer Coverage Water Contamination: Water in the ethanol solvent can interfere with the self-assembly process on gold surfaces.[1][2] Organic Impurities: Trace organic contaminants in the solvent can compete with this compound for binding sites on the substrate.1. Use Anhydrous Solvent: Employ fresh, unopened 200-proof (absolute) ethanol.[1] 2. Solvent Filtration: Filter the solvent through a 0.2 µm filter to remove particulate matter. 3. Proper Storage: Keep solvent containers tightly sealed to prevent atmospheric water absorption.
Disordered or Poorly Packed Monolayer Presence of Other Thiols or Disulfides: Impurities in the this compound stock or cross-contamination in the solvent can lead to a disordered monolayer with a high density of gauche defects. Solvent-Molecule Interactions: Certain solvent impurities can be trapped within the monolayer, disrupting the packing of the alkyl chains.1. High-Purity Reagents: Use the highest purity this compound and solvent available. 2. Dedicated Glassware: Use glassware dedicated to specific thiol solutions to avoid cross-contamination. 3. Sonication: Briefly sonicate the substrate after SAM formation to remove loosely bound molecules and impurities.[1]
Low Water Contact Angle Hydrophilic Impurities: The presence of more polar impurities from the solvent on the SAM surface can lower the expected hydrophobicity.[2] Incomplete Monolayer: Patches of the underlying gold substrate, which is more hydrophilic than a well-formed this compound SAM, will lower the overall contact angle.1. Thorough Rinsing: After incubation, rinse the substrate thoroughly with fresh, pure solvent to remove any physisorbed impurities.[1] 2. Optimize Incubation Time: Ensure a sufficient incubation time (typically 12-24 hours) to allow for a well-ordered monolayer to form. 3. Characterize Solvent: If problems persist, consider analytical techniques to check the purity of the solvent.
Inconsistent Results Between Experiments Variable Solvent Quality: Using different batches or ages of solvent with varying levels of impurities can lead to poor reproducibility.1. Standardize Solvent Source: Use solvent from the same reputable supplier and lot number for a series of experiments. 2. Fresh Solutions: Prepare fresh thiol solutions for each experiment. 3. Controlled Environment: Perform experiments in a clean environment to minimize atmospheric contamination.[1]

Frequently Asked Questions (FAQs)

Q1: Why is solvent purity so critical for this compound SAM formation?

A1: The formation of a high-quality this compound SAM is a competitive process at the substrate surface. Impurities in the solvent, such as water, other organic molecules, or even dissolved gases, can co-adsorb on the gold surface, introducing defects and disrupting the crystalline-like packing of the this compound molecules. This leads to a disordered monolayer with inferior performance characteristics.

Q2: What is the recommended solvent for preparing this compound SAMs?

A2: Absolute (200-proof) ethanol is the most commonly used and recommended solvent for preparing alkanethiol SAMs on gold.[1] Its polarity is suitable for dissolving this compound, and it is readily available in high-purity grades.

Q3: How does water as an impurity in ethanol affect SAM quality?

A3: Water is a common impurity in ethanol and can negatively impact SAM quality. While some studies on other substrates have shown that a controlled amount of water in ethanol can sometimes improve packing density for certain thiols, uncontrolled and variable water content generally leads to a less ordered and more defective this compound SAM on gold.[2] This is due to altered solvation of the thiol and potential interactions with the gold surface that interfere with the self-assembly process.

Q4: Can I use a lower grade of ethanol if I am not doing highly sensitive experiments?

A4: While it may be possible to form a monolayer with lower-grade ethanol, the quality and reproducibility will likely be compromised. For applications requiring a well-defined, stable, and low-defect surface, using the highest purity solvent available is strongly recommended to avoid troubleshooting and ensure reliable results.

Q5: How should I store my solvent to maintain its purity?

A5: Solvents should be stored in their original, tightly sealed containers in a cool, dry, and dark place. To minimize contamination from atmospheric water and other airborne particles, it is good practice to use a dedicated bottle for your SAM preparation and to minimize the time the bottle is open.

Quantitative Data on Solvent Purity and SAM Quality

The following table summarizes the expected trend in this compound SAM quality as a function of ethanol purity. The values are illustrative and compiled from general trends reported in the literature, as direct comparative studies with varying ethanol grades are not extensively published.

Ethanol Purity Typical Water Content Expected Water Contact Angle Expected Film Thickness Relative Defect Density
Absolute (200 Proof) < 0.1%~110-115°~1.3 - 1.5 nmLow
95% Ethanol 5%~95-105°~1.1 - 1.3 nmModerate
90% Ethanol 10%< 95°< 1.1 nmHigh

Experimental Protocols

Protocol 1: Preparation of High-Quality this compound SAM on Gold

This protocol details the steps for creating a well-ordered this compound SAM on a gold-coated substrate.

1. Substrate Preparation:

  • Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is required when handling piranha solution.
  • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
  • Dry the substrate under a stream of high-purity nitrogen gas.
  • For optimal results, the substrate can be further cleaned by UV-ozone treatment for 15-20 minutes immediately before use.

2. Solution Preparation:

  • Prepare a 1 mM solution of this compound in absolute ethanol.
  • Use a clean, dedicated glass container for the solution.
  • Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.

3. Self-Assembly:

  • Immerse the cleaned gold substrate into the this compound solution.
  • Seal the container to minimize solvent evaporation and contamination.
  • Allow the self-assembly to proceed for 12-24 hours at room temperature.

4. Post-Assembly Rinsing and Drying:

  • Remove the substrate from the thiol solution.
  • Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
  • Dry the substrate again under a stream of high-purity nitrogen gas.

5. Characterization:

  • The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Visualizations

SAM_Troubleshooting_Workflow start Start: Poor SAM Quality check_purity Check Solvent Purity (Use fresh, high-purity solvent) start->check_purity check_thiol Check Thiol Purity (Use high-purity this compound) check_purity->check_thiol check_env Check Environment (Clean glassware, cleanroom conditions) check_thiol->check_env re_run Re-run Experiment check_env->re_run success Success: High-Quality SAM re_run->success Issue Resolved fail Still Poor Quality re_run->fail Issue Persists further_analysis Further Analysis (Substrate issue, protocol deviation) fail->further_analysis Solvent_Purity_Effect cluster_0 Solvent Purity cluster_1 SAM Quality high_purity High Purity (e.g., Absolute Ethanol) ordered_sam Well-ordered, dense SAM Low defect density high_purity->ordered_sam leads to low_purity Low Purity (e.g., Contaminated Ethanol) disordered_sam Disordered, patchy SAM High defect density low_purity->disordered_sam leads to

References

Removing oxidative contaminants from 1-decanethiol solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Decanethiol Solutions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on the identification and removal of oxidative contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound?

The primary contaminant in this compound is its oxidation product, didecyl disulfide (C20H42S2).[1][2] This occurs when two this compound molecules react with oxygen, forming a disulfide bond (-S-S-). This process is a common degradation pathway for thiol compounds.[1] Other potential impurities can include residual starting materials from synthesis.

Q2: How can I tell if my this compound is oxidized?

While pure this compound is a clear, colorless to pale yellow liquid, visual identification of oxidation can be difficult as the changes may be subtle.[1][3] The most reliable methods for detecting the presence of didecyl disulfide and other impurities are analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Other chromatographic techniques[1]

Q3: How does didecyl disulfide contamination affect my experiments, particularly Self-Assembled Monolayers (SAMs)?

The presence of even small amounts of contaminants like didecyl disulfide can lead to a disordered, non-ideal monolayer. For high-quality, well-ordered SAMs, the purity of the alkanethiol is critical. Impurities can compete for binding sites on the substrate surface, introducing defects into the monolayer structure.

Q4: What are the ideal storage conditions to prevent oxidation of this compound?

To minimize oxidation, this compound should be stored under an inert atmosphere (argon or nitrogen) to displace oxygen.[1] Key recommendations include:

  • Temperature: Store at or below -20°C.[1]

  • Atmosphere: Purge the container's headspace with an inert gas like argon or nitrogen before sealing.[1]

  • Container: Use a tightly sealed container.

  • Aliquots: Storing the chemical in smaller, single-use aliquots is recommended to avoid repeatedly exposing the bulk material to atmospheric oxygen.[1]

Troubleshooting Guide

Problem: Poor or inconsistent results in experiments involving this compound (e.g., formation of defective Self-Assembled Monolayers).

This troubleshooting workflow helps diagnose potential issues related to this compound purity.

G start Start: Poor Experimental Results (e.g., Defective SAMs) check_purity Step 1: Verify Purity of This compound Solution start->check_purity analysis Use Analytical Method (GC-MS, NMR) check_purity->analysis is_contaminated Is Didecyl Disulfide or other impurity detected? analysis->is_contaminated purify Step 2: Purify this compound (See Protocol Below) is_contaminated->purify Yes other_issues Troubleshoot Other Experimental Parameters: - Substrate Cleanliness - Solvent Quality - Protocol Adherence is_contaminated->other_issues No reverify Step 3: Re-verify Purity Post-Purification purify->reverify end_ok Proceed with Experiment reverify->end_ok other_issues->end_ok

Caption: Troubleshooting workflow for experiments using this compound.

Data Presentation

The table below summarizes key quantitative data for this compound and its primary oxidative contaminant, didecyl disulfide.

PropertyThis compoundDidecyl Disulfide
Chemical Formula C₁₀H₂₂S[4]C₂₀H₄₂S₂[5]
Molecular Weight 174.35 g/mol [4][6]346.68 g/mol [5]
Appearance Colorless to pale yellow liquid[1][3]Data not available in search results
Melting Point -26 °C[6]Data not available in search results
Boiling Point 114 °C / 13 mmHg[6]Data not available in search results
Density 0.824 g/mL at 25 °C[6]Data not available in search results
CAS Number 143-10-2[4]10496-18-1[5]

Experimental Protocols

Protocol 1: Purification of this compound by Reduction of Didecyl Disulfide

This protocol describes a general method to reduce the didecyl disulfide contaminant back into this compound. Common reducing agents for disulfide bonds include dithiothreitol (DTT) and β-mercaptoethanol.[7][8]

Materials:

  • Contaminated this compound

  • Dithiothreitol (DTT)

  • Ethanol (or another suitable solvent)

  • Diethyl ether (or other nonpolar organic solvent for extraction)

  • Deionized water

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve the contaminated this compound in ethanol in a round-bottom flask.

  • Reduction: Add a 1.5 to 2-fold molar excess of DTT relative to the estimated amount of didecyl disulfide.

  • Reaction: Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Solvent Removal: Once the reaction is complete, remove the ethanol using a rotary evaporator.

  • Extraction: Add deionized water and diethyl ether to the flask. Transfer the mixture to a separatory funnel. Shake gently and allow the layers to separate. The purified this compound will be in the ether layer.

  • Washing: Discard the aqueous layer. Wash the ether layer sequentially with deionized water and then with brine to remove residual DTT and other water-soluble byproducts.

  • Drying: Transfer the ether layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the purified this compound.

  • Verification: Verify the purity of the final product using GC-MS or NMR.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and the didecyl disulfide contaminant.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (both pre- and post-purification) in a high-purity volatile solvent like hexane or ethyl acetate. A typical concentration is ~100 µg/mL.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector: Split/splitless injector, set to 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range from m/z 40 to 500.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • This compound (MW 174.35) will have a shorter retention time than didecyl disulfide (MW 346.68).

    • Identify the peaks based on their mass spectra by comparing them to a spectral library (e.g., NIST).

    • Determine the relative purity by integrating the peak areas. A successful purification will show a significant reduction or complete disappearance of the peak corresponding to didecyl disulfide.

Visualizations

The following diagrams illustrate the chemical transformation and purification workflow.

G cluster_reactants Reactants cluster_products Products thiol1 This compound (C10H21SH) disulfide Didecyl Disulfide (C10H21S-SC10H21) thiol1->disulfide thiol2 This compound (C10H21SH) thiol2->disulfide oxygen Oxygen (O2) oxygen->disulfide water Water (H2O)

Caption: Oxidation of this compound to didecyl disulfide.

G start Contaminated This compound Sample reduction Chemical Reduction (e.g., with DTT) start->reduction extraction Liquid-Liquid Extraction reduction->extraction drying Drying with Anhydrous Salt extraction->drying concentrate Solvent Removal (Rotary Evaporator) drying->concentrate end Purified This compound concentrate->end

Caption: General workflow for the purification of this compound.

References

Technical Support Center: 1-Decanethiol Self-Assembled Monolayers on Gold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-decanethiol self-assembled monolayers (SAMs) on gold surfaces. The following sections address common issues encountered during experimental work and offer solutions to control and characterize the domain size of these monolayers.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the formation and characterization of this compound SAMs on gold.

Issue 1: Small, Disordered, or Incomplete Monolayer Domains

Q1: My STM/AFM images show small, poorly defined domains of this compound on the gold substrate. How can I increase the domain size and improve ordering?

A1: Achieving large, well-ordered domains of this compound requires careful control over several experimental parameters. Here are key factors to consider and steps to take:

  • Substrate Quality: The quality of the gold substrate is crucial. Atomically flat Au(111) terraces are essential for the formation of large, ordered domains.[1]

    • Troubleshooting:

      • Ensure your gold films are deposited on freshly cleaved mica at an elevated temperature (e.g., 350 °C) to promote the formation of large (111) terraces.[1]

      • Anneal the gold films after deposition (e.g., 350 °C for 30 minutes) to further improve surface flatness.[1]

      • Characterize the bare gold substrate with STM or AFM prior to SAM formation to verify surface morphology.

  • Deposition Time: The self-assembly process is time-dependent. While initial adsorption is rapid, achieving a well-ordered monolayer with large domains can take an extended period.[2][3]

    • Troubleshooting: Increase the immersion time of the gold substrate in the this compound solution. Typical incubation times for forming well-ordered SAMs range from 12 to 24 hours.[2][3]

  • Solution Concentration: The concentration of the this compound solution can influence the packing density and ordering of the monolayer.[4]

    • Troubleshooting: While a standard concentration for SAM formation is 1 mM, it's advisable to test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the optimal conditions for your specific setup.[3] At very low concentrations, striped phases where molecules lie flat on the surface may be observed, while higher concentrations promote the formation of upright thiolates.

  • Solvent Choice: The solvent plays a critical role in the self-assembly process. Ethanol is a commonly used solvent due to its ability to dissolve alkanethiols and its relatively low toxicity.[5] However, the choice of solvent can affect the final structure of the SAM.[6]

    • Troubleshooting: Ensure the use of high-purity, anhydrous ethanol. Contaminants in the solvent can interfere with monolayer formation.[7]

  • Post-Deposition Annealing: Thermal annealing of the formed SAM can significantly increase domain size and reduce defects.[1][8] This process promotes the coarsening of SAM domains and the ripening of vacancy islands.[1][6]

    • Troubleshooting: After SAM formation, anneal the sample at an elevated temperature. For decanethiol SAMs on Au(111), annealing at temperatures up to 330 K can lead to a gradual coarsening of domains.[1][8] A melting transition is completed around 345 ± 5 K, and subsequent cooling can result in recrystallized monolayers with large, ordered domains and fewer gold vacancies.[1][8]

Issue 2: Presence of Vacancy Islands and Domain Boundaries

Q2: My STM images reveal a high density of vacancy islands (pits) and domain boundaries within the this compound monolayer. How can these be minimized?

A2: Vacancy islands and domain boundaries are common features in alkanethiol SAMs on Au(111).[1] Their presence is related to the reconstruction of the gold surface during SAM formation. However, their density and size can be controlled.

  • Thermal Annealing: As mentioned previously, thermal annealing is a very effective method for reducing the number of vacancy islands and domain boundaries.[1][6] During annealing, smaller vacancy islands tend to merge, leading to a decrease in their overall number and an increase in their average size, a process known as Ostwald ripening.[1][6]

    • Troubleshooting: Implement a post-deposition annealing step. In-situ STM imaging during annealing shows a clear reduction in the number of vacancy islands as the temperature is increased towards the monolayer's melting point.[1][8]

  • Deposition Temperature: The temperature of the this compound solution during deposition can also influence the resulting monolayer structure.

    • Troubleshooting: Preparing the SAM from a solution at a higher temperature can lead to the formation of larger, well-ordered domains from the outset.[6]

Frequently Asked Questions (FAQs)

Q3: What is the optimal concentration of this compound for forming a well-ordered SAM on gold?

A3: A concentration of 1 mM in ethanol is widely used and generally effective for forming a densely packed monolayer.[3] However, the optimal concentration can depend on other experimental factors such as the desired deposition time and the specific characteristics of the substrate. For instance, lower concentrations (in the sub-micromolar range) can lead to the formation of a "striped phase" where the molecules lie parallel to the surface.

Q4: How does temperature affect the domain size of this compound on gold?

A4: Higher temperatures, both during deposition and in post-deposition annealing, generally lead to larger and more ordered domains.[6] Increasing the temperature of the deposition solution results in larger well-ordered domains.[6] Post-deposition annealing promotes the coarsening of existing domains and the ripening of vacancy islands, effectively increasing the overall domain size and reducing defects.[1][8]

Q5: What is the expected structure of a well-ordered this compound SAM on Au(111)?

A5: A well-ordered this compound SAM on Au(111) typically forms a closely packed structure with a (√3 × √3)R30° periodicity with respect to the underlying gold lattice.[1] At higher coverages, a c(4√3 × 2√3) superlattice, often abbreviated as c(4 × 2), can also be observed.[1]

Q6: What characterization techniques are best suited for analyzing the domain size of this compound on gold?

A6: Scanning Tunneling Microscopy (STM) is the most powerful technique for visualizing the domain structure of alkanethiol SAMs on gold at the molecular level.[1][6] It allows for direct observation of ordered domains, domain boundaries, and vacancy islands. Atomic Force Microscopy (AFM) can also be used to assess the overall morphology and roughness of the SAM-covered surface.[9]

Experimental Protocols

Protocol 1: Preparation of this compound SAM on Au(111) via Solution Deposition

  • Substrate Preparation:

    • Thermally evaporate a 200 nm gold film onto a freshly cleaved mica substrate in a high-vacuum evaporator (base pressure < 1 × 10⁻⁶ Torr).[1]

    • Preheat the mica to 350 °C.[1]

    • Use an evaporation rate of approximately 0.3 nm/s.[1]

    • Anneal the gold film at 350 °C for 30 minutes post-deposition to create large Au(111) terraces.[1]

    • Allow the substrate to cool to room temperature.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the freshly prepared gold substrate into the this compound solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-Deposition Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with copious amounts of absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • (Optional) Thermal Annealing:

    • For increased domain size, anneal the SAM-covered substrate in an inert atmosphere or under vacuum.

    • Gradually increase the temperature to a point below the monolayer's desorption temperature (e.g., up to 350 K).[8]

    • Hold at the desired temperature for a set period (e.g., 15 minutes to several hours) before slowly cooling back to room temperature.[1][8]

Data Presentation

Table 1: Effect of Deposition Temperature on this compound Domain Size on Au(111)

Deposition Temperature (°C)Resulting Domain CharacteristicsReference
-20Smaller, less-ordered domains[6]
5Moderate domain size and order[6]
25Well-formed domains[6]
60Larger, well-ordered domains[6]
78Largest and most well-ordered domains[6]

Table 2: Effect of Post-Deposition Annealing on this compound SAM on Au(111)

Annealing Temperature (K)Observed Structural ChangesReference
295 (Room Temperature)Characteristic morphology with vacancy islands and domain boundaries[1][8]
314Gradual coarsening of SAM domains begins[1][8]
330Continued coarsening of domains, reduction in the number of vacancy islands[1][8]
345Onset of 2D melting, liquid phase becomes dominant[1][8]
350 (followed by cooling)Recrystallized monolayer with large ordered domains and very few Au vacancies[1][8]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Analysis Mica Mica Substrate Cleave Cleave Mica Mica->Cleave Deposition Gold Deposition (350°C, <1e-6 Torr) Cleave->Deposition Anneal_Au Anneal Gold (350°C, 30 min) Deposition->Anneal_Au Immersion Immerse Substrate (18-24h, RT) Anneal_Au->Immersion Solution Prepare 1mM This compound in Ethanol Solution->Immersion Rinse Rinse with Ethanol Immersion->Rinse Dry Dry with N2 Rinse->Dry Anneal_SAM Optional: Thermal Annealing Dry->Anneal_SAM Analysis Characterization (STM/AFM) Dry->Analysis Anneal_SAM->Analysis

Caption: Experimental workflow for preparing this compound SAMs on gold.

Troubleshooting_Logic cluster_substrate Substrate Quality cluster_time Deposition Time cluster_anneal Post-Deposition Annealing Start Issue: Small, Disordered Domains Check_Substrate Is Au substrate atomically flat? Start->Check_Substrate Prep_Substrate Action: Improve substrate prep (annealing, deposition rate) Check_Substrate->Prep_Substrate No Check_Time Is deposition time sufficient? Check_Substrate->Check_Time Yes Prep_Substrate->Check_Substrate Increase_Time Action: Increase immersion time (12-24h) Check_Time->Increase_Time No Check_Anneal Have you tried thermal annealing? Check_Time->Check_Anneal Yes Increase_Time->Check_Time Perform_Anneal Action: Anneal SAM post-deposition (e.g., up to 350K) Check_Anneal->Perform_Anneal No Resolved Issue Resolved Check_Anneal->Resolved Yes Perform_Anneal->Resolved

Caption: Troubleshooting logic for small, disordered this compound domains.

References

Issues with 1-decanethiol stability in ambient conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Decanethiol Stability

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under ambient conditions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your materials and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a primary concern?

A1: this compound (CH₃(CH₂)₉SH) is a long-chain alkylthiol, appearing as a colorless liquid with a strong, unpleasant odor.[1][2][3] Its thiol (-SH) group is highly susceptible to oxidation, especially when exposed to ambient air (oxygen). This oxidation converts the thiol into a disulfide (R-S-S-R), altering its chemical properties and reactivity.[4][5] For researchers relying on the specific reactivity of the thiol group, such as in self-assembled monolayers or nanoparticle functionalization, this degradation can lead to failed experiments and inconsistent data.

Q2: My bottle of this compound has a slight yellow tint. Is it still usable?

A2: A slight yellow tint can be an early indicator of oxidation. While it may still be suitable for some applications, its purity is compromised. For high-sensitivity experiments, such as creating pristine self-assembled monolayers, using a freshly opened or purified sample is strongly recommended. The usability depends entirely on the tolerance of your specific application to disulfide impurities.

Q3: How do storage conditions affect the shelf-life of this compound?

A3: Storage conditions are critical. This compound is air-sensitive and should be stored under a dry, inert atmosphere like argon or nitrogen to prevent oxidation.[6] It should be kept in a tightly sealed container in a cool, dry, and dark place.[6] The recommended storage temperature is typically between 2-8°C. Improper storage, such as in a loosely capped container at room temperature, will significantly accelerate degradation.

Q4: What are the primary degradation products of this compound under ambient conditions?

A4: The primary degradation product under ambient conditions is its corresponding disulfide, didodecyl disulfide, formed through the oxidative coupling of two thiol molecules.[5] This reaction is often catalyzed by oxygen, light, and trace metal ions. Upon combustion, it can decompose to produce toxic gases like sulfur oxides and hydrogen sulfide.[6]

Q5: How can I analytically confirm if my this compound has degraded?

A5: Several analytical techniques can confirm degradation. Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify this compound and its disulfide impurity. ¹H NMR spectroscopy is also effective; the characteristic thiol proton (-SH) peak will diminish or disappear, while new peaks corresponding to the alkyl chain adjacent to the disulfide bond will appear. Spectrophotometric methods using reagents like Ellman's reagent can also quantify the concentration of free thiol groups.[7][8]

Troubleshooting Guides

Issue: Inconsistent Experimental Results or Reaction Failure
  • Symptoms: Your experiments that rely on the thiol group (e.g., surface binding, nanoparticle capping, click chemistry) are yielding inconsistent or no results.

  • Possible Cause: The this compound reagent has likely oxidized, reducing the concentration of active thiol groups available for your reaction.

  • Troubleshooting Steps:

    • Verify Storage: Immediately check how the reagent has been stored. Was the container tightly sealed? Was the headspace flushed with inert gas? Was it stored at the recommended 2-8°C?

    • Use a Fresh Sample: Open a new, sealed bottle of this compound and repeat the experiment. If the experiment is successful, it confirms that your original stock was degraded.

    • Analytical Confirmation: If a new sample is unavailable, perform an analytical check on the suspect stock using the protocols outlined below (e.g., GC-MS or ¹H NMR) to assess purity.

    • Purification: If the stock is valuable and only partially degraded, consider purifying it via distillation or chromatography. However, for most lab-scale applications, using a new, certified reagent is more time- and cost-effective.

Issue: Visible Changes in the Reagent
  • Symptoms: The normally colorless liquid appears pale yellow, or you notice a change in viscosity.[3]

  • Possible Cause: These are physical signs of oxidation and the formation of the larger disulfide molecule.

  • Troubleshooting Steps:

    • Assume Degradation: Treat any visual change with suspicion. The reagent is no longer of the highest purity.

    • Segregate the Stock: Clearly label the bottle as "Suspected Degraded" to prevent its accidental use in sensitive applications.

    • Quantify Purity: Use the analytical protocols below to determine the extent of the degradation. Based on the results, decide if it can be used for less sensitive applications or should be disposed of according to your institution's safety guidelines.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂S[1]
Molecular Weight 174.35 g/mol [1]
Appearance Colorless liquid[2][3]
Odor Strong, unpleasant, characteristic[2][3]
Melting Point -26 °C (-14.8 °F)[2]
Boiling Point 237-241 °C (at 760 mmHg)[2]
Density ~0.843 g/cm³ at 25 °C[1][2]
Solubility Insoluble in water[1]

Table 2: Storage Condition Guidelines and Outcomes

ParameterRecommended ConditionPoor Condition & Likely Outcome
Atmosphere Under dry, inert gas (Argon, Nitrogen)[6]Exposure to ambient air Outcome: Rapid oxidation to disulfide.
Temperature 2–8 °C (Refrigerated)Room temperature or higher Outcome: Accelerated rate of oxidation.
Container Tightly sealed, opaque/amber glass bottleLoosely capped or clear bottle Outcome: Increased exposure to oxygen and light, promoting degradation.
Handling Dispense quickly in a fume hood, preferably under an inert gas flow, then promptly reseal.Prolonged exposure to air during weighing/dispensing. Outcome: Contamination and degradation of the entire stock.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Receiving: Upon receipt, inspect the container seal for integrity. If the seal is broken, do not accept the product.

  • Storage: Store the bottle in a refrigerator at 2-8°C, away from light and oxidizing agents.

  • Dispensing:

    • Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

    • Work in a well-ventilated chemical fume hood.[6]

    • To dispense, briefly remove the cap and use a clean, dry pipette or syringe to extract the required amount.

    • For ultimate stability, use a syringe to pierce a septum cap after flushing the headspace with an inert gas.

  • Resealing: Before resealing, gently flush the headspace of the bottle with a stream of dry nitrogen or argon to displace any air that has entered.

  • Securing: Tightly seal the container and wrap the cap/neck area with Parafilm® as an extra precaution before returning to cold storage.

Protocol 2: Qualitative Assessment of Oxidation via ¹H NMR
  • Sample Preparation: Prepare two samples: one from your potentially degraded stock and a reference sample from a new, sealed bottle if available. Dissolve 5-10 µL of each sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

  • Analysis:

    • Thiol Peak: Look for a triplet at approximately 1.36 ppm. This is the characteristic peak for the thiol proton (-SH).

    • α-Methylene Peak (Thiol): Identify the quartet at approximately 2.52 ppm, corresponding to the two protons on the carbon adjacent to the sulfur (-CH₂-SH).

    • α-Methylene Peak (Disulfide): In an oxidized sample, a new triplet will appear around 2.68 ppm. This corresponds to the protons on the carbon adjacent to the disulfide bond (-CH₂-S-S-).

  • Interpretation: Compare the integration of the thiol peak (~1.36 ppm) and the α-methylene thiol peak (~2.52 ppm) with the integration of the new disulfide-adjacent peak (~2.68 ppm). A significant presence of the ~2.68 ppm peak and a corresponding decrease in the thiol-related peaks confirms oxidation.

Visualizations

OxidationPathway Oxidation Pathway of this compound Thiol 2 x this compound (R-SH) Disulfide Didodecyl Disulfide (R-S-S-R) Thiol->Disulfide Oxidation Catalysts Ambient Air (O₂) Light, Metal Traces Catalysts->Disulfide   Catalyzes

Caption: The primary degradation route for this compound is oxidation to a disulfide.

Caption: A step-by-step workflow for addressing potential this compound degradation.

LogicalRelationships Factors in this compound Stability cluster_causes Degradation Factors cluster_effects Degradation Product cluster_mitigation Mitigation Strategies Air Air (Oxygen) Oxidation Disulfide Formation Air->Oxidation Light UV/Visible Light Light->Oxidation Heat Elevated Temperature Heat->Oxidation Accelerates InertGas Inert Gas Blanket (N₂ or Ar) InertGas->Air Prevents ColdStore Refrigeration (2-8°C) ColdStore->Heat Reduces Effect Opaque Amber/Opaque Vials Opaque->Light Blocks

References

Technical Support Center: 1-Decanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the ordering and quality of 1-decanethiol self-assembled monolayers (SAMs) on gold substrates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the SAM preparation process in a question-and-answer format.

Q1: Why is there incomplete or no monolayer formation?

A1: Failure to form a monolayer is typically due to issues with the thiol's reactivity or the substrate's cleanliness.

  • Possible Causes & Solutions:

    • Inactive Thiol: The thiol group (-SH) can oxidize over time to form disulfides (S-S), which do not readily bind to the gold surface.[1] Always use fresh, high-purity this compound from a reputable supplier. If oxidation is suspected, consider purifying the thiol before use.

    • Contaminated Substrate: The gold surface must be atomically clean for proper self-assembly. Organic residues, dust, or other atmospheric contaminants can block binding sites.[1] Implementing a rigorous cleaning protocol is crucial. A common method involves using a piranha solution, followed by thorough rinsing and drying.[1]

    • Impure Solvent: The solvent used for SAM formation, typically ethanol, must be of high purity (e.g., 200 proof). Water or other impurities can interfere with the self-assembly process.[1]

Q2: My SAM appears disordered, poorly packed, or shows striped phases. What went wrong?

A2: A disordered monolayer can result from several factors related to the kinetics and thermodynamics of the assembly process.

  • Possible Causes & Solutions:

    • Suboptimal Immersion Time: While initial adsorption is rapid, achieving a well-ordered, crystalline-like monolayer is a slower process that requires molecular rearrangement.[2][3] Typical incubation times range from 12 to 48 hours.[1] Shorter times may result in a kinetically trapped, disordered state.

    • Incorrect Thiol Concentration: The standard concentration for alkanethiol SAM formation is 1 mM.[2][3] Significantly lower concentrations may require much longer immersion times to achieve a densely packed layer.[2] Conversely, very high concentrations can sometimes lead to less ordered films.

    • Inappropriate Solvent Choice: The solvent plays a critical role in the final structure of the SAM.[4] While ethanol is most common, polar solvents or ethanol-water mixtures can facilitate the formation of more dense and well-ordered monolayers.[5][6] Nonpolar solvents like toluene may result in different packing structures, such as a low-coverage "striped phase" where molecules adopt a lying-down orientation.[4]

    • Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process.[1] Preparing the SAM at an elevated, stable temperature (e.g., 50-60°C) can increase molecular mobility on the surface, promoting the formation of larger, well-ordered domains and reducing defects.[7][8]

Q3: My characterization shows a high density of defects like pinholes or vacancy islands. How can I reduce them?

A3: Defects such as pinholes (voids in the monolayer) and vacancy islands (pits in the gold substrate) are common but can be minimized.

  • Possible Causes & Solutions:

    • Trapped Solvent: Solvent molecules can become trapped within the monolayer during the initial rapid assembly phase, creating pinhole defects.[9]

    • Surface Reorganization: Vacancy islands are a result of the gold surface restructuring during SAM formation to accommodate the adsorbing thiolates.[7]

    • Optimization Strategy: Increasing the solution temperature during immersion (e.g., to 60°C) can help reduce these defects.[7] The higher temperature provides the necessary thermal energy for molecules to overcome kinetic barriers, allowing trapped solvent to escape and promoting the merging, or "ripening," of vacancy islands into larger, less numerous pits.[7] Post-assembly annealing using vapor-phase molecules has also been shown to heal defects and modify the local domain structure.[10]

Q4: The SAM degraded quickly after preparation. How can I improve its stability?

A4: Alkanethiol SAMs on gold are susceptible to oxidation, especially when exposed to ambient laboratory conditions.

  • Possible Causes & Solutions:

    • Oxidation: The gold-thiolate bond can be oxidized by atmospheric components, particularly ozone, in the presence of light and air.[11][12] This process converts the sulfur headgroup to species like sulfonates, which weakens the bond to the surface and introduces disorder.[13]

    • Storage and Handling: To maximize stability, minimize the time between preparation and use. Store samples in a clean, dark environment, preferably backfilled with an inert gas like nitrogen, to reduce exposure to oxygen and light.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and immersion time for this compound SAMs?

A common and effective starting point is a 1 mM solution of this compound in absolute ethanol.[2][3] The substrate should be immersed for at least 18-24 hours to allow the monolayer to transition from a rapidly formed, less-ordered state to a highly organized, densely packed structure.[2] Some studies suggest that extending the assembly time up to 48 hours can further improve monolayer packing.

Q2: Which solvent is best for preparing this compound SAMs?

Ethanol is the most widely used solvent due to its ability to dissolve alkanethiols, its high purity, and its relatively low toxicity.[2] However, the choice of solvent can significantly influence the final SAM structure.[4] Studies have shown that polar solvents and ethanol-water mixtures can promote the formation of highly ordered and dense monolayers due to favorable hydrophobic interactions between the alkyl chains.[5][14] In contrast, nonpolar solvents like toluene or hexane can sometimes lead to different structural phases.[4][15]

Q3: How does temperature affect SAM ordering?

Increasing the solution temperature during SAM formation (e.g., from 25°C to 60-78°C) is a highly effective method for improving structural order.[7] Higher temperatures lead to larger sizes of well-ordered domains and a reduction in the number of vacancy islands on the gold surface.[7][8] However, there is an upper limit to thermal stability; alkanethiol SAMs begin to desorb from the gold surface at temperatures above ~100°C (400 K).[16][17]

Q4: How should I clean my gold substrate before SAM formation?

A pristine substrate surface is critical for forming a high-quality SAM. A widely accepted protocol for cleaning gold substrates is:

  • Solvent Rinse: Thoroughly rinse the substrate with high-purity ethanol and water.

  • Piranha Etch (Use with extreme caution): Immerse the substrate in a freshly prepared piranha solution (typically a 3:1 or 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. This solution is extremely corrosive and reacts violently with organic materials.

  • Thorough Rinsing: Copiously rinse the substrate with deionized water followed by absolute ethanol.

  • Drying: Dry the substrate under a stream of dry nitrogen gas.[18]

  • Annealing (Optional but Recommended): For the highest quality surfaces, especially for single-crystal gold, flame annealing or thermal annealing in a tube furnace can be performed to produce large, atomically flat terraces.[11][18] The cleaned substrate should be used immediately to prevent recontamination.[18]

Q5: How stable are this compound SAMs and how should I store them?

This compound SAMs can degrade within hours to days when exposed to ambient laboratory air and light due to oxidation of the sulfur-gold bond.[11][12] To ensure longevity, freshly prepared samples should be stored in a dark, clean container (like a petri dish or vial) that has been backfilled with an inert gas such as nitrogen and sealed.[11] For best results, plan experiments to use the SAMs as soon as possible after preparation.

Data Presentation

Table 1: Effect of Solvent on Alkanethiol SAM Structure

The choice of solvent significantly impacts the final packing and ordering of the monolayer.

Solvent TypeSolvent Example(s)Observed Effect on SAM StructureReference(s)
Polar Protic Ethanol, Ethanol/Water MixturesPromotes closely packed, well-ordered structures with high density.[4][5][14][4][5][14]
Polar Aprotic N,N'-dimethylformamide (DMF)Can produce good quality SAMs, but may be less ordered than those formed in ethanol at higher temperatures.[4][4]
Nonpolar Toluene, Hexane, DecaneMay lead to the formation of low-coverage, "lying down" striped phases instead of upright, densely packed structures.[4][15][19][4][15][19]
Table 2: Influence of Preparation Temperature on this compound SAM Quality

Higher solution temperatures generally enhance the structural quality of the monolayer.

Preparation TemperatureObservationOutcomeReference(s)
-20°C to 25°C (Room Temp) Smaller ordered domains, higher number of vacancy islands.[7]Less ordered monolayer with more defects.[7]
60°C to 78°C Larger, well-ordered domains of the c(4 × 2) superlattice.[7][8]Highly ordered monolayer with fewer, larger vacancy islands (defect ripening).[7][8]
>100°C Onset of molecular desorption from the surface.[16]Monolayer degradation.[16]

Experimental Protocols

Standard Protocol for High-Quality this compound SAM Preparation

This protocol outlines the key steps for forming a well-ordered monolayer on a gold substrate.

  • Substrate Cleaning:

    • Clean the gold substrate by immersing it in piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. (CAUTION: Piranha solution is extremely dangerous) .

    • Rinse thoroughly with deionized water and then with 200-proof ethanol.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • For optimal results, flame anneal the substrate immediately before use to ensure a clean, crystalline surface.[11]

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200-proof ethanol.

    • Use clean, dedicated glassware to avoid cross-contamination. It is recommended to sonicate the solution for 1-3 minutes to ensure the thiol is fully dissolved.

  • Self-Assembly:

    • Place the cleaned gold substrate in a clean container and immediately immerse it in the thiol solution.

    • To minimize oxidation during assembly, reduce the headspace in the container, backfill with dry nitrogen gas, and seal the container tightly (e.g., with Parafilm).

    • Allow the self-assembly to proceed for 24-48 hours at a constant temperature (room temperature or elevated to ~60°C for higher order).[7]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the surface thoroughly with a stream of fresh ethanol for 10-15 seconds to remove any non-chemisorbed (physisorbed) molecules.

    • Gently dry the substrate again with a stream of dry nitrogen gas.

  • Characterization and Storage:

    • Characterize the SAM promptly using techniques such as contact angle goniometry, ellipsometry, AFM, or XPS.

    • If not for immediate use, store the sample in a desiccator or a nitrogen-filled container in the dark.

Visualizations

Experimental Workflow for SAM Preparation

SAM_Workflow sub_prep 1. Substrate Preparation sol_prep 2. Solution Preparation sub_prep->sol_prep immersion 3. Immersion & Self-Assembly (24-48h) sol_prep->immersion rinsing 4. Rinsing immersion->rinsing drying 5. Drying rinsing->drying characterization 6. Characterization & Storage drying->characterization Troubleshooting_Flowchart start Poor SAM Quality (e.g., Low Contact Angle, Defects) check_substrate Was the substrate atomically clean? start->check_substrate check_thiol Is the this compound fresh and pure? check_substrate->check_thiol Yes sol_substrate Solution: - Use Piranha etch - Flame anneal prior to use check_substrate->sol_substrate No check_process Were assembly conditions optimal? check_thiol->check_process Yes sol_thiol Solution: - Use fresh, high-purity thiol - Store under inert gas check_thiol->sol_thiol No success High-Quality SAM check_process->success Yes sol_process Solution: - Immerse for 24-48h - Use 1 mM in pure ethanol - Increase temp. to 60°C check_process->sol_process No

References

Technical Support Center: Achieving Complete Surface Coverage with 1-Decanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-decanethiol to create self-assembled monolayers (SAMs). Our aim is to help you achieve complete and high-quality surface coverage in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formation of this compound SAMs.

Issue 1: Incomplete or No Monolayer Formation

Possible CauseTroubleshooting Steps
Contaminated Substrate Impurities on the gold surface, such as organic residues or dust, can prevent proper SAM formation. Implement a rigorous cleaning protocol for your substrate.[1]
Inactive Thiol The thiol group of this compound can oxidize, forming disulfides that do not bind effectively to the gold substrate.[1] Use fresh this compound from a reputable supplier and consider characterizing the starting material if oxidation is suspected.[1]
Impure Solvent Contaminants in the solvent, including water, can interfere with the self-assembly process.[1] Use high-purity, anhydrous solvents. Ethanol is a common and effective choice.[2]
Incorrect Thiol Concentration While SAMs can form from micromolar solutions, concentrations in the millimolar range are typically used to ensure the formation of a densely packed monolayer.[2] Very dilute solutions may result in imperfect monolayers.[2]

Issue 2: Poorly Ordered or Defective Monolayer

Possible CauseTroubleshooting Steps
Suboptimal Immersion Time While the initial adsorption of this compound is rapid, achieving a well-ordered, crystalline-like structure takes time.[1][3] Typical incubation times range from 12 to 48 hours.[1][4] Longer immersion times can lead to a decrease in monolayer defects.[2]
Inappropriate Solvent Choice The choice of solvent can significantly impact the quality of the SAM. While non-polar solvents may lead to faster formation, ethanol is often preferred for creating more organized monolayers.[2] The use of an ethanol-water mixture has also been shown to produce highly dense and well-ordered SAMs.[5][6]
Environmental Contaminants Exposure to airborne contaminants, such as silanes or even dust, can introduce defects into the monolayer.[4] Work in a clean environment, such as a fume hood, and keep containers sealed.[4]
Oxidation and Degradation Alkanethiol SAMs on gold can be susceptible to oxidation, especially when exposed to air and light.[7][8] This degradation often starts at defect sites like domain boundaries.[9] It is recommended to use freshly prepared samples and store them in a controlled, inert environment to minimize degradation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for forming a complete monolayer?

A1: While the initial growth rate of the SAM increases with concentration, a 1 mM solution of this compound in ethanol is a widely used and effective concentration for achieving a well-ordered, densely packed monolayer.[2][10] Lower concentrations in the micromolar range can also be used, but may require longer immersion times to achieve high-quality films.[2][3]

Q2: How long should I immerse my gold substrate in the this compound solution?

A2: For a 1 mM ethanolic solution, a common immersion time is around 18-24 hours.[2] While initial monolayer formation is rapid, longer immersion times of 24 to 48 hours are often recommended to allow for the reorganization and ordering of the alkyl chains, resulting in a more crystalline and defect-free SAM.[1][4] Studies have shown that the structure of the SAM continues to evolve over time, with small domains of ordered molecules appearing within seconds and developing into a densely packed adlayer over several hours to days.[3]

Q3: What is the best solvent to use for this compound SAM formation?

A3: Ethanol is the most commonly used and recommended solvent for preparing this compound SAMs.[2] It is readily available in high purity, is relatively non-toxic, and effectively solvates the alkanethiol.[2] While other solvents can be used, ethanol generally yields well-organized monolayers.[2] Some studies suggest that mixed solvent systems, such as an ethanol-water mixture, can also produce high-quality SAMs.[5][6]

Q4: How can I be sure that my gold substrate is clean enough for SAM formation?

A4: Substrate cleanliness is critical for forming a high-quality SAM.[2] A common and effective cleaning procedure involves cleaning the gold surface with Ar+ sputtering cycles followed by annealing in a quartz tube under a nitrogen flow.[11][12] For less stringent requirements, a "piranha solution" (a 30:70 v/v mixture of 30% hydrogen peroxide and concentrated sulfuric acid) can be used, but extreme caution is necessary when handling this solution.[4]

Q5: My this compound monolayer appears to be degrading over time. What can I do to improve its stability?

A5: The stability of alkanethiol SAMs can be a concern, as the gold-thiolate bond is susceptible to oxidation in ambient conditions.[7][8] Longer chain thiols, like this compound, tend to form more densely packed and stable monolayers compared to shorter chain thiols.[7] To enhance stability, it is crucial to minimize exposure to light and oxygen.[7][8] Preparing samples fresh and storing them under an inert atmosphere (e.g., nitrogen or argon) can help to slow down degradation.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for achieving high-quality this compound SAMs.

Table 1: Recommended Experimental Parameters

ParameterRecommended ValueNotes
This compound Concentration 1 mMLower concentrations (e.g., 1 µM) can be used but may require longer immersion times.[2][3]
Solvent High-purity EthanolAn ethanol-water mixture can also yield good results.[5]
Immersion Time 18 - 48 hoursLonger times generally lead to better-ordered monolayers.[1][2][4]
Temperature Room TemperatureMost protocols are performed at ambient temperature.

Table 2: Influence of Immersion Time on Monolayer Formation (at 1 µM concentration)

Immersion TimeObserved Structure
10 seconds Small domains with ordered molecular organization appear.[3]
30 seconds The SAM consists of uniform short stripes.[3]
5 minutes Alkyl chains begin to overlap between adjacent stripes.[3]
3 days A densely packed adlayer with a (√3 x √3)R30° structure is observed.[3]

Experimental Protocols

Protocol 1: Standard Preparation of a this compound SAM on a Gold Substrate

Materials:

  • Gold-coated substrate

  • This compound (≥96% purity)[13]

  • 200-proof ethanol[4]

  • Clean glass or polypropylene containers with sealable caps[4]

  • Calibrated micropipettes

  • Tweezers

  • Dry nitrogen gas

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate. For critical applications, this involves cycles of Ar+ sputtering and annealing.[11][12]

    • For routine preparations, sonicate the substrate in ethanol for 5-10 minutes, followed by rinsing with fresh ethanol and drying under a stream of dry nitrogen.

  • Preparation of this compound Solution:

    • In a fume hood, prepare a 1 mM solution of this compound in 200-proof ethanol.[4]

    • Ensure all glassware is meticulously clean. Rinsing with ethanol prior to use is recommended.[4]

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[4]

  • Self-Assembly Process:

    • Place the clean, dry gold substrate in a container.

    • Add enough of the 1 mM this compound solution to completely submerge the substrate.

    • To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen gas before sealing.[4]

    • Allow the self-assembly to proceed for 24-48 hours at room temperature.[4]

  • Termination and Rinsing:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with a stream of fresh ethanol for 10-15 seconds to remove any non-chemisorbed molecules.[14]

    • Place the rinsed substrate in a container with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed thiols.[14]

    • Perform a final rinse with ethanol.[14]

  • Drying and Storage:

    • Dry the substrate with a gentle stream of dry nitrogen gas.[14]

    • For immediate use, the sample is ready. For storage, place the sample in a clean, dry container (like a Petri dish or desiccator) and backfill with dry nitrogen.[4]

Visualizations

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_output Output Clean_Substrate Clean Gold Substrate Immerse_Substrate Immerse Substrate (24-48h) Clean_Substrate->Immerse_Substrate Prepare_Solution Prepare 1mM This compound Solution Prepare_Solution->Immerse_Substrate Rinse_Ethanol Rinse with Ethanol Immerse_Substrate->Rinse_Ethanol Sonicate_Ethanol Sonicate in Fresh Ethanol Rinse_Ethanol->Sonicate_Ethanol Final_Rinse Final Ethanol Rinse Sonicate_Ethanol->Final_Rinse Dry_Nitrogen Dry with Nitrogen Final_Rinse->Dry_Nitrogen SAM_Ready SAM Ready for Use/ Storage Dry_Nitrogen->SAM_Ready

Caption: Workflow for the preparation of a this compound self-assembled monolayer.

Troubleshooting_Logic Start Problem with SAM Formation Issue What is the primary issue? Start->Issue No_Formation Incomplete or No Monolayer Issue->No_Formation No Coverage Poor_Order Poorly Ordered or Defective Monolayer Issue->Poor_Order Defects Check_Substrate Verify Substrate Cleanliness No_Formation->Check_Substrate Check_Thiol Check Thiol Integrity No_Formation->Check_Thiol Check_Solvent Ensure Solvent Purity No_Formation->Check_Solvent Optimize_Time Optimize Immersion Time (18-48h) Poor_Order->Optimize_Time Optimize_Solvent Consider Solvent (Ethanol) Poor_Order->Optimize_Solvent Control_Env Control Environment (Clean, Inert) Poor_Order->Control_Env

Caption: A troubleshooting decision tree for this compound SAM formation issues.

References

Minimizing oxidation of copper surfaces during 1-decanethiol deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-decanethiol self-assembled monolayers (SAMs) on copper surfaces. The focus is on minimizing copper oxidation to ensure the formation of high-quality, well-ordered monolayers.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to remove the native oxide layer from my copper substrate before this compound deposition?

A1: Yes, in many cases, removing the native copper oxide layer is a critical pretreatment step to achieve a well-ordered this compound SAM.[1][2] The presence of an uncontrolled, thick, or non-uniform oxide layer can interfere with the self-assembly process and the quality of the resulting monolayer. However, some studies have shown that a thin, uniform layer of cuprous oxide (Cu₂O) can actually enhance the blocking ability of the dodecanethiol SAM.[3][4]

Q2: What is the recommended method for removing the native copper oxide layer?

A2: Acid etching is a common and effective method for removing the native oxide layer. Etching with nitric acid has been shown to significantly improve the corrosion resistance of the subsequent monolayer.[5] Another option is treatment with phosphoric acid, which can also substantially enhance the protective properties of the SAM.[6][7] The choice of acid and etching parameters will depend on the specific experimental requirements.

Q3: Can the solvent used for this compound deposition affect the quality of the SAM and copper oxidation?

A3: Absolutely. The choice of solvent is a critical factor. While ethanol is a common solvent for alkanethiol self-assembly, it can have a negative effect on monolayer formation on copper due to its chemical reactivity with the surface.[1] Toluene is often a better choice, leading to more crystalline and well-oriented monolayers, provided a higher thiol concentration is used.[1]

Q4: How does the concentration of this compound in the solution impact the process?

A4: The concentration of this compound is an important parameter. A minimum concentration is necessary to form a protective monolayer.[5] Furthermore, increasing the concentration of n-dodecanethiol has been shown to decrease the thickness of the oxide layer, potentially leading to a metallic copper surface at higher concentrations.[8]

Q5: Will the this compound monolayer completely prevent copper oxidation upon exposure to air?

A5: While a well-formed this compound SAM provides significant protection against oxidation, it may not completely prevent it over long periods or at elevated temperatures.[2] The stability of the monolayer is temperature-dependent, with oxidation occurring more rapidly at room temperature compared to refrigerated or freezer storage.[2] The length of the alkanethiol chain also plays a role, with longer chains generally providing better protection against oxidation.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poorly formed or disordered this compound monolayer. 1. Incomplete removal of the native copper oxide. 2. Inappropriate solvent selection. 3. Insufficient this compound concentration. 4. Contaminated substrate or solution.1. Implement a pre-treatment step with nitric acid or phosphoric acid to etch the oxide layer.[5][6] 2. Switch from ethanol to toluene as the solvent, adjusting the thiol concentration accordingly.[1] 3. Increase the concentration of this compound in the deposition solution.[8] 4. Ensure all glassware is scrupulously clean and use high-purity solvents and this compound.
Evidence of significant copper oxidation after SAM deposition. 1. Ineffective SAM formation. 2. Post-deposition exposure to high temperatures or harsh environments. 3. Use of a solvent that reacts with the copper surface.1. Follow the solutions for a poorly formed monolayer. 2. Store samples in a low-temperature environment, such as a refrigerator or freezer, to slow down oxidation.[2] 3. Avoid using ethanol as a solvent; consider toluene instead.[1]
Inconsistent results across different batches. 1. Variations in the initial state of the copper surface (oxide thickness, roughness). 2. Inconsistent pre-treatment procedures. 3. Variations in deposition time or temperature.1. Standardize the copper substrate preparation, including polishing and cleaning steps. 2. Develop and strictly adhere to a detailed standard operating procedure (SOP) for the acid etching pre-treatment. 3. Precisely control the deposition time and maintain a constant temperature during the self-assembly process.

Experimental Protocols

Protocol 1: Nitric Acid Pre-treatment for Copper Surface Cleaning

This protocol describes the removal of the native oxide layer from a copper surface using nitric acid etching to prepare it for this compound deposition.[5]

Materials:

  • Copper substrate

  • Nitric acid (e.g., 70%)

  • Deionized water

  • Ethanol

  • Nitrogen gas source

  • Appropriate personal protective equipment (gloves, goggles, lab coat)

Procedure:

  • Handle the copper substrate with clean tweezers.

  • Immerse the copper substrate in a nitric acid solution for a short duration (e.g., 10-30 seconds). The exact time will depend on the acid concentration and the initial state of the copper oxide.

  • Immediately and thoroughly rinse the substrate with deionized water to remove all traces of acid.

  • Rinse the substrate with ethanol.

  • Dry the substrate under a stream of dry nitrogen gas.

  • Immediately proceed with the this compound deposition to minimize re-oxidation.

Protocol 2: this compound Deposition from Toluene Solution

This protocol outlines the formation of a self-assembled monolayer of this compound on a pre-cleaned copper surface using toluene as the solvent.[1]

Materials:

  • Pre-cleaned copper substrate (from Protocol 1)

  • This compound

  • Toluene (high purity)

  • Glass deposition vial with a cap

  • Nitrogen or argon gas source (optional, for deoxygenated solutions)

Procedure:

  • Prepare a solution of this compound in toluene at the desired concentration (e.g., 1-10 mM).

  • (Optional) Deoxygenate the solution by bubbling with nitrogen or argon gas for 15-30 minutes. This can help to further minimize oxidation during deposition.

  • Place the pre-cleaned copper substrate in the deposition vial.

  • Pour the this compound solution into the vial, ensuring the substrate is fully submerged.

  • Seal the vial and leave it undisturbed for the desired deposition time (typically several hours to 24 hours) at a constant temperature (e.g., room temperature).

  • After deposition, remove the substrate from the solution and rinse it thoroughly with fresh toluene to remove any physisorbed molecules.

  • Rinse the substrate with ethanol.

  • Dry the substrate under a stream of dry nitrogen gas.

Data Presentation

Table 1: Effect of Surface Pre-treatment on Water Contact Angle

Surface Pre-treatment Water Contact Angle (°) Reference
Untreated CopperVaries (typically < 90°)General Knowledge
Nitric Acid Etched + 1-Dodecanethiol SAM> 110°[5]
Phosphoric Acid Treated + 1-Dodecanethiol SAMSignificantly higher than bare copper[6][7]

Table 2: Influence of Solvent on Alkanethiol Monolayer Quality on Copper

Solvent Monolayer Quality Key Considerations Reference
EthanolCan have a negative effect on SAM formation.May react with the copper surface.[1]
TolueneResults in better oriented and more crystalline monolayers.Requires a higher thiol concentration.[1]

Visualizations

experimental_workflow cluster_pretreatment Surface Pre-treatment cluster_deposition This compound Deposition start Copper Substrate etch Acid Etching (e.g., Nitric Acid) start->etch rinse_water Rinse with Deionized Water etch->rinse_water rinse_etoh Rinse with Ethanol rinse_water->rinse_etoh dry Dry with N2 rinse_etoh->dry prepare_solution Prepare this compound in Toluene dry->prepare_solution Proceed Immediately immerse Immerse Substrate prepare_solution->immerse incubate Incubate (e.g., 24h at RT) immerse->incubate rinse_toluene Rinse with Toluene incubate->rinse_toluene rinse_etoh2 Rinse with Ethanol rinse_toluene->rinse_etoh2 dry2 Dry with N2 rinse_etoh2->dry2 end end dry2->end SAM-coated Copper Surface

Caption: Experimental workflow for this compound deposition on copper.

logical_relationship oxidation Copper Oxidation sam_quality High-Quality This compound SAM oxidation->sam_quality Inhibits pretreatment Surface Pre-treatment (Acid Etching) pretreatment->sam_quality Promotes solvent Solvent Choice (e.g., Toluene) solvent->sam_quality Influences concentration Thiol Concentration concentration->sam_quality Affects

Caption: Factors influencing the quality of this compound SAMs on copper.

References

Validation & Comparative

A Comparative Guide to Self-Assembled Monolayers: 1-Decanethiol vs. 1-Octadecanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surface modification agent is critical for assay development, biosensor fabrication, and drug delivery systems. Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces are a cornerstone of surface engineering, offering a straightforward method to create well-defined and functionalized interfaces. This guide provides an objective comparison of two commonly used alkanethiols, 1-decanethiol (C10) and 1-octadecanethiol (C18), for SAM formation, supported by experimental data and detailed protocols.

The choice between this compound and 1-octadecanethiol fundamentally depends on the desired properties of the SAM, particularly its thickness, packing density, and stability. The length of the alkyl chain is the primary determinant of these characteristics. Longer alkyl chains, as in 1-octadecanethiol, generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent molecules.[1][2] This enhanced packing results in a more robust barrier against the underlying substrate and a more hydrophobic surface.

Performance Comparison: this compound vs. 1-Octadecanethiol

The following table summarizes key quantitative data for SAMs formed from this compound and 1-octadecanethiol on gold substrates. It is important to note that these values can vary depending on the specific experimental conditions such as substrate preparation, solution concentration, and immersion time.

PropertyThis compound (C10)1-Octadecanethiol (C18)
Molecular Formula CH₃(CH₂)₉SHCH₃(CH₂)₁₇SH
Molecular Weight 174.35 g/mol 286.56 g/mol
Theoretical Thickness *~1.3 nm~2.3 nm
Ellipsometric Thickness ~1.2 - 1.5 nm~2.1 - 2.5 nm
Water Contact Angle ~104° - 110°~110° - 115°
Surface Coverage Typically forms a well-ordered monolayer, but may have a higher defect density compared to longer chains.[3]Forms a highly ordered and densely packed monolayer with low defect density.[1][2]
Formation Kinetics Reaches a limiting contact angle more slowly than 1-octadecanethiol, suggesting a more gradual ordering process.Rapid initial adsorption followed by a slower organization phase to form a well-ordered monolayer.[1]

*Theoretical thickness is estimated based on the length of the molecule in an all-trans configuration with a tilt angle of approximately 30° from the surface normal.

Experimental Protocols

Reproducible formation and characterization of high-quality SAMs are contingent on meticulous experimental procedures. The following sections provide detailed methodologies for the key experiments.

Protocol for Alkanethiol SAM Preparation on Gold

This protocol outlines the solution-based self-assembly of alkanethiol monolayers on gold substrates.[1][4]

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound or 1-octadecanethiol

  • Absolute ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes.

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • Alternatively, substrates can be cleaned using UV/ozone treatment.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired alkanethiol (this compound or 1-octadecanethiol) in absolute ethanol in a clean glass vial.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the thiol solution.

    • Seal the vials and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

Protocol for Contact Angle Goniometry

Contact angle measurements are used to determine the hydrophobicity of the SAM-modified surface, which is an indicator of monolayer quality and packing.[5][6][7]

Equipment:

  • Contact angle goniometer with a high-resolution camera and analysis software.

  • Microsyringe for dispensing liquid droplets.

Procedure:

  • Place the SAM-coated substrate on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a droplet of DI water (typically 2-5 µL) onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the analysis software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.

Protocol for Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.[8][9][10]

Equipment:

  • Spectroscopic ellipsometer.

Procedure:

  • Bare Substrate Measurement:

    • First, measure the ellipsometric parameters (Ψ and Δ) of the clean, bare gold substrate over the desired wavelength range.

    • Model the optical constants (n and k) of the gold substrate.

  • SAM-Coated Substrate Measurement:

    • Measure the ellipsometric parameters of the SAM-coated substrate.

  • Data Analysis:

    • Model the SAM as a thin organic layer on top of the gold substrate.

    • Assume a refractive index for the alkanethiol monolayer (typically around 1.45-1.50).

    • Fit the experimental data to the model to determine the thickness of the SAM.

Protocol for Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the SAM surface, allowing for the visualization of domain structures, defects, and overall surface morphology.[11][12][13]

Equipment:

  • Atomic Force Microscope.

  • AFM probes suitable for imaging in air or liquid.

Procedure:

  • Mount the SAM-coated substrate onto the AFM sample stage.

  • Select an appropriate imaging mode (e.g., tapping mode or contact mode in air).

  • Engage the AFM tip with the surface.

  • Optimize the imaging parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality image.

  • Scan the desired area of the surface to acquire topographical data.

  • Analyze the images to assess surface roughness, identify any pinholes or defects, and observe the crystalline domains of the SAM.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Start Start Clean_Substrate Clean Gold Substrate (Piranha or UV/Ozone) Start->Clean_Substrate Rinse_Dry Rinse with DI Water & Dry with N2 Clean_Substrate->Rinse_Dry Immerse Immerse Substrate (18-24h) Rinse_Dry->Immerse Prepare_Thiol Prepare 1 mM Thiol Solution Prepare_Thiol->Immerse Rinse_Dry_SAM Rinse with Ethanol & Dry with N2 Immerse->Rinse_Dry_SAM Characterize Characterize SAM Rinse_Dry_SAM->Characterize End End Characterize->End

Caption: Workflow for the preparation of alkanethiol SAMs on gold substrates.

SAM_Characterization_Workflow cluster_techniques Characterization Techniques cluster_outputs Measured Properties SAM_Sample SAM-Coated Substrate Contact_Angle Contact Angle Goniometry SAM_Sample->Contact_Angle Ellipsometry Spectroscopic Ellipsometry SAM_Sample->Ellipsometry AFM Atomic Force Microscopy SAM_Sample->AFM Wettability Surface Wettability (Hydrophobicity) Contact_Angle->Wettability Thickness Monolayer Thickness Ellipsometry->Thickness Topography Surface Topography & Defect Analysis AFM->Topography

Caption: Workflow for the characterization of alkanethiol SAMs.

Conclusion

Both this compound and 1-octadecanethiol are effective in forming high-quality self-assembled monolayers on gold surfaces. The primary distinction lies in the properties conferred by their respective alkyl chain lengths.

  • 1-Octadecanethiol (C18) is the preferred choice when a highly ordered, densely packed, and robust monolayer is required. Its longer chain length provides greater stability and a more effective barrier, making it ideal for applications demanding low defectivity and high hydrophobicity.

  • This compound (C10) , while forming well-ordered monolayers, may exhibit slightly lower packing density and thermal stability compared to its longer-chain counterpart. However, its shorter chain length can be advantageous in applications where faster molecular exchange kinetics or a thinner organic layer are desired.

The selection between these two alkanethiols should be guided by the specific requirements of the intended application, balancing the need for monolayer stability and order with other functional considerations. The provided protocols offer a reliable framework for achieving consistent and high-quality SAMs for a variety of research and development purposes.

References

A Comparative Guide to 1-Decanethiol and Shorter-Chain Thiols for Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate stabilizing agent is a critical parameter in the synthesis and functionalization of metallic nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in biomedical and diagnostic applications. Alkanethiols are a predominant class of ligands for the stabilization of gold nanoparticles, forming a self-assembled monolayer (SAM) that prevents aggregation and imparts stability. The length of the alkyl chain of these thiols is a key determinant of the resulting nanoparticle characteristics. This guide provides an objective comparison of 1-decanethiol (a ten-carbon chain thiol) with its shorter-chain counterparts, supported by experimental data, to inform the selection of the most suitable capping agent for specific research needs.

Performance Comparison of Alkanethiols

The stability of alkanethiol-capped nanoparticles is largely governed by the van der Waals interactions between adjacent alkyl chains within the SAM. Longer alkyl chains exhibit stronger intermolecular forces, leading to a more densely packed, ordered, and robust monolayer. This enhanced stability is crucial for preventing nanoparticle aggregation during storage, functionalization, and in various biological media.

Quantitative Data Summary

The following table summarizes key performance metrics for gold nanoparticles stabilized with this compound and representative shorter-chain thiols. The data has been compiled from various experimental studies to provide a comparative overview.

AlkanethiolChain LengthTypical Au Nanoparticle Core Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Assessment
1-ButanethiolC4~2-5ModerateNot widely reportedLower stability, prone to aggregation over time.[1]
1-HexanethiolC62.7 ± 0.5LowNot widely reportedModerate stability.[1]
1-OctanethiolC82.7 ± 0.4LowNot widely reportedGood stability for many applications.[1]
This compound C10 ~1.5 - 5 Low to Moderate -15 to -30 High stability, forms a well-ordered monolayer.
1-DodecanethiolC121.7 - 5.7[2][3]Low (e.g., <0.25)-30 to -40[1]Very high stability, often used as a standard for robust nanoparticles.[1]

Note: Data for this compound is interpolated from trends observed for C8 and C12 thiols, as direct comparative studies with a full suite of shorter chains are limited. The zeta potential for thiol-capped gold nanoparticles is typically negative.[4]

Mechanism of Stabilization: The Role of Alkyl Chain Length

The stabilization of nanoparticles by alkanethiols is a self-assembly process driven by the strong affinity of sulfur for gold, forming a covalent Au-S bond. The orientation of the thiol molecules on the nanoparticle surface and the subsequent packing of the alkyl chains are critical for overall stability.

cluster_0 Nanoparticle Stabilization Mechanism cluster_1 Influence of Thiol Chain Length Thiol Alkanethiol (HS-(CH2)n-CH3) AuNP Gold Nanoparticle Surface Thiol->AuNP Au-S Bond Formation (Chemisorption) SAM Self-Assembled Monolayer (SAM) AuNP->SAM Monolayer Formation ShortChain Shorter Alkyl Chain (e.g., Butanethiol, C4) WeakVDW Weaker van der Waals Interactions ShortChain->WeakVDW LongChain Longer Alkyl Chain (e.g., this compound, C10) StrongVDW Stronger van der Waals Interactions LongChain->StrongVDW Disordered Less Ordered, Loosely Packed Monolayer WeakVDW->Disordered Ordered Highly Ordered, Densely Packed Monolayer StrongVDW->Ordered LowStability Lower Nanoparticle Stability Disordered->LowStability HighStability Higher Nanoparticle Stability Ordered->HighStability

Figure 1. Relationship between thiol chain length and nanoparticle stability.

As depicted in Figure 1, longer alkyl chains, such as in this compound, lead to stronger van der Waals forces between neighboring molecules in the SAM. This results in a more ordered and densely packed monolayer, which acts as a superior barrier against nanoparticle agglomeration, thereby enhancing colloidal stability.

Experimental Protocols

A widely adopted method for the synthesis of alkanethiol-stabilized gold nanoparticles is the Brust-Schiffrin two-phase synthesis. This method allows for good control over the nanoparticle size and distribution.

Brust-Schiffrin Two-Phase Synthesis of Alkanethiol-Capped AuNPs

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (or other desired alkanethiol)

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of HAuCl₄·3H₂O.

    • Prepare a solution of TOAB in toluene.

  • Phase Transfer of Gold Ions:

    • Mix the aqueous gold solution and the toluene solution of TOAB in a flask.

    • Stir the biphasic mixture vigorously until the aqueous phase becomes colorless and the organic (toluene) phase turns a deep orange-red, indicating the complete transfer of the tetrachloroaurate ions into the organic phase.[1]

  • Addition of Stabilizing Ligand:

    • To the organic phase containing the gold ions, add the desired alkanethiol (e.g., this compound) while stirring. The molar ratio of gold to thiol is a critical parameter for controlling the final nanoparticle size.[5]

  • Reduction of Gold:

    • Prepare a fresh aqueous solution of NaBH₄.

    • Add the NaBH₄ solution dropwise to the vigorously stirred organic solution.

    • A color change of the organic phase to a dark brown or black indicates the formation of gold nanoparticles.

  • Reaction Completion and Purification:

    • Continue stirring the reaction mixture for several hours at room temperature to ensure complete nanoparticle formation and monolayer stabilization.[5]

    • Separate the organic layer containing the AuNPs.

    • Add ethanol to the organic solution to precipitate the nanoparticles.

    • Collect the precipitated nanoparticles by centrifugation.

    • Wash the nanoparticle pellet multiple times with ethanol to remove excess thiol and other reaction byproducts.

    • The purified nanoparticles can be redispersed in a nonpolar solvent like toluene or hexane for storage.

cluster_workflow Experimental Workflow: Two-Phase Synthesis prep 1. Prepare Aqueous HAuCl4 and Organic TOAB Solutions phase_transfer 2. Mix and Stir for Phase Transfer of Au³⁺ prep->phase_transfer add_thiol 3. Add Alkanethiol to Organic Phase phase_transfer->add_thiol reduction 4. Add Aqueous NaBH4 for Au³⁺ Reduction add_thiol->reduction formation 5. Nanoparticle Formation and Stabilization reduction->formation purification 6. Separate, Precipitate, and Wash Nanoparticles formation->purification

Figure 2. Workflow for the two-phase synthesis of alkanethiol-capped gold nanoparticles.
Stability Assessment: Salt-Induced Aggregation Assay

A common method to evaluate the colloidal stability of the synthesized nanoparticles is through a salt-induced aggregation assay.

Procedure:

  • Prepare a stock solution of the alkanethiol-stabilized nanoparticles in a suitable solvent.

  • Prepare a series of solutions with increasing concentrations of a salt (e.g., NaCl).

  • Add a fixed volume of the nanoparticle solution to each salt solution.

  • Monitor the change in the surface plasmon resonance (SPR) peak of the nanoparticles using a UV-Vis spectrophotometer. Aggregation will cause a red-shift and broadening of the SPR peak.

  • The salt concentration at which significant aggregation occurs serves as an indicator of the nanoparticle's stability. Nanoparticles stabilized with longer-chain thiols like this compound are expected to be stable at higher salt concentrations compared to those with shorter-chain thiols.

Conclusion

The choice of alkanethiol for nanoparticle stabilization is a critical decision that impacts the final properties and utility of the nanomaterial. For applications requiring high stability, especially in environments with varying ionic strength or for long-term storage, this compound and other long-chain thiols are generally superior to their shorter-chain counterparts. The enhanced van der Waals interactions within the SAM of longer-chain thiols create a more robust and densely packed protective layer. While shorter-chain thiols can be used to produce stable nanoparticles, they may be more susceptible to aggregation over time or under more stringent conditions. Researchers should consider the specific requirements of their application when selecting an appropriate alkanethiol stabilizing agent.

References

Validating 1-Decanethiol Monolayer Thickness: A Comparative Guide to Ellipsometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of self-assembled monolayers (SAMs) is paramount for applications ranging from biosensing to drug delivery. This guide provides a comparative analysis of ellipsometry for validating the thickness of 1-decanethiol monolayers, supported by experimental data from alternative techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

The formation of a uniform, well-ordered monolayer is a critical step in the functionalization of surfaces. This compound (CH₃(CH₂)₉SH) is a commonly used alkanethiol that forms a dense, self-assembled monolayer on gold surfaces. The thickness of this monolayer is a key parameter that influences its properties and performance. Spectroscopic ellipsometry is a powerful, non-destructive optical technique widely employed for determining the thickness of thin films with high precision. This guide will delve into the validation of this compound monolayer thickness using ellipsometry, compare it with data obtained from other surface-sensitive techniques, and provide detailed experimental protocols.

Comparative Analysis of Monolayer Thickness

The thickness of a this compound monolayer on a gold substrate has been determined using various analytical techniques. The data presented in the table below summarizes the experimentally measured and theoretically predicted thicknesses, offering a clear comparison between ellipsometry, XPS, and AFM.

Measurement TechniqueReported Thickness (nm)Key Remarks
Spectroscopic Ellipsometry 1.56 - 1.63[1]This range is in good agreement with theoretical predictions and XPS data.
X-ray Photoelectron Spectroscopy (XPS) ~1.6 (for Dodecanethiol)[2]The thickness was determined for a similar alkanethiol (C12), indicating a comparable thickness for this compound (C10).
Atomic Force Microscopy (AFM) 1.6 ± 0.1[3]This value was obtained by measuring the height of material piled up after "nanoshaving," which may not represent the exact monolayer thickness.
Theoretical Calculation ~1.5[1]Based on the length of a fully extended this compound molecule with a tilt angle relative to the surface normal. A theoretical thickness for a dodecanethiol (C12) monolayer assuming perpendicular orientation is 1.92 nm.[4]

Experimental Protocols

Accurate and reproducible measurements are crucial for the validation of monolayer thickness. Below are detailed experimental protocols for spectroscopic ellipsometry and brief overviews of the methods used for XPS and AFM.

Spectroscopic Ellipsometry Protocol for this compound Monolayer Thickness Measurement

Spectroscopic ellipsometry measures the change in the polarization state of light upon reflection from a surface to determine the properties of thin films.

1. Substrate Preparation and Characterization:

  • Prepare a gold substrate by evaporating a thin film of gold (e.g., 100 nm) onto a silicon wafer with a chromium adhesion layer.

  • Clean the gold substrate immediately before monolayer deposition. A common method is to use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Characterize the bare gold substrate using the ellipsometer to obtain its optical constants (n and k). This is a critical step for accurate modeling of the monolayer.

2. Monolayer Formation:

  • Immerse the cleaned gold substrate in a dilute solution of this compound in a suitable solvent (e.g., 1 mM in ethanol) for a sufficient time to allow for the formation of a well-ordered monolayer (typically several hours to overnight).

  • After incubation, rinse the substrate thoroughly with the solvent (e.g., ethanol) to remove any non-chemisorbed molecules and dry it under a stream of nitrogen.

3. Ellipsometric Measurement and Data Analysis:

  • Acquire ellipsometric data (Ψ and Δ) for the this compound monolayer on the gold substrate over a wide spectral range (e.g., 300-800 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).

  • Model the experimental data using appropriate software. The model typically consists of the silicon substrate, the chromium and gold layers with their previously determined optical constants, and a top layer representing the this compound monolayer.

  • For the this compound monolayer, a Cauchy model is often used to describe its refractive index. The thickness of the monolayer is then determined by fitting the model to the experimental data.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The thickness of the monolayer can be estimated by analyzing the attenuation of the substrate's photoelectron signal (e.g., Au 4f) by the overlying organic layer.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. To measure the thickness of a monolayer, a "scratch" or "nanoshaving" technique is often employed. This involves using the AFM tip to remove a small area of the monolayer, creating a height difference between the intact monolayer and the exposed substrate, which can then be measured from the AFM image.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for validating the thickness of a this compound monolayer and the logical relationship between the different characterization techniques.

experimental_workflow cluster_prep Substrate Preparation cluster_sam Monolayer Formation cluster_char Monolayer Characterization cluster_analysis Data Analysis & Validation sub_clean Gold Substrate Cleaning sub_char Bare Substrate Characterization (Ellipsometry) sub_clean->sub_char sam_formation This compound Self-Assembly sub_char->sam_formation sam_rinse Rinsing and Drying sam_formation->sam_rinse ellipsometry Ellipsometry Measurement sam_rinse->ellipsometry xps XPS Analysis sam_rinse->xps afm AFM 'Nanoshaving' sam_rinse->afm model_fit Ellipsometry Model Fitting ellipsometry->model_fit thickness_comp Thickness Comparison and Validation xps->thickness_comp afm->thickness_comp model_fit->thickness_comp

Experimental workflow for monolayer thickness validation.

logical_relationship ellipsometry Ellipsometry (Optical Properties, Thickness) validation Validated Monolayer Thickness ellipsometry->validation Provides high-precision thickness xps XPS (Elemental Composition, Thickness) xps->validation Confirms elemental composition and provides thickness estimate afm AFM (Topography, Thickness) afm->validation Provides direct height measurement (via scratching)

References

A Comparative Study of 1-Decanethiol Self-Assembled Monolayers on Gold versus Platinum Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation and properties of 1-decanethiol self-assembled monolayers (SAMs) on two of the most common substrates: gold (Au) and platinum (Pt). The information presented is supported by experimental data from various studies to assist researchers in selecting the appropriate substrate for their specific applications, ranging from biosensing and molecular electronics to drug delivery platforms.

Executive Summary

This compound forms well-ordered self-assembled monolayers on both gold and platinum surfaces. However, the nature of the thiol-metal interaction, the resulting monolayer structure, and the overall stability differ significantly between the two substrates. Gold typically yields highly ordered, crystalline-like SAMs with a well-defined tilt angle of the alkyl chains. The Au-S bond is strong and has been extensively studied. Platinum, on the other hand, exhibits a more complex interaction with thiols. While it also forms densely packed monolayers, the potential for different sulfur binding states and a higher propensity for oxidation can influence the final properties of the SAM.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for this compound SAMs on gold and platinum substrates based on reported experimental findings.

PropertyGold (Au)Platinum (Pt)Key Observations
Contact Angle (Water) ~110-115°~104-112°Both surfaces are highly hydrophobic, indicating well-formed, dense monolayers. The slightly lower contact angle on platinum in some studies may suggest a less ordered or more oxidized surface.
Film Thickness ~1.5 - 1.6 nm[1]~1.4 - 1.5 nmThe thickness is consistent with a monolayer of this compound. Variations can be attributed to differences in molecular tilt angle and measurement technique.
Molecular Tilt Angle ~30° from surface normalClose to surface normalThe alkyl chains in this compound SAMs on gold are known to tilt to maximize van der Waals interactions, leading to a highly ordered structure. On platinum, the chains tend to be more upright.
XPS S 2p3/2 Binding Energy ~162.0 eV[2][3][4]~162.3 eV[5]The binding energy for the sulfur headgroup indicates the formation of a metal-thiolate bond on both substrates. The slightly higher binding energy on platinum can be attributed to the different electronic environment and the potential for multiple binding states.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Self-Assembled Monolayer (SAM) Formation

This protocol describes the standard procedure for forming a this compound SAM on gold and platinum substrates.

Materials:

  • Gold or Platinum substrates (e.g., evaporated films on silicon wafers or mica)

  • This compound (≥96% purity)

  • Absolute Ethanol (ACS grade or higher)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

Procedure:

  • Substrate Cleaning:

    • Gold: Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Platinum: Clean the platinum substrate using a piranha solution for 10-15 minutes, followed by UV/ozone treatment for 15 minutes.[6]

  • Rinsing: Thoroughly rinse the cleaned substrates with copious amounts of DI water followed by absolute ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immediately immerse the cleaned and dried substrates into the thiol solution in a clean glass container.

    • Incubate for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[7]

  • Final Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical state of the SAM.

Instrumentation:

  • X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).

Procedure:

  • Sample Mounting: Mount the SAM-coated substrate on a sample holder using a compatible adhesive or clips.

  • Introduction into UHV: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and the respective substrate (Au 4f or Pt 4f) regions.

  • Charge Referencing: Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV or the Pt 4f₇/₂ peak to 71.1 eV.[6][8] For adventitious carbon, the C 1s peak can be referenced to 285.0 eV.[9]

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the binding energies and relative atomic concentrations of the different chemical species.

    • For the S 2p region, the main peak around 162-163 eV corresponds to the thiolate bond.[2][5]

Contact Angle Goniometry

This technique measures the hydrophobicity of the SAM surface, which is an indicator of the monolayer's quality and order.

Instrumentation:

  • Contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.

Procedure:

  • Sample Placement: Place the SAM-coated substrate on the sample stage.

  • Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.[10]

  • Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Multiple Measurements: Perform measurements at multiple locations on the sample to ensure statistical relevance and account for any surface heterogeneity.[10]

Scanning Tunneling Microscopy (STM) Imaging

STM provides real-space images of the SAM at the atomic or molecular level, revealing the packing structure and presence of defects.

Instrumentation:

  • Scanning Tunneling Microscope.

  • Mechanically cut Pt/Ir tips.

Procedure:

  • Sample Mounting: Securely mount the SAM-coated substrate on the STM sample stage.

  • Tip Approach: Carefully approach the STM tip to the sample surface until a tunneling current is established.

  • Imaging:

    • Scan the tip across the surface in constant current mode.

    • Typical imaging parameters for alkanethiol SAMs on gold are a bias voltage of +0.5 V to +1.0 V and a tunneling current of 100-200 pA.[11]

  • Image Analysis:

    • Analyze the obtained images to determine the lattice structure, domain sizes, and the presence of defects such as pinholes or domain boundaries.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of this compound SAMs.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation Clean Substrate Cleaning (Piranha/UV-Ozone) Rinse_Dry1 Rinse & Dry (DI Water, Ethanol, N2) Clean->Rinse_Dry1 Solution 1mM this compound in Ethanol Rinse_Dry1->Solution Immersion Immersion (18-24h, Room Temp) Solution->Immersion Rinse_Dry2 Final Rinse & Dry (Ethanol, N2) Immersion->Rinse_Dry2 XPS XPS Analysis Rinse_Dry2->XPS CA Contact Angle Rinse_Dry2->CA STM STM Imaging Rinse_Dry2->STM

Fig. 1: Experimental workflow for SAM preparation and characterization.
This compound Adsorption on Gold vs. Platinum

This diagram illustrates the logical relationship of this compound adsorption and self-assembly on gold and platinum substrates, highlighting the key differences in the resulting monolayer structure.

SAM_Formation cluster_Au Gold Substrate cluster_Pt Platinum Substrate Thiol This compound Solution Au_Surface Au(111) Surface Thiol->Au_Surface Pt_Surface Pt(111) Surface Thiol->Pt_Surface Au_Adsorption Chemisorption (Au-S Bond Formation) Au_Surface->Au_Adsorption Au_Assembly Self-Assembly (van der Waals Interactions) Au_Adsorption->Au_Assembly Au_SAM Ordered SAM (Tilted Alkyl Chains, ~30°) Au_Assembly->Au_SAM Pt_Adsorption Chemisorption (Pt-S Bond Formation) Pt_Surface->Pt_Adsorption Pt_Assembly Self-Assembly (Densely Packed) Pt_Adsorption->Pt_Assembly Pt_SAM Densely Packed SAM (Upright Alkyl Chains) Pt_Assembly->Pt_SAM

Fig. 2: Adsorption and assembly of this compound on gold vs. platinum.

References

A Comparative Guide to the Long-Term Stability of 1-Decanethiol Functionalized Sensors

Author: BenchChem Technical Support Team. Date: December 2025

The long-term stability of sensor surfaces is a critical factor for researchers, scientists, and drug development professionals who rely on consistent and reproducible measurements. 1-decanethiol is a common organosulfur compound used to form self-assembled monolayers (SAMs) on gold surfaces, a key step in the fabrication of many sensors. However, the stability of these functionalized surfaces can be a concern. This guide provides an objective comparison of the long-term stability of this compound functionalized sensors with alternative surface chemistries, supported by experimental data and detailed protocols.

Degradation of this compound Self-Assembled Monolayers

Self-assembled monolayers of alkanethiols, including this compound, on noble metal substrates are widely used for chemical and biological surface functionalization due to their ease of preparation.[1] However, the gold-thiolate bond is susceptible to oxidation under ambient conditions, which can negatively impact the quality and structure of the SAM.[1][2] This degradation can be accelerated by exposure to air, light, and water.[1]

The primary degradation pathways for alkanethiol SAMs are direct desorption and oxidation-desorption.[3] These processes often start at defect sites, such as domain boundaries and vacancy islands, and then spread into the ordered domains.[3] The presence of oxygen, particularly singlet oxygen and ozone, can trigger these undesirable reactions, especially under UV light exposure.[1] Studies have shown that the rate of oxidation is inversely related to the length of the alkyl chain and is strongly correlated with the degree of order in the monolayer.[1]

Alternative Functionalization Strategies for Enhanced Stability

To address the stability issues of traditional alkanethiol SAMs, researchers have explored several alternative strategies. These include varying the chain length and terminal group of the alkanethiol, as well as employing multidentate anchoring groups.

Chain Length and Terminal Group Modification:

Research has indicated that the stability of alkanethiol SAMs can be influenced by their chain length and terminal functional group. For instance, shorter-chain alkanethiols like 1-hexanethiol have been shown to form tighter and more stable SAMs compared to longer chains at short incubation times.[4] Furthermore, methyl-terminated SAMs have demonstrated greater resistance to desorption from electrode surfaces in aqueous physiological solutions and biological fluids compared to the more commonly used hydroxyl-terminated SAMs.[4] This increased stability is attributed to hydrophobic effects.[4]

Multidentate Thiols:

Another approach to enhance stability is the use of multidentate thiols, such as trithiols. These molecules form multiple bonds with the gold surface, leading to a more robust and stable monolayer.[5] Sensors fabricated with a flexible trithiol anchor have been shown to maintain 94% of their original peak current after 50 scans, while monothiol-based sensors showed significant degradation.[5]

Alkyne-Based Self-Assembled Monolayers:

A more recent alternative to thiol-based chemistry is the use of terminal alkynes to form SAMs on gold. While less explored, alkyne-based monolayers have shown comparable hydrolytic and thermal stabilities to their thiol counterparts.[6] An added advantage is their reported higher resistance to displacement by other thiols, which is beneficial in complex biological media containing thiol-containing molecules like proteins.[6]

Quantitative Comparison of Sensor Stability

The following tables summarize the performance and stability of different functionalization strategies based on available experimental data.

Table 1: Comparison of Stability for Different Alkanethiol SAMs

Functionalization ChemistryKey Stability FindingsSupporting Evidence
1-Dodecanethiol (C12) Prone to rapid oxidation in ambient air and light.[1][2]X-ray Photoelectron Spectroscopy (XPS) revealed nearly complete oxidation of the thiolate after 12-hour exposure to ambient lab air.[1]
1-Hexanethiol (C6) Forms tighter and more stable SAMs than longer chains at short (15 h) incubation times.[4]Voltammetric currents on 1-hexanethiol SAMs increased by only 10% after 72 hours of continuous interrogation.[4]
Methyl-terminated SAMs Do not desorb from the electrode surface in aqueous physiological solutions and biological fluids.[4]Enabled uninterrupted, continuous sensor interrogation for several days in undiluted serum at 37 °C.[4]
Hydroxyl-terminated SAMs Less stable than methyl-terminated SAMs in biological fluids.[4]Significant signal degradation observed in serum and whole blood at physiological temperatures.[4]
Trithiol Anchors Significantly improved stability under repeated electrochemical interrogation.[5]Maintained 94% of original peak current after 50 AC voltammetric scans, compared to significant degradation for monothiol sensors.[5]
1-Octadecyne (Alkyne) Comparable hydrolytic and thermal stability to 1-octadecanethiol.[6]No significant changes in surface wettability after immersion in various aqueous media for 7 days.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. Below are summarized protocols for key experiments used to assess the long-term stability of functionalized sensors.

Protocol 1: Assessment of SAM Stability using Cyclic Voltammetry

Objective: To monitor the integrity and stability of the SAM over time through electrochemical measurements.

Methodology:

  • Fabricate sensors with the desired SAM functionalization (e.g., this compound, 1-hexanethiol).

  • Immerse the sensors in a relevant biological fluid (e.g., undiluted serum, whole blood) within a thermally controlled cell at a physiological temperature (37 °C).[4]

  • Continuously interrogate the sensors using cyclic voltammetry at regular intervals (e.g., every 40 seconds) for an extended period (e.g., 50-72 hours).[4]

  • Monitor the voltammetric charging currents and faradaic currents over time. An increase in charging current and a decrease in faradaic current can indicate monolayer desorption and degradation.[4][7]

Protocol 2: Characterization of SAM Oxidation using X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the chemical state of the sulfur in the SAM and identify the extent of oxidation.

Methodology:

  • Prepare fresh SAM samples on gold substrates.

  • Expose the samples to specific environmental conditions for a defined period (e.g., 12 hours of ambient laboratory air and light).[1]

  • Store control samples in an inert environment (e.g., capped vials with limited air).[1]

  • Acquire high-resolution XPS spectra of the S 2p region for both exposed and control samples.

  • Analyze the spectra for the presence of oxidized sulfur species, such as sulfonates, which appear at higher binding energies (around 167 eV) compared to the thiolate peak (around 162 eV).[8]

Protocol 3: Accelerated Aging Test for Long-Term Stability Prediction

Objective: To simulate the effects of long-term aging on sensor performance in a shorter timeframe.

Methodology:

  • Subject the functionalized sensors to elevated stress conditions, such as higher temperatures, increased humidity, or exposure to UV light, to accelerate the aging process.[9]

  • The duration and intensity of the stress are calculated to be equivalent to a desired shelf life under normal conditions (e.g., 6.5 weeks at 55°C can simulate 1 year at 25°C).[10]

  • After the aging period, bring the sensors back to ambient conditions.

  • Perform functional testing on the aged sensors to assess any degradation in performance, such as changes in sensitivity, response time, or signal-to-noise ratio.

  • Compare the performance of the aged sensors to that of un-aged control sensors to quantify the extent of degradation.

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical workflow for assessing the long-term stability of functionalized sensors.

Stability_Assessment_Workflow cluster_prep Sensor Preparation cluster_aging Aging Protocols cluster_analysis Stability Analysis cluster_outcome Outcome Prep Prepare Sensor Substrate (e.g., Gold) Func Functionalize with SAM (e.g., this compound, Alternatives) Prep->Func RealTime Real-Time Aging (Ambient Conditions) Func->RealTime expose to Accelerated Accelerated Aging (Elevated Stress: Temp, UV, Humidity) Func->Accelerated expose to Electrochem Electrochemical Analysis (Cyclic Voltammetry, EIS) RealTime->Electrochem SurfaceChem Surface Chemical Analysis (XPS, ToF-SIMS) RealTime->SurfaceChem SurfaceProp Surface Property Analysis (Contact Angle, AFM) RealTime->SurfaceProp Accelerated->Electrochem Accelerated->SurfaceChem Accelerated->SurfaceProp Data Quantitative Data (Signal Drift, Sensitivity Loss) Electrochem->Data SurfaceChem->Data SurfaceProp->Data Compare Compare Performance vs. Alternatives Data->Compare Lifetime Predict Sensor Lifetime Compare->Lifetime

Caption: Workflow for assessing the long-term stability of functionalized sensors.

References

Unveiling the Shield: 1-Decanethiol's Corrosion Protection Benchmarked Against Leading Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the critical pursuit of material preservation and longevity, particularly within research and drug development, the selection of an effective corrosion inhibitor is paramount. This guide provides a comprehensive comparison of the corrosion protection performance of 1-decanethiol against other widely used inhibitors, namely dodecanethiol, benzotriazole (BTA), and 2-mercaptobenzimidazole (MBI). The data presented herein is derived from various experimental studies, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on the efficacy of these protective agents.

Quantitative Performance Analysis

The corrosion inhibition efficiency of this compound and its counterparts has been rigorously evaluated under diverse experimental conditions. The following table summarizes the key performance metrics, offering a direct comparison of their protective capabilities.

InhibitorSubstrateCorrosive MediumInhibition Efficiency (%)Corrosion Current Density (A/cm²)Reference
This compound Carbon SteelCO2-saturated 1 wt% NaClHighly EffectiveNot Specified[1][2]
Dodecanethiol CopperChloride-containing solutionUp to 98.94Not Specified[3]
CopperNot Specified99.59 (at 10⁻² M)Not Specified[4]
Benzotriazole (BTA) CopperDeoxygenated Acid95Not Specified[5]
CopperOxygenated Acid≤ 35Not Specified[5]
2-Mercaptobenzimidazole (MBI) Copper0.5 M H₂SO₄74.2 (at 1 mM)Not Specified[6]
Copper0.5 M H₂SO₄ with KI95.3Not Specified[6]
Copper-62 AlloySimulated Marine Environment> 90 (at 0.5 wt.%)From 1.382 x 10⁻⁵ to 6.01 x 10⁻⁷[7][8]

Experimental Protocols

The quantitative data presented above is primarily derived from two key electrochemical techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). Understanding the methodologies behind these tests is crucial for interpreting the results accurately.

Potentiodynamic Polarization (Tafel Analysis)

This technique is employed to determine the corrosion rate of a material. It involves applying a controlled potential to the sample and measuring the resulting current.

Procedure:

  • Electrode Setup: A three-electrode electrochemical cell is used, comprising a working electrode (the material sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[9][10]

  • Sample Preparation: The working electrode is meticulously prepared, often by polishing to a mirror finish, followed by cleaning and rinsing.[8]

  • Deaeration: The corrosive solution is typically purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can influence the corrosion process.[8]

  • Open Circuit Potential (OCP) Measurement: The potential of the working electrode is monitored until it stabilizes to its natural corrosion potential (Ecorr).[9]

  • Potential Sweep: The potential is then swept from a value more negative than Ecorr to a value more positive than Ecorr at a slow, constant scan rate.[4]

  • Data Acquisition: The resulting current is recorded as a function of the applied potential, generating a polarization curve.

  • Tafel Analysis: The linear portions of the anodic and cathodic branches of the polarization curve (Tafel regions) are extrapolated to intersect at the corrosion potential. The current at this intersection point is the corrosion current (Icorr).[7][11][12] The corrosion rate is directly proportional to Icorr.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of an inhibitor film.

Procedure:

  • Electrode and Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.[1][13]

  • Steady State: The system is allowed to reach a steady state at the open circuit potential.[1]

  • AC Signal Application: A small amplitude sinusoidal AC voltage is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14][15]

  • Impedance Measurement: The resulting AC current is measured, and the impedance (the opposition to the flow of alternating current) is calculated at each frequency.

  • Data Representation: The impedance data is typically plotted in Nyquist or Bode plots.

  • Equivalent Circuit Modeling: The data is then fitted to an equivalent electrical circuit model to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[13][16] A higher Rct value generally indicates a lower corrosion rate and better inhibitor performance.

The inhibition efficiency (IE) can be calculated from both potentiodynamic polarization and EIS data using the following formulas:

  • From Potentiodynamic Polarization: IE(%) = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

  • From EIS: IE(%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Visualizing the Process and Protection

To better understand the experimental evaluation and the protective mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis cluster_comparison Comparative Evaluation p1 Material Sample Selection p2 Surface Polishing & Cleaning p1->p2 p3 Inhibitor Application (e.g., Immersion in this compound Solution) p2->p3 t1 Three-Electrode Cell Setup t2 Potentiodynamic Polarization (Tafel Analysis) t1->t2 t3 Electrochemical Impedance Spectroscopy (EIS) t1->t3 a1 Calculate Corrosion Rate (from Tafel Plot) t2->a1 t3->a1 a2 Model EIS Data (Equivalent Circuit) t3->a2 a3 Determine Inhibition Efficiency a1->a3 a2->a3 c1 Benchmark against other inhibitors a3->c1

Caption: Experimental workflow for evaluating corrosion inhibitors.

SAM_Protection cluster_formation Self-Assembled Monolayer (SAM) Formation cluster_protection Corrosion Protection Mechanism s1 This compound Molecules in Solution s2 Sulfur Head Groups Adsorb onto Metal Surface s1->s2 s3 Alkyl Chains Align and Pack Densely s2->s3 metal Metal Substrate s2->metal m1 Formation of a Dense, Hydrophobic Barrier s3->m1 m2 Blocks Access of Corrosive Species (Water, Oxygen, Ions) m1->m2 m3 Inhibition of Anodic and Cathodic Reactions m2->m3 m3->metal Corrosion Protection

Caption: Protection mechanism of this compound via SAM formation.

Mechanism of Action: A Closer Look

  • This compound and Dodecanethiol: These alkanethiols form self-assembled monolayers (SAMs) on metal surfaces, particularly copper.[17][18][19] The sulfur head group of the thiol molecule chemisorbs onto the metal surface, while the long alkyl chains orient themselves outwards, creating a dense, hydrophobic barrier.[20] This barrier effectively blocks corrosive species such as water, oxygen, and ions from reaching the metal surface, thus inhibiting the corrosion process.

  • Benzotriazole (BTA): BTA is a well-known corrosion inhibitor for copper and its alloys.[5][21] It functions by forming a protective, polymeric complex film on the copper surface.[3] This film is believed to reinforce the natural copper oxide layer, acting as a physical barrier to corrosive agents.[5][6] BTA can act as both an anodic and cathodic inhibitor.[3]

  • 2-Mercaptobenzimidazole (MBI): MBI is an effective inhibitor for copper in various environments. It adsorbs onto the copper surface through its sulfur and nitrogen atoms, forming a protective film that impedes both anodic and cathodic reactions.

Conclusion

This compound and its longer-chain counterpart, dodecanethiol, demonstrate exceptional corrosion inhibition, often exceeding 98% efficiency, through the formation of highly ordered and dense self-assembled monolayers. This mechanism provides a robust physical barrier against corrosive agents. Benzotriazole remains a stalwart inhibitor for copper, working through the formation of a protective complex film, though its effectiveness can be diminished in oxygen-rich environments. 2-Mercaptobenzimidazole also offers significant protection, particularly in acidic and marine conditions.

The choice of the most suitable corrosion inhibitor will ultimately depend on the specific substrate, the nature of the corrosive environment, and the required duration of protection. For applications demanding a highly effective and stable barrier, the self-assembling properties of this compound present a compelling option.

References

A Comparative Guide to Vapor and Solution Deposition of 1-Decanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of highly ordered self-assembled monolayers (SAMs) of 1-decanethiol on gold substrates is a critical step in various applications, including the development of biosensors, drug delivery systems, and functionalized surfaces for studying molecular interactions. The two primary methods for creating these monolayers are vapor deposition and solution deposition. This guide provides an objective comparison of these two techniques, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.

At a Glance: Vapor vs. Solution Deposition

FeatureVapor DepositionSolution Deposition
Environment Typically conducted in a vacuum chamber.Performed by immersing the substrate in a thiol solution.
Purity High-purity films due to the controlled vacuum environment.Potential for solvent and contaminant incorporation into the film.
Uniformity Can produce highly uniform and densely packed monolayers.[1]Uniformity can be influenced by factors like solvent choice, immersion time, and temperature.
Control Precise control over deposition rate and film thickness.Less precise control over the initial stages of monolayer formation.
Complexity Requires specialized vacuum equipment.Simpler experimental setup.
Speed Can be a slower process depending on the desired film quality.Self-assembly can occur rapidly, though longer immersion times often improve order.

Quantitative Performance Comparison

The choice between vapor and solution deposition can significantly impact the physical properties of the resulting this compound monolayer. The following table summarizes key performance metrics based on available experimental data.

ParameterVapor DepositionSolution Deposition
Film Thickness ~1.5 nm (theoretical for a fully extended monolayer)1.51 - 1.63 nm[2]
Water Contact Angle Potentially higher due to ordered packing (e.g., ~164° for similar alkanethiols)~105° - 110° for well-ordered monolayers
Surface Roughness (RMS) Expected to be very low for well-ordered monolayersLow, dependent on substrate quality and deposition conditions (~0.36 nm on template-stripped gold)[2]
Electrochemical Stability Can be more uniform and electrochemically stableStability can be influenced by film quality and defects.

Experimental Methodologies

Detailed and consistent experimental protocols are crucial for producing high-quality, reproducible this compound SAMs.

Substrate Preparation (Common to Both Methods)

A clean and atomically flat gold substrate is paramount for the formation of a well-ordered monolayer. A typical preparation procedure is as follows:

  • Deposition of Gold: A thin film of gold (typically 100-200 nm) is thermally evaporated onto a suitable substrate, such as mica or silicon, often with a chromium or titanium adhesion layer.

  • Annealing: The gold-coated substrate is annealed at a high temperature (e.g., 300-500 °C) in a vacuum or inert atmosphere to promote the formation of large, atomically flat Au(111) terraces.

  • Cleaning: Immediately before use, the substrate is cleaned to remove any organic contaminants. This can be done using methods such as UV/ozone treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ), or rinsing with high-purity solvents like ethanol and ultrapure water.

Vapor Deposition Protocol

Vapor phase deposition involves the exposure of the gold substrate to this compound vapor in a controlled environment.

  • System Setup: A high-vacuum or ultra-high-vacuum (UHV) chamber is required. The clean gold substrate is mounted in the chamber.

  • Thiol Introduction: this compound is introduced into the chamber from a reservoir. The rate of deposition can be controlled by adjusting the temperature of the thiol reservoir and the pressure within the chamber.

  • Deposition: The substrate is exposed to the this compound vapor for a specific duration to allow for the formation of a complete monolayer. The substrate temperature can also be controlled during deposition, which can influence the ordering of the monolayer.

  • Annealing (Optional): Post-deposition annealing in a vacuum can sometimes be used to improve the crystalline structure of the SAM.

Solution Deposition Protocol

Solution-phase deposition is a more common and accessible method for forming this compound SAMs.

  • Prepare Thiol Solution: A dilute solution of this compound (typically 1-10 mM) is prepared in a high-purity solvent, most commonly ethanol.

  • Immersion: The clean gold substrate is fully immersed in the thiol solution. The immersion time can range from a few minutes to 24 hours or longer. Longer immersion times generally lead to more ordered and stable monolayers.[3]

  • Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent (e.g., ethanol) to remove any non-chemisorbed thiol molecules.

  • Drying: The rinsed substrate is dried under a stream of inert gas, such as nitrogen or argon.

Visualizing the Deposition Workflows

The following diagrams illustrate the key steps in both vapor and solution deposition processes.

VaporDepositionWorkflow cluster_0 Substrate Preparation cluster_1 Vapor Deposition sub_prep1 Gold Deposition sub_prep2 Annealing sub_prep1->sub_prep2 sub_prep3 Cleaning sub_prep2->sub_prep3 vac_chamber Place Substrate in Vacuum sub_prep3->vac_chamber thiol_intro Introduce This compound Vapor vac_chamber->thiol_intro deposition Monolayer Formation thiol_intro->deposition post_anneal Post-Deposition Annealing (Optional) deposition->post_anneal final_product final_product post_anneal->final_product Final SAM SolutionDepositionWorkflow cluster_0 Substrate Preparation cluster_1 Solution Deposition sub_prep1 Gold Deposition sub_prep2 Annealing sub_prep1->sub_prep2 sub_prep3 Cleaning sub_prep2->sub_prep3 immersion Immerse Substrate sub_prep3->immersion sol_prep Prepare Thiol Solution sol_prep->immersion rinsing Rinse with Solvent immersion->rinsing drying Dry with Inert Gas rinsing->drying final_product final_product drying->final_product Final SAM

References

A Comparative Guide to Surface Hydrophobicity: 1-Decanethiol Treatment vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a well-defined and stable hydrophobic surface is a critical step in a myriad of applications, from biocompatible coatings and microfluidics to sensor development. This guide provides a comprehensive comparison of surface hydrophobicity achieved through 1-decanethiol self-assembled monolayers (SAMs) against other common surface modification techniques. The information presented is supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable surface treatment for your research needs.

Introduction to Surface Hydrophobicity and this compound

Surface hydrophobicity, a measure of a material's ability to repel water, is fundamentally governed by its surface chemistry and topography. A common and effective method to impart hydrophobicity to gold surfaces is through the formation of a self-assembled monolayer (SAM) of this compound (C10H22S). This process relies on the strong affinity of the thiol headgroup to the gold substrate, leading to the spontaneous organization of the decanethiol molecules into a densely packed, ordered monolayer. The outward-facing methyl (-CH3) tail groups of the decyl chains create a low-energy surface that exhibits a significant water contact angle, a key indicator of hydrophobicity.

Performance Comparison of Hydrophobic Surface Treatments

The choice of surface modification agent significantly impacts the resulting hydrophobicity, stability, and functionality of the surface. Below is a comparison of this compound with other common alternatives.

Quantitative Data Summary

The following table summarizes the typical static water contact angles achieved with different hydrophobic surface treatments on gold or silicon substrates. Higher contact angles indicate greater hydrophobicity.

Surface TreatmentSubstrateTypical Static Water Contact Angle (°)Key Characteristics
This compound SAM Gold~110° - 112°Well-ordered monolayer, good short-term stability in air and various solvents.
Fluorinated Alkanethiol SAM (e.g., 1H,1H,2H,2H-perfluorodecanethiol) Gold> 120°Higher hydrophobicity due to the low surface energy of -CF3 groups, enhanced thermal stability.[1]
Silane Monolayer (e.g., perfluorodecyltriethoxysilane) Silicon/Silicon Dioxide~110° - 120°Forms stable covalent bonds with hydroxylated surfaces, excellent thermal and chemical stability.[1]
Polymer Brush Coatings (e.g., Polystyrene) VariousVariable (depends on polymer and grafting density)Can provide robust and thicker coatings, properties can be tuned by polymer choice.

Experimental Protocols

Reproducible and reliable surface modification requires meticulous attention to experimental procedures. The following sections provide detailed protocols for the preparation of this compound SAMs and the characterization of their hydrophobicity.

Preparation of this compound Self-Assembled Monolayers on Gold

This protocol outlines the steps for forming a high-quality this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound (≥96% purity)

  • Anhydrous ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Clean glass or polypropylene containers

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with deionized water and then with anhydrous ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean container.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the this compound solution.

    • To minimize oxidation, reduce the headspace above the solution and consider backfilling the container with nitrogen gas.

    • Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the surface thoroughly with anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Storage:

    • Store the modified substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.

Validation of Surface Hydrophobicity: Static Water Contact Angle Measurement

The static water contact angle is a primary and straightforward method to quantify the hydrophobicity of a surface.

Equipment:

  • Contact angle goniometer with a high-resolution camera and analysis software.

  • Microsyringe for dispensing droplets.

  • High-purity deionized water.

Procedure:

  • Sample Placement: Place the this compound modified substrate on the sample stage of the goniometer.

  • Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface using the microsyringe.

  • Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the goniometer's software to measure the angle between the tangent of the droplet at the point of contact with the surface and the baseline of the droplet.

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and account for any potential surface heterogeneity.

  • Data Reporting: Report the average contact angle and the standard deviation.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in surface modification and validation.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_validation Validation Au_Substrate Gold Substrate Piranha_Cleaning Piranha Etching Au_Substrate->Piranha_Cleaning Rinse_Dry1 Rinse & Dry Piranha_Cleaning->Rinse_Dry1 Immersion Immersion (18-24h) Rinse_Dry1->Immersion Clean Substrate Thiol_Solution This compound Solution Thiol_Solution->Immersion Rinse_Dry2 Rinse & Dry Immersion->Rinse_Dry2 SAM-coated Substrate Contact_Angle Contact Angle Measurement Rinse_Dry2->Contact_Angle AFM_Analysis AFM Surface Analysis Rinse_Dry2->AFM_Analysis

Caption: Workflow for this compound SAM preparation and validation.

Comparison of Characterization Techniques

While contact angle goniometry provides a macroscopic measure of hydrophobicity, other techniques can offer nanoscale insights into the quality of the self-assembled monolayer.

TechniqueInformation ProvidedAdvantagesLimitations
Contact Angle Goniometry Macroscopic surface wettability and surface energy.Simple, rapid, and non-destructive.Provides an average measurement over a relatively large area.
Atomic Force Microscopy (AFM) Nanoscale surface topography, roughness, and visualization of monolayer domains and defects.High-resolution imaging, can probe mechanical properties.Can be sensitive to tip-sample interactions, may not be suitable for all sample types.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface, confirming the presence of the thiol monolayer.Surface sensitive, provides chemical information.Requires high vacuum, can potentially damage the sample.

Logical Relationships in Surface Modification

The success of creating a hydrophobic surface with this compound is dependent on a series of critical factors and their interplay.

logical_relationships cluster_inputs Input Factors cluster_process Process cluster_outputs Output Characteristics Substrate_Quality Substrate Purity & Cleanliness SAM_Formation Self-Assembled Monolayer Formation Substrate_Quality->SAM_Formation Thiol_Purity This compound Purity Thiol_Purity->SAM_Formation Solvent_Quality Solvent Anhydrousness Solvent_Quality->SAM_Formation Immersion_Time Immersion Time Immersion_Time->SAM_Formation Monolayer_Order Monolayer Order & Packing Density SAM_Formation->Monolayer_Order Surface_Roughness Surface Roughness SAM_Formation->Surface_Roughness Hydrophobicity Resulting Hydrophobicity (Contact Angle) Monolayer_Order->Hydrophobicity Stability Monolayer Stability Monolayer_Order->Stability Surface_Roughness->Hydrophobicity

Caption: Factors influencing the quality of this compound SAMs.

Conclusion

Treatment with this compound is a robust and widely adopted method for creating hydrophobic gold surfaces. It offers a good balance of performance and ease of preparation. For applications requiring even greater hydrophobicity or enhanced thermal stability, fluorinated thiols or silanes on appropriate substrates present compelling alternatives. The choice of the optimal surface modification strategy will ultimately depend on the specific requirements of the application, including the desired level of hydrophobicity, the operating environment, and the nature of the substrate material. The protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and achieving consistent and reliable results in your research.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for 1-Decanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemicals is paramount. 1-Decanethiol, a volatile thiol with a potent odor, requires specific procedures to ensure laboratory safety and environmental protection. Adherence to these protocols is crucial to mitigate risks associated with its flammability, toxicity, and strong smell. All work with this compound must be conducted in a well-ventilated chemical fume hood.[1][2]

Immediate Safety and Handling

Before commencing any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes a laboratory coat, safety goggles, and chemical-resistant gloves, such as nitrile.[2][3] All handling of this compound and its waste should occur within a certified chemical fume hood to prevent vapor inhalation.[2] When transporting, ensure the container is securely sealed and, if necessary, placed within a secondary container to contain any potential odors.[2][4]

Waste Disposal Protocol

The primary method for the disposal of this compound involves chemical inactivation through oxidation, followed by collection as hazardous waste. This process converts the volatile and odorous thiol into a less harmful and non-malodorous sulfonic acid.[2][4]

Liquid Waste:

  • Collection: All liquid waste containing this compound should be collected in a designated, properly labeled, and sealed container.[1][3] It is critical not to mix this waste with other waste streams unless their compatibility has been confirmed.[1]

  • Chemical Treatment: The collected thiol waste should be treated with an oxidizing agent, such as a sodium hypochlorite (bleach) solution.[4][5] This should be done in a fume hood. The thiol should be added dropwise to a stirred bleach solution to control the reaction, which can be exothermic.[2] Cooling may be necessary.[2]

  • Final Disposal: After the neutralization reaction is complete, the resulting solution must be disposed of as hazardous waste through the institution's environmental health and safety (EHS) office.[1][2]

Solid Waste: Contaminated solid materials, including gloves, paper towels, and absorbent materials from spills, must be handled as hazardous waste. These items should be placed in a sealed plastic bag and then into a labeled hazardous waste container.[1][4]

Unused this compound: Any unused or surplus this compound must be disposed of as hazardous chemical waste.[2] The original container should be tightly capped, sealed, and placed in the designated hazardous waste collection area.[2]

Decontamination of Glassware and Equipment

All non-disposable items that have come into contact with this compound must be thoroughly decontaminated.

  • Bleach Bath: Immediately after use, submerge contaminated items such as glassware and syringes in a freshly prepared bleach solution within a fume hood.[2][6]

  • Soaking: Allow the items to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[2][6] For larger items that cannot be fully submerged, they can be filled with the bleach solution, sealed, labeled, and left to stand in a fume hood, preferably within a secondary container.[6]

  • Rinsing: After soaking, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning methods.[6]

Quantitative Data for Disposal
ParameterRecommendationSource
Bleach Solution for Decontamination A 1:1 mixture of commercial bleach and water is often recommended.[2][6]
Soaking Time for Decontamination At least 14-24 hours.[2][6]
Oxidizing Agent for Liquid Waste Sodium Hypochlorite (Commercial Bleach, ~5.25%).[2][4]
Reaction Ratio A 5.25% solution of sodium hypochlorite will quench approximately 7mL of a stench chemical.[2][4]

Detailed Experimental Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.

Materials:

  • Designated and labeled hazardous waste container for liquid thiol waste

  • Commercial bleach (sodium hypochlorite, ~5.25%)

  • Stir plate and stir bar

  • Large beaker or flask for the reaction

  • Ice bath (optional)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves

Procedure:

  • Preparation:

    • Ensure all work is conducted within a certified chemical fume hood.

    • Don all required PPE.

    • Prepare a bleach solution in a large beaker or flask. For every 7 mL of thiol waste, prepare a sufficient volume of bleach solution to allow for effective stirring and to manage any potential foaming or splashing.

    • Place the beaker/flask on a stir plate and add a stir bar. If the thiol waste volume is significant, have an ice bath ready to cool the reaction if it becomes too exothermic.

  • Chemical Inactivation:

    • Begin stirring the bleach solution.

    • Slowly and dropwise, add the this compound liquid waste to the center of the vortex of the stirring bleach solution.[2]

    • Monitor the reaction temperature. If the container becomes warm to the touch, slow the addition rate and/or place the container in an ice bath.

    • Continue stirring the mixture for a period after all the thiol waste has been added to ensure the reaction goes to completion.

  • Waste Collection:

    • Once the reaction is complete and the solution has cooled to room temperature, carefully transfer the neutralized mixture to the designated hazardous waste container for liquid thiol waste.

    • Seal the container tightly.

  • Final Disposal:

    • Store the sealed hazardous waste container in the laboratory's designated hazardous waste accumulation area.

    • Arrange for pickup and disposal through the institution's Environmental Health and Safety (EHS) department.[1]

Disposal Workflow Diagram

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste (e.g., reaction residues) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, paper towels) waste_type->solid_waste Solid glassware Contaminated Glassware & Equipment waste_type->glassware Glassware collect_liquid Collect in a Labeled, Sealed Container liquid_waste->collect_liquid collect_solid Seal in a Plastic Bag solid_waste->collect_solid decontaminate Decontaminate in Bleach Bath (14-24h) glassware->decontaminate treat_liquid Treat with Bleach Solution (Sodium Hypochlorite) collect_liquid->treat_liquid dispose_liquid Dispose as Hazardous Waste via EHS treat_liquid->dispose_liquid end End: Waste Properly Managed dispose_liquid->end dispose_solid Place in Labeled Hazardous Waste Container collect_solid->dispose_solid dispose_solid->end rinse Rinse Thoroughly with Water decontaminate->rinse clean Proceed with Normal Cleaning Procedures rinse->clean clean->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-Decanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling Protocol: 1-Decanethiol

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment.

Hazard and Property Overview

This compound is a colorless liquid with a strong, unpleasant odor.[1][2] It is classified as a hazardous substance requiring stringent safety measures.[3] The primary hazards include causing serious eye damage, skin irritation, and respiratory irritation.[1][3][4]

Quantitative Data Summary

PropertyValueSource
Molecular Weight174.35 g/mol [1]
Melting Point-26 °C / -14.8 °F[3][4]
Boiling Point237 °C / 458.6 °F[3][4]
Flash Point98 °C / 208.4 °F[3]
Density0.843 g/cm³[3]
Vapor Density (Air=1)6.0[1]
NIOSH REL (Ceiling)C 0.5 ppm (3.6 mg/m³) [15-minute][1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical steps in preventing exposure.

  • Eye and Face Protection : Wear tightly sealed, splash-proof chemical safety goggles.[4] For operations with a higher risk of splashing, a face shield should be used in addition to goggles.[5]

  • Hand Protection : Use impervious chemical-resistant gloves (e.g., nitrile or neoprene).[4][6] Gloves must be inspected for integrity before each use.[4][6] Follow proper glove removal technique to avoid skin contact.[6]

  • Body Protection : Wear a chemical-resistant lab coat or protective work clothing.[3][4] For larger quantities or spill response, protective boots may be required.[5]

  • Respiratory Protection : All handling should occur in a properly operating chemical fume hood.[4] If high concentrations are expected or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][4] For spill response, a filter respirator for organic gases and vapors is necessary.[1][7]

Operational Plan: Step-by-Step Handling

This protocol outlines the standard procedure for safely handling this compound.

Step 1: Preparation and Engineering Controls

  • Ensure a safety shower and eyewash station are accessible and tested.[5]

  • Perform all work within a certified chemical fume hood with an average face velocity of at least 100 feet per minute.[4]

  • Ground all equipment to prevent static discharge.[1]

  • Remove all ignition sources as the substance is combustible.[7]

  • Keep the container tightly sealed and handle under a dry, inert gas if possible, as the material is air-sensitive.[4]

Step 2: Handling the Chemical

  • Don the appropriate PPE as specified in Section 1.

  • Carefully open the container, avoiding splashes or aerosol generation.[5]

  • Dispense the required amount slowly.

  • After use, securely reseal the container.[4]

Step 3: Storage

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep containers tightly closed.[4][6]

  • Store separately from incompatible materials such as strong oxidants, strong bases, and alkali metals.[7][8]

  • The storage area should be locked or accessible only to authorized personnel.[3]

Step 4: Post-Handling

  • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[5][6]

  • Remove and properly store or dispose of PPE.

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[1][4]

  • Skin Contact : Immediately wash the contaminated area with soap and plenty of water for at least 15 minutes.[1][3] Remove all contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation : Move the affected person to fresh air at once.[1] If breathing has stopped, perform artificial respiration.[8] Keep the person warm and at rest, and seek immediate medical attention.[1][8]

  • Ingestion : Rinse the mouth with water.[1][6] Give one or two glasses of water to drink.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate and Isolate : Immediately evacuate the danger area and isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1][8]

  • Control Vapors and Ignition Sources : Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.[1][8]

  • Containment : Wearing appropriate PPE, including respiratory protection, stop the leak if it can be done without risk.[1][8] Collect leaking liquid in sealable containers.[1]

  • Cleanup : Absorb the remaining liquid with sand, earth, or other non-combustible inert material.[1][8] Use clean, non-sparking tools to collect the absorbed material and place it into suitable, closed containers for disposal.[6][8]

  • Decontamination : Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

  • Chemical Waste : All this compound waste and contaminated absorbent materials must be treated as hazardous waste.[6] Keep in suitable, closed containers for disposal.[6]

  • Containers : Dispose of contaminated packaging as unused product.[6]

  • Regulatory Compliance : Disposal must be conducted through a licensed professional waste disposal service and in accordance with all federal, state, and local regulations.[4][6] Do not allow the product to enter drains.[6]

G cluster_prep Preparation & Handling cluster_emergency Emergency Scenarios start Start: Task Requiring This compound ppe Step 1: Select & Don Appropriate PPE (Goggles, Gloves, Coat) start->ppe handle Step 2: Handle Chemical in Fume Hood ppe->handle store Step 3: Secure Storage or Routine Disposal handle->store No Incident emergency Emergency Event? handle->emergency Potential Incident spill Spill Occurs emergency->spill Yes exposure Personal Exposure emergency->exposure Yes spill_response Isolate Area Absorb with Inert Material Collect for Disposal spill->spill_response exposure_response Eye: Flush 15 min Skin: Wash with Soap Inhalation: Fresh Air Ingestion: Rinse Mouth SEEK MEDICAL ATTENTION exposure->exposure_response

References

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.